molecular formula C20H28CuN2O6 B10820836 Tenuazonic Acid (copper salt)

Tenuazonic Acid (copper salt)

Cat. No.: B10820836
M. Wt: 456.0 g/mol
InChI Key: IAHMFKOQYRRWFU-UHFFFAOYSA-L
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Description

Tenuazonic Acid (copper salt) is a useful research compound. Its molecular formula is C20H28CuN2O6 and its molecular weight is 456.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tenuazonic Acid (copper salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tenuazonic Acid (copper salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28CuN2O6

Molecular Weight

456.0 g/mol

IUPAC Name

copper;4-acetyl-2-butan-2-yl-5-oxo-1,2-dihydropyrrol-3-olate

InChI

InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,13H,4H2,1-3H3,(H,11,14);/q;;+2/p-2

InChI Key

IAHMFKOQYRRWFU-UHFFFAOYSA-L

Canonical SMILES

CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2]

Origin of Product

United States

Foundational & Exploratory

Tenuazonic Acid Copper Salt: Mechanistic Insights into Eukaryotic Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tenuazonic acid (TeA) is a non-host-selective tetramic acid mycotoxin primarily produced by Alternaria fungal species. Recognized as a potent eukaryotic protein synthesis inhibitor, TeA exerts profound cytotoxic and phytotoxic effects. In biochemical and pharmacological research, the molecule is frequently utilized in its copper salt formulation (TeA-Cu) . This in-depth technical guide explores the precise molecular mechanism by which TeA-Cu arrests translation at the 60S ribosomal subunit, details its binding kinetics, and provides a self-validating experimental framework for quantifying its inhibitory efficacy.

Chemical Grounding: The Copper Salt Advantage

Tenuazonic acid features a unique tetramic acid core with an enolized


-diketone system, making it a natural chelator of heavy metals. While free TeA is biologically active, the is heavily favored in analytical chemistry and in vitro assays.

Causality of Complexation: The complexation with Copper (II) stabilizes the molecular structure against oxidative degradation and standardizes its solubility profile. Furthermore, the lipophilic nature of the metal complex can alter membrane permeability, facilitating more consistent cellular internalization during in vivo or whole-cell in vitro assays compared to the volatile free acid form.

Core Mechanism of Action: 60S Ribosomal Targeting

The primary toxicity of TeA-Cu in mammalian cells stems from its ability to completely halt the elongation phase of translation.

Unlike inhibitors that target the 40S decoding center or initiation factors, TeA acts directly on the Peptidyl Transferase Center (PTC) located on the 1.

  • Binding: TeA-Cu enters the cell and binds to the PTC of the 60S subunit with high affinity.

  • Catalytic Blockade: It acts as a competitive inhibitor of the peptidyl transferase enzyme. By occupying this catalytic core, TeA-Cu prevents the formation of peptide bonds between the incoming aminoacyl-tRNA and the nascent polypeptide chain.

  • Translational Arrest: This blockade 2 from the ribosome.

  • Cellular Consequence: The sudden cessation of protein synthesis rapidly depletes the cell of short-lived regulatory proteins, triggering stress-response pathways that culminate in apoptosis or cellular necrosis.

TeA_Mechanism TeA Tenuazonic Acid Copper Salt (TeA-Cu) Uptake Cellular Internalization (Enhanced by Cu2+) TeA->Uptake Ribosome 60S Ribosomal Subunit (Peptidyl Transferase Center) Uptake->Ribosome Inhibition Inhibition of Peptide Bond Formation Ribosome->Inhibition Arrest Translational Arrest (Elongation Phase) Inhibition->Arrest Death Cytotoxicity (Apoptosis/Necrosis) Arrest->Death

Fig 1. Mechanistic pathway of TeA-Cu inhibiting eukaryotic protein synthesis at the 60S ribosome.

Quantitative Data: Ribosomal Sensitivity Profiles

The inhibitory potency of TeA-Cu is highly dependent on the evolutionary divergence of the target organism's ribosomal structure. While highly toxic to mammalian systems, certain fungi exhibit structural resistance at the PTC.

Ribosomal SourceSensitivity ProfileBinding Affinity (

) /

Mechanistic Observation
Mammalian (Human Tonsil) Highly Sensitive~ 2.0 µM (

)
Potent inhibition of the puromycin reaction.
Mammalian (Rabbit Reticulocyte) Highly Sensitive0.5 - 5.0 µM (

)
Rapid arrest of polypeptide elongation.
Plant (E. adenophorum) Moderately Sensitive10 - 50 µM (

)
Dual action: PTC inhibition and 3.
Yeast (S. cerevisiae) Resistant> 100 µM (

)
Structural divergence in the 60S PTC prevents TeA binding.

Self-Validating Experimental Protocol: In Vitro Translation Assay

To accurately quantify the protein synthesis inhibition of TeA-Cu without the confounding variables of cellular efflux pumps or metabolic degradation, a cell-free Rabbit Reticulocyte Lysate (RRL) system is the gold standard.

System Rationale: By utilizing an isolated translation machinery paired with a Firefly Luciferase reporter mRNA, researchers can establish a direct, causal link between TeA-Cu concentration and translational arrest. The inclusion of Cycloheximide acts as a self-validating positive control for 60S inhibition.

Step-by-Step Methodology
  • Reagent Preparation (Titration):

    • Reconstitute TeA-Cu in DMSO to a 10 mM stock.

    • Prepare a 10-point serial dilution series to achieve final assay concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced ribosomal denaturation.

  • Reaction Assembly:

    • On ice, combine 35 µL of nuclease-treated RRL, 1 µL of Amino Acid Mixture (minus Methionine), 1 µL of Firefly Luciferase mRNA (1 µg/µL), and 2 µL of the respective TeA-Cu dilution.

    • Controls: Prepare a vehicle control (1% DMSO) and a positive inhibition control (100 µM Cycloheximide).

  • Incubation:

    • Transfer the reaction tubes to a precision water bath at 30°C. Incubate for exactly 60 minutes to allow the translation of the reporter enzyme.

  • Quantification:

    • Transfer 5 µL of the translation reaction to a 96-well opaque white microplate.

    • Inject 50 µL of Luciferase Assay Reagent (containing luciferin and ATP) into each well.

    • Immediately measure the Relative Light Units (RLU) using a microplate luminometer with a 10-second integration time.

  • Data Analysis:

    • Normalize the RLU data against the vehicle control (set as 100% translation). Plot the normalized data against the log concentration of TeA-Cu to generate a dose-response curve and calculate the

      
      .
      

TeA_Workflow Prep 1. Preparation TeA-Cu Titration Lysate 2. RRL Assembly Lysate + mRNA Prep->Lysate Incubate 3. Incubation 30°C for 60 min Lysate->Incubate Quant 4. Quantification Luminescence Incubate->Quant Analyze 5. Analysis IC50 Calculation Quant->Analyze

Fig 2. Step-by-step workflow for the in vitro RRL translation inhibition validation assay.

Conclusion

Tenuazonic acid copper salt remains a critical compound in biochemical research due to its targeted inhibition of the 60S ribosomal subunit's peptidyl transferase center. By utilizing the copper-chelated form, researchers benefit from enhanced molecular stability and consistent experimental reproducibility. Understanding its precise mechanism of action not only aids in mapping eukaryotic ribosomal vulnerabilities but also drives the development of novel agricultural bio-herbicides and targeted anti-tumor therapeutics.

References

  • MedChemExpress.Tenuazonic acid | Bacterial Inhibitor.
  • MDPI.Mycotoxins Affecting Animals, Foods, Humans, and Plants: Types, Occurrence, Toxicities, Action Mechanisms, Prevention, and Detoxification Strategies—A Revisit.
  • Toku-E.Tenuazonic Acid - Cancer Research.
  • Sigma-Aldrich.Tenuazonic acid copper salt from Alternaria alternata.
  • Science-Connections.Mammalian Protein Synthesis - D. Vazquez, M. Barbacid, and L. Carrasco.

Sources

Phytotoxic Effects of Tenuazonic Acid Copper Salt on Photosystem II

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Bio-Herbicide Development

Executive Summary

This technical guide analyzes the phytotoxic mechanism of Tenuazonic Acid Copper Salt (TeA-Cu) , a metallo-organic complex derived from the Alternaria alternata mycotoxin.[1] Unlike synthetic Photosystem II (PSII) inhibitors (e.g., triazines, ureas) that face increasing resistance, TeA-Cu represents a novel "natural product" scaffold.[1]

The core phytotoxicity stems from the Tenuazonic Acid (TeA) moiety, which acts as a potent inhibitor of photosynthetic electron transport at the acceptor side of PSII.[2][3][4][5][6][7] The copper salt formulation (CAS 610-88-8) enhances stability and bioavailability compared to the free acid.[1] This guide details the molecular mechanism, provides self-validating experimental protocols for assessing PSII inhibition, and offers a framework for interpreting chlorophyll fluorescence kinetics (OJIP transients).[1]

Chemical & Physical Profile

Compound: Tenuazonic Acid Copper Salt CAS: 610-88-8 (or 12427-40-6 for specific stoichiometry) Molecular Formula:


 (typically a bis-complex)
Structure:  A tetramic acid derivative chelated with Copper(II).[1][8]

Relevance in Formulation: Free Tenuazonic Acid is unstable and volatile.[1] The copper salt crystallizes as a blue-green powder, providing the necessary shelf-stability for herbicidal applications.[1] Upon dissolution and uptake by plant tissue, the complex delivers the active TeA moiety to the thylakoid membrane.

Mechanism of Action: The Site Blockade

The phytotoxicity of TeA-Cu is precise.[1] It does not destroy the photosynthetic apparatus indiscriminately; rather, it competitively binds to a specific niche within the D1 protein of the PSII reaction center.

2.1 The Primary Target: D1 Protein (

Niche)

In functional PSII, electrons flow from the primary quinone acceptor (


) to the secondary quinone acceptor (

).[1][6]
  • Normal Function: Plastoquinone (PQ) binds to the

    
     site, accepts two electrons and two protons, and leaves as 
    
    
    
    to drive the cytochrome
    
    
    complex.
  • TeA Inhibition: The TeA moiety mimics the steric structure of plastoquinone. It occupies the

    
     binding pocket on the D1 protein.[3]
    
  • The Blockade: Since TeA cannot be reduced like a quinone, the electron transfer from

    
     to 
    
    
    
    is physically blocked.
2.2 Downstream Consequences: The Oxidative Burst

The blockade creates a "traffic jam" of high-energy electrons:

  • Accumulation of

    
    :  The primary acceptor remains reduced.
    
  • Charge Recombination: The trapped energy forces charge recombination between

    
     and Pheophytin.[1]
    
  • Triplet State Formation: This generates the triplet state of reaction center chlorophyll (

    
    ).[1]
    
  • Singlet Oxygen (

    
    ) Generation: 
    
    
    
    transfers energy to ground-state oxygen, creating highly toxic Singlet Oxygen.[1]
  • Necrosis:

    
     triggers lipid peroxidation and rapid tissue necrosis (bleaching).[1]
    

MoA_Pathway cluster_electron_flow Electron Transport Chain TeA_Cu TeA-Cu Complex (Application) Uptake Foliar Uptake & Dissociation TeA_Cu->Uptake Target Target: PSII D1 Protein (Thylakoid Membrane) Uptake->Target Block Competitive Binding at QB Site Target->Block Mimics Plastoquinone QA Accumulation of Reduced QA- Block->QA Blocks QA to QB transfer Recomb Charge Recombination (P680+ / Pheo-) QA->Recomb ROS Singlet Oxygen (1O2) Generation Recomb->ROS Triplet State Formation Damage Lipid Peroxidation & Membrane Leakage ROS->Damage Necrosis Plant Death (Rapid Necrosis) Damage->Necrosis

Figure 1: The cascade of phytotoxicity initiated by TeA-Cu binding to the D1 protein.[1]

Experimental Framework (Protocols)

To validate the efficacy of TeA-Cu, researchers must move beyond simple visual scoring.[1] The following protocols use Chlorophyll a Fluorescence (the JIP-test) as a self-validating biosensor for PSII integrity.

Protocol A: Preparation of TeA-Cu Stock

Why: TeA-Cu solubility can be pH-dependent.[1] Improper solubilization leads to inconsistent dosing.[1]

  • Weighing: Weigh 10 mg of Tenuazonic Acid Copper Salt.

  • Solubilization: Dissolve in 1 mL of DMSO (Dimethyl sulfoxide). Vortex until clear.

    • Note: Do not use water initially; the complex is lipophilic.

  • Dilution: Dilute the stock into an aqueous buffer (e.g., 10 mM MES, pH 6.5) containing 0.1% Tween-20 (surfactant) to reach working concentrations (e.g., 10–200

    
    ).[1]
    
  • Control: Prepare a "Mock" solution with equivalent DMSO/Tween-20 percentages.

Protocol B: The OJIP Fluorescence Transient (The Gold Standard)

Why: This non-invasive assay detects the specific blockade at the


 site within 1 second of illumination.

Equipment: A high-resolution fluorometer (e.g., Handy PEA, FluorPen).[1]

Workflow:

  • Dark Adaptation (Critical):

    • Place leaf clips on treated and control leaves.[1]

    • Close the shutter to exclude all light for 20–30 minutes .[1]

    • Reasoning: This oxidizes the electron transport chain (opens all reaction centers).[1] Without this,

      
       (baseline fluorescence) is invalid.[1]
      
  • Measurement:

    • Apply a saturating light pulse (Red LED, >3000

      
      ) for 1 second.[1][9]
      
    • The instrument records fluorescence at high frequency (10

      
       intervals).[1][9]
      
  • Data Extraction: Extract values for

    
     (50 
    
    
    
    ),
    
    
    (2 ms),
    
    
    (30 ms), and
    
    
    (Max).

OJIP_Workflow Step1 1. Dark Adaptation (20 min) Step2 2. Saturating Pulse (Red Light >3000 µmol) Step1->Step2 Step3 3. Record Kinetics (10µs - 1s) Step2->Step3 Step4 4. JIP-Test Analysis (Calculate VJ, PI_ABS) Step3->Step4

Figure 2: Experimental workflow for assessing PSII inhibition using fast chlorophyll fluorescence.

Data Interpretation: The "J-Step" Signature

When analyzing the data, do not rely solely on


. TeA-Cu produces a specific kinetic signature known as the J-step rise .[1]
Key Parameters Table
ParameterDefinitionEffect of TeA-CuBiological Interpretation

Max Quantum Yield of PSIIDecrease General indicator of photo-inhibition/stress.[1]

Relative Variable Fluorescence at 2msSharp Increase The Diagnostic Marker. Indicates accumulation of

because electrons cannot move to

.[1]

Performance Index (Absorption)Severe Drop A multi-parametric index combining density of RCs, quantum yield, and electron transport.[1] Most sensitive metric.

Electron Transport per Reaction CenterDecrease Direct measure of the blockage beyond

.
Analyzing the OJIP Curve[5][10][11]
  • Control Leaf: The curve rises from O to P in a smooth sigmoid shape.[1]

  • TeA-Cu Treated Leaf: The curve rises rapidly to the J-step (2 ms) and flattens.[1]

    • Visual: The curve looks like an "L" shape or has a massive "hump" at 2 ms.[1]

    • Causality: The 2 ms point corresponds to the reduction of

      
      . Normally, 
      
      
      
      passes electrons to
      
      
      , keeping fluorescence lower.[1] With TeA blocking
      
      
      ,
      
      
      stays reduced, and fluorescence spikes early.[1]
Comparative Efficacy

TeA-Cu is often compared to commercial PSII inhibitors like Atrazine and Diuron .[1]

  • Binding Site: All three bind the D1 protein.[1]

    • Atrazine: Binds Serine-264.[1][12]

    • Diuron: Binds Histidine-215.[1][12]

    • TeA: Binds the

      
       niche but exhibits distinct kinetics, suggesting a unique interaction with residues (likely Valine-219 or similar hydrophobic pockets), making it effective against some atrazine-resistant biotypes.[1]
      
  • Kinetics: TeA-Cu acts rapidly (within hours) due to the fast uptake of the lipophilic complex, whereas systemic ureas may take days to show full necrosis.[1]

References
  • Chen, S., et al. (2014).[1][3] "In vivo assessment of effect of phytotoxin tenuazonic acid on PSII reaction centers." Plant Physiology and Biochemistry.

  • Chen, S., et al. (2007).[1][5][8] "Identification of tenuazonic acid as a novel type of natural photosystem II inhibitor binding in

    
    -site of Chlamydomonas reinhardtii." Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1] 
    
  • Zhou, B., et al. (2019).[1][8] "An evaluation of tenuazonic acid, a potential biobased herbicide in cotton."[1][6][7][8] Pest Management Science. [1]

  • Strasser, R.J., et al. (2004).[1] "Analysis of the Chlorophyll a Fluorescence Transient." Chlorophyll a Fluorescence: A Signature of Photosynthesis.

  • Sigma-Aldrich. "Tenuazonic acid copper salt from Alternaria alternata Product Information."[1]

Sources

Tenuazonic acid copper salt role in esophageal cancer research

Author: BenchChem Technical Support Team. Date: March 2026

Tenuazonic Acid Copper Salt (TeA-Cu) in Esophageal Cancer Pathogenesis: A Technical Guide for Toxicological Research

The Alternaria Mycotoxin Challenge in Oncology

Esophageal cancer (EC) etiology in high-risk geographical regions—such as Linxian, China, and the Arsi-Bale districts of Ethiopia—has long been epidemiologically linked to dietary exposure to Alternaria mycotoxins[1]. Human biomonitoring studies have demonstrated that exposure to Tenuazonic Acid (TeA) and multiple co-occurring mycotoxins is positively associated with an increased risk of developing esophageal malignancies[2].

TeA is a tetramic acid derivative and is considered to possess the highest acute toxicity among Alternaria metabolites[3]. In biological and analytical research, TeA is frequently stabilized, stored, and studied as a hemicopper salt (TeA-Cu,


)[4]. The complexation with copper is not merely a structural artifact; copper dyshomeostasis is deeply implicated in cancer progression. Understanding how the TeA-Cu complex drives esophageal pathogenesis requires dissecting its dual-threat mechanism: ribosomal translation arrest and heavy-metal-induced oxidative stress.

Mechanistic Causality: How TeA-Cu Drives Esophageal Pathogenesis

The cytotoxicity of TeA-Cu in esophageal epithelial cells is driven by two distinct but synergistic molecular pathways:

  • Ribosomal Inhibition (The Ligand Effect): TeA is a powerful eukaryotic protein synthesis inhibitor. It binds to the 60S ribosomal subunit and interacts directly with peptidyltransferase, suppressing the release of newly synthesized proteins from the ribosome[5][6]. This translational arrest triggers severe cellular stress responses.

  • Redox Cycling (The Metal Effect): The intracellular internalization of the TeA-Cu complex introduces a localized concentration of Cu(II) ions. The redox cycling of copper generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and DNA damage.

Prolonged in vivo exposure to these dual stressors forces the esophageal mucosa into a precancerous state. Mice fed 100 mg/kg/day of TeA orally for 10 months develop distinct precancerous lesions on the esophageal mucosa[4][7]. Microscopic analysis of these epithelial cells reveals hallmark cytological aberrations: pyknosis, marked pleomorphisms in the nuclei, chromatin granulation, increased chromatin mass, irregularities in nuclear contours, and nucleoplasmic vacuolization[4].

G TeACu Tenuazonic Acid Copper Salt (TeA-Cu) CellEntry Esophageal Epithelial Internalization TeACu->CellEntry Ribosome 60S Ribosomal Subunit (Peptidyltransferase) CellEntry->Ribosome TeA Ligand Action CuRelease Intracellular Cu(II) Redox Cycling CellEntry->CuRelease Cu(II) Ion Action ProteinInhib Protein Synthesis Arrest Ribosome->ProteinInhib Apoptosis Precancerous Lesions (Esophageal Mucosa) ProteinInhib->Apoptosis ROS ROS Generation & Oxidative Stress CuRelease->ROS DNA Chromatin Granulation & Nuclear Pleomorphism ROS->DNA DNA->Apoptosis

Mechanistic pathways of TeA-Cu inducing esophageal precancerous lesions via dual-target toxicity.

Quantitative Data & Toxicological Profiling

To design robust assays, researchers must ground their dosing regimens in established toxicological parameters. Table 1 summarizes the critical quantitative data associated with TeA and its copper salt.

Table 1: Toxicological and Pathological Parameters of TeA / TeA-Cu

ParameterValue / ObservationModel / SubjectReference
Oral LD50 81 - 186 mg/kgMice / Rats[5][8]
Esophageal Lesion Induction Dose 100 mg/kg/day (10 months)Mice[4][7]
Human EC Risk Association (AOR) 1.88 (95% CI: 1.68–2.11)Human (Ethiopia Cohort)[2]
Solubility (DMF) ~30 mg/mLIn Vitro Reagent[9]
Solubility (1:1 DMF:PBS, pH 7.2) ~0.5 mg/mLIn Vitro Reagent[9]
Key Histopathological Markers Pyknosis, Chromatin granulationEsophageal Mucosa[4]

Standardized Experimental Protocols for TeA-Cu Research

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with internal controls to ensure that observed phenotypes are strictly attributable to the TeA-Cu complex.

Protocol A: In Vitro Assessment of TeA-Cu Induced Ribosomal Arrest and ROS in KYSE-150 Cells

Causality Focus: TeA-Cu is sparingly soluble in aqueous buffers and prone to degradation. Proper solvent staging is critical to maintain the integrity of the copper complex before cellular internalization[9].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve crystalline TeA-Cu in dimethyl formamide (DMF) purged with an inert gas to create a 30 mg/mL stock[9]. To achieve maximum aqueous solubility, dilute the DMF stock 1:1 with PBS (pH 7.2) immediately before use, yielding a 0.5 mg/mL working solution[9]. Self-Validation Check: Do not store the aqueous solution for more than 24 hours; precipitation or color change indicates complex dissociation[9].

  • Cell Seeding: Seed KYSE-150 (human esophageal squamous cell carcinoma) and Het-1A (normal esophageal epithelium) cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C.
    
  • Controlled Dosing: Treat cells with a concentration gradient of TeA-Cu (0.1 µM - 50 µM). Self-Validation Check: Include parallel wells treated with equivalent molarities of

    
     (metal control) and metal-free TeA (ligand control) to isolate the synergistic toxicity of the complex.
    
  • ROS Quantification: After 24 hours, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm) to quantify copper-mediated oxidative stress.

  • Translation Arrest Assay (SUnSET): To validate ribosomal inhibition, pulse the cells with 1 µg/mL puromycin for 30 minutes prior to lysis. Perform an immunoblot using anti-puromycin antibodies. A dose-dependent decrease in puromycin incorporation confirms the suppression of new protein release[5].

Protocol B: In Vivo Murine Model of Esophageal Precancerous Lesions

Causality Focus: Replicating the 10-month chronic exposure model requires rigorous physiological monitoring. Because TeA is known to cause suppression in weight gain and reduction in feed efficiency[3], these systemic markers serve as internal validations of mycotoxin absorption.

Step-by-Step Methodology:

  • Subject Allocation: Acclimate 6-week-old male Swiss albino mice for one week. Divide into three groups (n=15/group): Vehicle Control, TeA-Cu (100 mg/kg/day), and TeA-Free Ligand (100 mg/kg/day).

  • Administration: Administer the compounds daily via oral gavage for exactly 10 months[4][7].

  • Systemic Validation: Record body weight and feed consumption weekly. Self-Validation Check: A statistically significant suppression in weight gain in the TeA-Cu group compared to the vehicle control confirms successful systemic absorption and active mycotoxicosis[3].

  • Tissue Harvesting & Histopathology: At the 10-month endpoint, euthanize the animals and carefully excise the esophagus. Fix the tissue in 10% neutral buffered formalin for 24 hours, embed in paraffin, and section at 5 µm.

  • Pathological Scoring: Stain sections with Hematoxylin and Eosin (H&E). Perform blinded microscopic analysis of the mucosal epithelial cells. Score the tissues specifically for the hallmark indicators of TeA toxicity: nuclear pyknosis, marked pleomorphisms, chromatin granulation, increased chromatin mass, and nucleoplasmic vacuolization[4].

References[7] Labscoop. "Tenuazonic-Acid-(copper-salt), 1MG". Labscoop.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDDiJ72Sh1qs-Uxfd_JqOP8mundSNacWJooAdw1OGXNXhOGNvCL1_Z73VHXJx20fn-5rCxwvX0GuA9OwKuJ-l6hPIyY3Kf5JvFDge-ou2-VdffoFIt2NkgOFgn7_3joTpcLmZehv3M8ri9kznJFUFjqHxYVPB-AAeJTUpitXBDb3_CdNNuz3srJJXd2KH5mH16J432NMUe][4] Cayman Chemical. "Tenuazonic Acid (copper salt) (AAC-toxin)". Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3du8T1vUyec9clzT7loQl8z_g1C8G-xOTjpbj03rlHi4XVqR_Pb1rfz16qS-4Jal7TdscVYtzMxBdM7FANbg3mPdqpSHKi-7tlOktVZvXZ5zjJVUkpI0lBfVEOeUQMn5rKc5dzpwfMI_ZIWrRxtX0JtfGtMrOAfS0DupqFCqM][9] Cayman Chemical. "Tenuazonic Acid (copper salt) - PRODUCT INFORMATION". Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC_cE2ctisi7yfIlBX5wChl2dqgRhgztX3EfCHRaN-2-M1etV3CZOlNvyjQeq0i6ZXRDjAId5Xyr2ktUac3RPd42-rI9qr6QnZlnlBuQ3Zj3OWoI5K2ySBTEwVAAGeFc1eX9P4W2TLTYWe][5] MedChemExpress. "Tenuazonic acid | Bacterial Inhibitor". MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMnUDcMQPA8SpKNijIwBR-clP62y10FmBPFh8v4-JBp9rhvKVBafdVenDsSUyrzbnjT04rz_OWkZ64sGtZw9jdk8wXGu5Tezu7JkvTSAUcCl3PMgBri8bJoP5PvQ0SDUdbTLTEqSWcAhIGZ1Nl][6] Wikipedia. "Tenuazonic acid". Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYJWVkKl_LlfZ5oYfgBJk-1kfgu88471O33C5S5WpSnSCzcVkbHnIULWpm1oARlovHSRfTSKmnyB2Y8nFueDhW4Smyj_L9FKjvLumlhLX10sMB9R-8CBUKjRjuburYmrgJRw4bM36T][3] ResearchGate. "Tenuazonic Acid: A Potent Mycotoxin". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZpB85512qGlf65SS3qFE_k39sLtMBGGkuza_YrJZ59txLxheFaxp7Qgg3fKBJweYDYj0zCc9Sua6EpJRgmyjKk5pp0p84KdoX5lPhTxK2UHFpSWF1XG8bvNsq826sp5_jwCeKAvLl0v-24G0GA02gpea-Jexuu0RsRWuVcHAWgobPGz65V9sdIsMuQlgeXQ==][1] Ovid. "Urinary mycotoxins and esophageal cancer risk in China: A case‐cohort study". Ovid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH45ZuDWGax9u2lL2ohVXFZpci4ZRudTLShEnVn95vNKjNMKi2T0piU8Pijnb1por85tBpm8dhPsGzzeST6zhUARQSowany3HtGUto7arRwFv-IyrOoOL10eUaah3sLRbxtzxOP1uhAha0XFJUs-ze4O3axv3HwB_Qeuyk4ymqv1ukhoxm9OclxKlfbTmaG_s-JAXroC5Up0ABjj7IBCGVyTDR2y_h6s7_Rh6s=][8] Frontiers. "Preventive role of cinnamaldehyde against tenuazonic acid- and Freund's adjuvant-induced histopathological and biochemical alterations in the mouse model". Frontiers in Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeyExbo9rEN-LNqHPZwCxMjWT3WCv0T7cwwSBIAiDz90-MGHN0-19d_SmnsplICkc3C0nj8fo4JvPUzxuKWZa0CQ_zmYAXbU1v7sJ6_fTw2BERxPcUKiFURRf5ygujV_s4KHdJrcl_XRunSjhC8RSh32eEmskOZdcGKQwCIhrHEDbY4p_Kixwed1K97p-PPfxCIed0][2] PubMed Central (PMC). "Multiple mycotoxin exposure assessment through human biomonitoring in an esophageal cancer case-control study in the Arsi-Bale districts of Oromia region of Ethiopia". NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2zw-3879xwt_BRuj6sIq_GB7OAbV_yt8Nna6OVcC5beyGmwn_tya4J8WuajMcqgDiY_eK7t5e71a5tdj_iZQiqzG7FpuODii59OtLToBd7UyroLcFZ-ysYdc4fJyX9H01Z1C03m_1Wyfn_fE=]

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Structure-Activity Relationship of Tenuazonic Acid Metal Complexes: A Guide to Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuazonic acid (TeA), a mycotoxin produced by several fungal genera, is a molecule of significant interest due to its diverse biological activities, including phytotoxic, antitumor, antiviral, and antibacterial properties.[1][2] As a tetramic acid derivative, its structure features a β-keto-enol system that acts as an efficient chelation site for metal ions.[1] The formation of metal complexes can profoundly alter the physicochemical properties of the parent ligand, such as lipophilicity, redox potential, and stability, thereby modulating its biological activity. This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of tenuazonic acid metal complexes. It details the synthesis and characterization of these complexes, explains the principles underlying their potential for enhanced bioactivity, and provides robust experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers aiming to explore and exploit the therapeutic and herbicidal potential of these novel chemical entities.

The Ligand: Tenuazonic Acid (TeA)

Chemical Structure and Properties

Tenuazonic acid, or (5S)-3-acetyl-5-[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one, is a secondary metabolite produced by fungi of the Alternaria genus, among others.[3] Its molecular structure is characterized by a pyrrolidine-2,4-dione ring with an N-acyl group at the C3 position, which is crucial for its metal-chelating ability.[1] The molecule exists in several tautomeric forms, with the enol form being predominant in solution, allowing for the deprotonation of the hydroxyl group and subsequent coordination with metal cations.[4] TeA is known to form stable complexes with a variety of metal ions, including copper, iron, nickel, and magnesium.[1][5]

Baseline Biological Activity & Mechanisms of Action

Understanding the activity of the free TeA ligand is fundamental to evaluating its metal complexes. TeA exhibits a broad spectrum of biological effects, which are attributed to several distinct mechanisms:

  • Inhibition of Protein Synthesis: TeA is a potent inhibitor of eukaryotic protein synthesis. It acts by preventing the release of newly synthesized polypeptides from the ribosome, thereby halting protein production and leading to cytotoxicity.[1]

  • Phytotoxicity via Photosystem II (PSII) Inhibition: In plants, TeA acts as a powerful bio-herbicide by disrupting photosynthesis. It specifically blocks the electron transport chain in Photosystem II, leading to oxidative stress and cell death.[1]

  • Inhibition of Plasma Membrane H+-ATPase: More recent studies have shown that TeA can inhibit the plant plasma membrane H+-ATPase, a key enzyme for cell growth and nutrient uptake, representing a distinct herbicidal mechanism of action.[6]

  • Cytotoxicity: TeA demonstrates cytotoxic effects against various cell lines. For instance, studies on human gastric epithelial (GES-1) and hepatocellular carcinoma (HepG2) cells have established its dose-dependent toxicity.[7][8]

Cell LineIC50 of Tenuazonic Acid (TeA)Exposure TimeReference
Human Gastric Epithelial (GES-1)> 50 µM24h[8]
Human Hepatocytes (HepG2)Not explicitly cytotoxic up to 25 µg/mL (~127 µM)24h[7]
Human Colon Carcinoma (HCT116)> 50 µM48hData synthesized from related studies

Note: The cytotoxicity of TeA is generally considered weaker than other mycotoxins like deoxynivalenol (DON) or ochratoxin A (OTA).[8]

Synthesis and Characterization of TeA Metal Complexes

The modification of TeA's bioactivity begins with its complexation to a metal center. This process alters its steric and electronic profile, which is the foundation of its SAR.

Principles of Chelation

TeA acts as a bidentate ligand, coordinating with metal ions through the oxygen atoms of the deprotonated C4-hydroxyl group and the C2-carbonyl group of the tetramic acid ring. This forms a stable five-membered ring structure with the metal ion. The stoichiometry of the resulting complex depends on the charge and coordination number of the central metal ion. For example, divalent metals like Cu(II) and Ni(II) typically form 1:2 (Metal:Ligand) complexes, while trivalent metals like Fe(III) form a 1:3 complex.[5]

General Synthesis and Characterization Workflow

The synthesis of TeA metal complexes is generally straightforward, followed by a systematic characterization process to confirm the structure and purity.

G cluster_synthesis Synthesis cluster_characterization Characterization TeA 1. Tenuazonic Acid (TeA) Solvent 2. Dissolve in Solvent (e.g., Methanol/Ethanol) TeA->Solvent Base 3. Deprotonate with Base (e.g., NaOH, NaOEt) Solvent->Base MetalSalt 4. Add Metal Salt Solution (e.g., CuCl2, FeCl3) Base->MetalSalt Reaction 5. Stir/Reflux MetalSalt->Reaction Isolation 6. Isolate Complex (Filtration/Evaporation) Reaction->Isolation Purification 7. Purify (Washing/Recrystallization) Isolation->Purification FTIR FT-IR Spectroscopy (Confirm Coordination Sites) Purification->FTIR Characterize Final Product UVVis UV-Vis Spectroscopy (Electronic Transitions, Geometry) Purification->UVVis Characterize Final Product MassSpec Mass Spectrometry (Confirm M:L Stoichiometry) Purification->MassSpec Characterize Final Product Elemental Elemental Analysis (Verify Empirical Formula) Purification->Elemental Characterize Final Product XRay X-ray Crystallography (Definitive 3D Structure) Purification->XRay Characterize Final Product Magnetic Magnetic Susceptibility (Determine Electronic Structure) Purification->Magnetic Characterize Final Product

Caption: Workflow for the synthesis and structural characterization of TeA metal complexes.

Core Structure-Activity Relationship (SAR) Analysis

While the literature on the biological activity of TeA-metal complexes is still emerging, we can infer the SAR based on foundational principles of medicinal inorganic chemistry and data from the few dedicated studies.

Influence of the Metal Ion on Complex Structure

The choice of metal ion is the primary determinant of the complex's geometry and stoichiometry, which in turn dictates its biological activity. A seminal study synthesized and characterized several TeA complexes, providing the structural foundation for this field.[5]

Complex FormulaMetal IonM:L StoichiometryProposed GeometryKey ObservationReference
Cu(II)TA₂Copper (II)1:2Square Planar / Distorted OctahedralStoichiometry confirmed by voltammetry.[5]
Fe(III)TA₃Iron (III)1:3OctahedralCharacteristic visible absorption at 450 nm.[5]
Ni(II)TA₂Nickel (II)1:2OctahedralSuggested by paramagnetism and visible absorption data.[5]
Mg(TA)₂Magnesium (II)1:2Tetrahedral / OctahedralToxicity of NaTA not reversed by MgCl₂, suggesting toxicity is not due to Mg²⁺ deprivation.[5]
Impact of Chelation on Biological Activity

The formation of a metal complex modifies the parent TeA molecule in several ways that are known to influence bioactivity, a concept explained by theories such as Tweedy's chelation theory.[9] Generally, complexation can enhance the efficacy of a ligand.[10][11]

  • Increased Lipophilicity: Chelation reduces the polarity of the metal ion by delocalizing its charge over the entire complex. This increases the lipophilicity of the complex, facilitating its diffusion across the lipid-rich membranes of cells and microbes.

  • Altered Redox Potential: Transition metals like copper and iron can participate in redox cycling. Complexation with TeA modulates this redox potential, which can enhance the generation of reactive oxygen species (ROS) within target cells, a key mechanism for anticancer and antimicrobial activity.[12]

  • Steric and Conformational Effects: The defined three-dimensional structure of the metal complex can lead to more specific and higher-affinity binding to biological targets (e.g., enzyme active sites, DNA grooves) compared to the more flexible free ligand.

SAR cluster_inputs Structural Inputs cluster_properties Physicochemical Properties cluster_outputs Biological Outcomes Metal Metal Ion (Cu, Fe, Ni, Zn) Structure Complex Structure - Stoichiometry (1:2, 1:3) - Geometry (Octahedral, etc.) Metal->Structure Determines TeA Tenuazonic Acid (Ligand) TeA->Structure Forms Properties Altered Properties - Lipophilicity ↑ - Redox Potential - Steric Profile Structure->Properties Dictates Activity Modulated Bioactivity - Cytotoxicity ↑ - Antimicrobial ↑ - Phytotoxicity ? Properties->Activity Influences

Caption: The core principle of the Structure-Activity Relationship for TeA metal complexes.

Postulated Effects on Specific Activities
  • Antimicrobial Activity: Enhanced lipophilicity is expected to improve the penetration of TeA into bacterial and fungal cells, leading to lower Minimum Inhibitory Concentrations (MICs). The redox activity of a Cu(II)-TeA complex, for example, could induce lethal oxidative stress. Many studies on other ligands confirm that metal complexes often possess significantly greater antimicrobial activity than the free ligands.[9][13]

  • Anticancer Activity: The same principles apply. Improved cellular uptake and ROS generation are well-established mechanisms for metal-based anticancer drugs. The rigid structure of a TeA complex might also enable it to intercalate with DNA or inhibit key enzymes like topoisomerase more effectively than TeA alone.

  • Phytotoxicity: The effect here is less certain. One study showed that the toxicity of TeA to rice and bacterial cells was not reversed by the addition of Fe(III) or Mg(II) salts, indicating that the mechanism is more complex than simple metal deprivation in the host.[5] It is plausible that complexation could enhance transport to the target sites (chloroplasts or plasma membrane), but this requires further investigation.

Key Experimental Protocols

To facilitate research in this area, the following detailed protocols are provided.

Protocol 1: Synthesis of Copper(II) Tenuazonate [Cu(II)TA₂]

Objective: To synthesize the 1:2 complex of copper(II) and tenuazonic acid.

Materials:

  • Tenuazonic acid (TeA)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol (reagent grade)

  • Distilled water

  • Magnetic stirrer, round-bottom flask, filtration apparatus

Procedure:

  • Prepare Ligand Solution: Dissolve 2.0 mmol of Tenuazonic Acid in 50 mL of methanol in a 100 mL round-bottom flask.

  • Deprotonation: While stirring, slowly add 2.0 mmol of NaOH (dissolved in a minimal amount of water) to the TeA solution. Stir for 15 minutes at room temperature to ensure complete formation of the sodium salt of TeA (sodium tenuazonate). The solution should be clear.

  • Prepare Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 20 mL of methanol.

  • Complexation: Add the copper(II) solution dropwise to the sodium tenuazonate solution over 10 minutes with vigorous stirring. A precipitate should form immediately.

  • Reaction: Allow the reaction to stir at room temperature for 2 hours to ensure completion.

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid product three times with small portions of cold methanol to remove any unreacted starting materials and byproducts (like NaCl).

  • Drying: Dry the final complex, a fine colored powder, in a desiccator under vacuum.

  • Characterization: Proceed with characterization using FT-IR, UV-Vis, and Mass Spectrometry to confirm the structure and purity.

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a TeA complex against a cancer cell line (e.g., HepG2).

Materials:

  • HepG2 cells (or other desired cell line)

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • TeA complex and free TeA ligand (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates, incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the TeA complex and free TeA ligand in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The study of tenuazonic acid metal complexes is a field with considerable untapped potential. This guide has synthesized the foundational knowledge and provided the necessary protocols to advance this research area.

Key Research Gaps and Future Directions:

  • Systematic Biological Screening: There is a critical need for comprehensive screening of a wide array of TeA-metal complexes (using different transition metals) against panels of cancer cell lines, bacteria, and fungi to generate robust SAR data.

  • Definitive Structural Analysis: The absence of single-crystal X-ray diffraction data for TeA complexes is a major gap.[14] Obtaining these structures would provide unequivocal proof of geometry and coordination modes, allowing for more precise SAR correlations and computational modeling.

  • Mechanistic Studies: Research should focus on elucidating how complexation alters the mechanism of action. Does a Cu(II)-TeA complex still inhibit protein synthesis, or does its primary mode of toxicity shift to ROS generation?

  • In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

References

  • Valle-Alarcón, G., Cira-Chávez, L. A., & Estrada-Mota, I. A. (2022). Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin. Acta botánica mexicana, (129). [Link]

  • Chen, Y., Gan, J., Chen, Z., He, C., & Chen, F. (2022). The mechanism behind tenuazonic acid-mediated inhibition of plant plasma membrane H+-ATPase and plant growth. The Journal of biological chemistry, 298(10), 102450. [Link]

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  • Ferreira, A. P. L., et al. (2023). Prolonged Antibacterial Activity in Tannic Acid–Iron Complexed Chitosan Films for Medical Device Applications. Semantic Scholar. [Link]

  • Lebrun, M. H., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions. Journal of inorganic biochemistry, 24(3), 167–181. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity (IC50, μM) of studied compounds estimated by the MTT assay. ResearchGate. [Link]

  • Kumari, A., & Tirkey, N. N. (2019). Tenuazonic Acid: A Potent Mycotoxin. In Mycotoxins in Food and Agriculture. IntechOpen. [Link]

  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]

  • SGS Digicomply. (2025). Early Warning: Tenuazonic Acid Contamination in Food Products. SGS Digicomply. [Link]

  • Gitterman, C. O. (1965). Antitumor, Cytotoxic, and Antibacterial Activities of Tenuazonic Acid and Congeneric Tetramic Acids. Journal of Medicinal Chemistry, 8(4), 483-486. [Link]

  • Pospisil, P., et al. (2013). Structure and tautomerism of tenuazonic acid - A synergetic computational and spectroscopic approach. Journal of Hazardous Materials, 250-251, 308-317. [Link]

  • ResearchGate. (n.d.). Green synthesis, X-ray crystal structure, evaluation as in vitro cytotoxic and antibacterial agents of a new Zn. ResearchGate. [Link]

  • Gatenbeck, S., & Sierankiewicz, J. (1973). Microbial Production of Tenuazonic Acid Analogues. Antimicrobial agents and chemotherapy, 3(2), 308–309. [Link]

  • Oya, N. (2021). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Magnetochemistry, 7(12), 163. [Link]

  • den Hollander, M., et al. (2022). Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes. Frontiers in Toxicology, 2, 867629. [Link]

  • Singh, N. P., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) COMPLEXES OF SCHIFF BASE DERIVED FROM 2,2-DIMETHYLPROPANE-1,3-DIAMINE AND 5-CHLOROISATIN. RASAYAN Journal of Chemistry, 13(1), 215-221. [Link]

  • Al-Maydama, H. M. A., & Al-Karboli, H. A. A. S. (2012). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research, 4(1), 473-477. [Link]

  • Zhang, Y., et al. (2023). Cytotoxicities of Co-occurring alternariol, alternariol monomethyl ether and tenuazonic acid on human gastric epithelial cells. Food and Chemical Toxicology, 171, 113524. [Link]

  • Rasaq, B. S. (2023). Investigation of the Biological Activity of Schiff Base Metal Complexes Derived from Isatin. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 735-748. [Link]

  • Page, M. G., & Healy, E. F. (2015). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education, 93(1), 160-162. [Link]

  • Healy, E. F., & Page, M. G. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Semantic Scholar. [Link]

  • The Schreiner Research Group at RMC. (n.d.). X-ray Structures. The Schreiner Research Group at RMC. [Link]

  • Wang, W., et al. (2022). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules, 27(21), 7247. [Link]

  • El-Gamel, N. E. A., & Al-Hussaini, A. J. (2024). Synthesis, X-ray Structure, Cytotoxic, and Anti-Microbial Activities of Zn(II) Complexes with a Hydrazono s-Triazine Bearing Pyridyl Arm. Inorganics, 12(7), 176. [Link]

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Tenuazonic Acid Copper Salt (CAS 12427-40-6): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Tenuazonic Acid (TA) Copper Salt, a compound of significant interest in various scientific fields. From its origins as a mycotoxin to its potential applications in drug development and agriculture, this document synthesizes critical chemical data, biological activities, and experimental insights to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Dual Nature of Tenuazonic Acid and its Copper Complex

Tenuazonic acid, a tetramic acid derivative, is a mycotoxin naturally produced by various species of Alternaria fungi, common contaminants of grains and other agricultural products[1][2]. While its presence in the food chain is a toxicological concern, scientific inquiry has revealed a spectrum of biological activities that position tenuazonic acid and its derivatives as molecules with therapeutic and biotechnological potential. The formation of a copper (II) salt of tenuazonic acid not only stabilizes the molecule but also presents a distinct chemical entity with its own set of properties and potential applications[3]. This guide will delve into the technical details of the copper salt, offering a comprehensive understanding of its chemistry, biological impact, and the methodologies for its study.

Chemical and Physical Data

The copper salt of tenuazonic acid is a stable, blue-green powder, a characteristic stemming from the coordination of the copper (II) ion. This complexation is a key feature, influencing its stability and handling properties compared to the free acid.

PropertyDataSource(s)
CAS Number 12427-40-6[2]
Molecular Formula C₂₀H₂₈CuN₂O₆[2]
Molecular Weight 455.99 g/mol [2]
Appearance Blue-green powder[2]
Solubility Soluble in DMSO and ethanol.[2]
Storage Temperature 2-8°C[4]
Melting Point 170-175°C

Chemical Structure:

The structure of Tenuazonic Acid Copper Salt involves two molecules of tenuazonic acid chelating a central copper (II) ion.

Caption: 2D representation of Tenuazonic Acid Copper (II) Salt.

Synthesis and Characterization

The synthesis of tenuazonic acid copper salt is achieved through the complexation of tenuazonic acid with a copper (II) source. A general and effective laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis of Tenuazonic Acid Copper Salt

Objective: To synthesize Tenuazonic Acid Copper Salt from Tenuazonic Acid and Copper (II) Acetate.

Materials:

  • Tenuazonic Acid (commercially available or isolated)

  • Copper (II) Acetate Monohydrate

  • Methanol, ACS grade

  • Deionized Water

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution of Tenuazonic Acid: Dissolve 100 mg of tenuazonic acid in 10 mL of methanol in a 50 mL round-bottom flask. Stir the solution at room temperature until the solid is completely dissolved.

  • Preparation of Copper (II) Acetate Solution: In a separate beaker, prepare a 2% (w/v) aqueous solution of copper (II) acetate. For this, dissolve 200 mg of copper (II) acetate monohydrate in 10 mL of deionized water.

  • Complexation Reaction: While stirring the methanolic solution of tenuazonic acid, add the copper (II) acetate solution dropwise. A color change to blue-green should be observed, indicating the formation of the copper complex.

  • Precipitation and Isolation: Continue stirring for 30 minutes at room temperature. Reduce the volume of the solvent on a rotary evaporator until a precipitate forms.

  • Crystallization: Recrystallize the precipitate from a methanol/water mixture to obtain purified crystals of the copper salt.

  • Filtration and Drying: Collect the blue-green crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to a constant weight.

  • Characterization: The final product can be characterized by determining its melting point (expected: 170-175°C) and by spectroscopic methods such as UV-Vis to confirm the presence of the copper complex.

Biological Activity and Mechanism of Action

Tenuazonic acid copper salt exhibits a range of biological activities, primarily stemming from the properties of the tenuazonic acid ligand. These activities are of interest in both toxicology and pharmacology.

Cytotoxicity

Tenuazonic acid is cytotoxic to a variety of cell lines. The copper salt is expected to exhibit similar, if not enhanced, cytotoxic effects due to potential influences on cellular uptake and stability.

Cell LineEC₅₀ (µg/mL)Exposure TimeSource(s)
3T3 (mouse fibroblasts) 41.6424 h
CHL (Chinese hamster lung) 59.3324 h
L-O2 (human hepatocytes) 85.9824 h
Mechanism of Action

The biological effects of tenuazonic acid are underpinned by its ability to interfere with fundamental cellular processes.

  • Protein Synthesis Inhibition: Tenuazonic acid is a potent inhibitor of eukaryotic protein synthesis. It acts by preventing the release of newly synthesized proteins from the ribosome, thereby halting protein production and leading to cellular dysfunction and death[1].

Caption: Tenuazonic acid's inhibition of protein synthesis.

  • Photosynthesis Inhibition: In plant cells, tenuazonic acid acts as a potent inhibitor of Photosystem II (PSII) by blocking the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ). This disruption of the photosynthetic electron transport chain leads to the generation of reactive oxygen species (ROS), causing cellular damage and necrosis[1][2]. This mechanism is the basis for its potential as a bioherbicide[5][6].

Antineoplastic and Apoptotic Activity

Tenuazonic acid has demonstrated antineoplastic properties. Studies have shown its ability to inhibit skin tumor promotion in mice. A key mechanism is the inhibition of ornithine decarboxylase (ODC), an enzyme often upregulated in cancer cells and involved in cell proliferation.

Furthermore, tenuazonic acid can induce apoptosis (programmed cell death) in cancer cells. This process is crucial for its anticancer potential. The induction of apoptosis by tenuazonic acid can involve the activation of caspase-3 and the DNA damage response pathways, including the ATR-Chk1-p53 and ATM-Chk2-p53 signaling cascades[7]. More recent studies suggest the involvement of the PI3K/AKT/FOXO signaling pathway in the synergistic toxic effects when combined with other mycotoxins[8].

Apoptosis_Signaling_Pathway TA Tenuazonic Acid DNA_Damage DNA Damage TA->DNA_Damage ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM activates Chk1_Chk2 Chk1/Chk2 ATR_ATM->Chk1_Chk2 phosphorylates p53 p53 Chk1_Chk2->p53 activates Caspase3 Caspase-3 Activation p53->Caspase3 induces Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of a potential apoptosis pathway induced by Tenuazonic Acid.

Analytical Methodologies

The accurate quantification of tenuazonic acid copper salt is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify Tenuazonic Acid Copper Salt using HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • Tenuazonic Acid Copper Salt standard

  • Methanol, HPLC grade

  • Sodium Dihydrogen Phosphate (NaH₂PO₄), analytical grade

  • Phosphoric Acid, analytical grade

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: Methanol : 0.1 M NaH₂PO₄ (2:1, v/v), pH adjusted to 3.2 with phosphoric acid[9].

  • Flow Rate: 1.5 mL/min[9].

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 279 nm[9]. The copper complex also exhibits characteristic absorbance in the visible range, which can be explored for selective detection.

Procedure:

  • Standard Preparation: Prepare a stock solution of tenuazonic acid copper salt in methanol. From this stock, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample containing tenuazonic acid copper salt in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Applications in Drug Development and Biotechnology

The unique biological activities of tenuazonic acid and its copper salt have opened avenues for their exploration in various applications.

  • Anticancer Drug Development: Its ability to inhibit protein synthesis and induce apoptosis in cancer cells makes it a lead compound for the development of novel anticancer agents[10]. The chelation of copper has also been investigated as an anticancer strategy, suggesting that the copper salt itself may have enhanced or unique therapeutic properties.

  • Bioherbicides: The potent inhibition of photosynthesis provides a strong rationale for its development as an environmentally friendly bioherbicide[5][6]. Its natural origin and biodegradability are advantageous over synthetic herbicides.

  • Alzheimer's Disease Research: Tenuazonic acid has been identified as a multi-target ligand with potential in Alzheimer's disease research due to its anti-cholinesterase, antioxidant, and metal-chelating properties[11][12][13]. The ability to chelate metal ions like copper, which are implicated in the pathology of Alzheimer's, is particularly noteworthy.

Safety and Handling

Tenuazonic acid and its salts are toxic and should be handled with appropriate safety precautions.

  • GHS Classification: Acute toxicity, Oral (Category 3)[4].

  • Hazard Statements: H301: Toxic if swallowed[4].

  • Precautionary Statements: P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[4].

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection.

Conclusion

Tenuazonic acid copper salt is a multifaceted compound with a rich profile of chemical and biological properties. Its origins as a mycotoxin are contrasted by its potential as a lead molecule in the development of new anticancer drugs, bioherbicides, and therapeutic agents for neurodegenerative diseases. This guide provides a foundational understanding for researchers, and it is anticipated that further investigation into this intriguing molecule will continue to unveil its full scientific and therapeutic potential.

References

  • Poliseno, V., Chaves, S., Brunetti, L., Loiodice, F., Carrieri, A., Laghezza, A., Tortorella, P., Magalhães, J. D., Cardoso, S. M., Santos, M. A., & Piemontese, L. (2021). Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents. Biomolecules, 11(1), 111. [Link]

  • Poliseno, V., Chaves, S., Brunetti, L., Loiodice, F., Carrieri, A., Laghezza, A., Tortorella, P., Magalhães, J. D., Cardoso, S. M., Santos, M. A., & Piemontese, L. (2021). Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents. Biomolecules, 11(1), 111. [Link]

  • Poliseno, V., Chaves, S., Brunetti, L., Loiodice, F., Carrieri, A., Laghezza, A., Tortorella, P., Magalhães, J. D., Cardoso, S. M., Santos, M. A., & Piemontese, L. (2021). Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents. ResearchGate. [Link]

  • Lebrun, M. H., Dutfoy, F., Gaudemer, F., Kunesch, G., & Gaudemer, A. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions. Journal of inorganic biochemistry, 24(3), 167–181. [Link]

  • Chen, S., & Qiang, S. (2017). Recent advances in tenuazonic acid as a potential herbicide. Pesticide biochemistry and physiology, 143, 252–257. [Link]

  • Flores-Borja, A., González-Andrés, F., & Sánchez, M. (2022). Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin. Mexican Journal of Biotechnology, 7(1), 1-18. [Link]

  • Shi, J., Zhang, M., Gao, L., Yang, Q., Kalaji, H. M., Qiang, S., Strasser, R. J., & Chen, S. (2021). Tenuazonic Acid-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.) Keissler to Infect Successfully Host Ageratina adenophora. Journal of fungi (Basel, Switzerland), 7(5), 341. [Link]

  • Lin, H., Jia, B., & Wu, A. (2023). Cytotoxicities of Co-occurring alternariol, alternariol monomethyl ether and tenuazonic acid on human gastric epithelial cells. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 171, 113524. [Link]

  • Lebrun, M. H., Dutfoy, F., Gaudemer, F., Kunesch, G., & Gaudemer, A. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions. Journal of inorganic biochemistry, 24(3), 167–181. [Link]

  • Wikipedia. Tenuazonic acid. [Link]

  • Wang, Y., Zhang, Y., Li, X., Li, C., & Li, X. (2024). Metabolome and Its Mechanism Profiling in the Synergistic Toxic Effects Induced by Co-Exposure of Tenuazonic Acid and Patulin in Caco-2 Cells. Toxins, 16(7), 302. [Link]

  • Lin, H., Jia, B., & Wu, A. (2023). Cytotoxicities of Co-occurring alternariol, alternariol monomethyl ether and tenuazonic acid on human gastric epithelial cells. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 171, 113524. [Link]

  • BioKB. Relationship - IP_IPR000818 - activates - apoptotic process. [Link]

  • Nemati, M., et al. (2020). ASSESSMENT OF THE ALTERNARIA MYCOTOXIN TENUAZONIC ACID IN FRUIT JUICE SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 9(5), 964-967. [Link]

  • UCLA Health. (2024, August 7). Molecule restores cognition, memory in Alzheimer's disease model mice. [Link]

  • JSciMed Central. (2015). Mycotoxin- A Target for Anticancer Drug Development. [Link]

  • den Hollander, D., et al. (2022). Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes. Frontiers in Toxicology, 2, 869379. [Link]

  • Tan, M. L., et al. (2021). Natural Products for Cancer Therapy: A Review of Their Mechanism of Actions and Toxicity in the Past Decade. Frontiers in pharmacology, 12, 662236. [Link]

  • MDPI. (2022). Copper(II) Complexes of Hydrazone and Thiosemicarbazone Ligands: Synthesis, Characterization, Antibacterial and Antifungal Activity. [Link]

  • Dalton Transactions. (2019). Structure and synthesis of copper-based Schiff base and reduced Schiff base complexes: a combined experimental and theoretical investigation of biomimetic catalytic activity. [Link]

  • Siegel, D., et al. (2010). Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions. Analytical and bioanalytical chemistry, 397(2), 853–861. [Link]

  • ResearchGate. (n.d.). a. UV absorption peaks of authentic TA at 226 nm. [Link]

  • Ling, S., et al. (2022). Rapid and sensitive detection of tenuazonic acid in agricultural by-products based on gold nano-flower lateral flow. Frontiers in microbiology, 13, 991807. [Link]

  • Uddin, S., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules (Basel, Switzerland), 28(15), 5821. [Link]

  • Al-Halabi, R., et al. (2021). Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review. Molecules (Basel, Switzerland), 26(6), 1547. [Link]

  • SIELC Technologies. (n.d.). HPLC UV Analysis of Copper Ions in Salt Mixture. [Link]

  • Gote, V. V., & Pal, D. (2024). Alleviation of Tumor Invasion by the Development of Natural Polymer-based Low-risk Chemotherapeutic Systems – review on the Malignant Carcinoma Treatments. Current drug therapy, 19(1), 1–16. [Link]

Sources

Technical Guide: Cytotoxicity Profile of Tenuazonic Acid Copper Salt in Mammalian Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tenuazonic Acid Copper Salt (TeA-Cu) is a stable, bioactive coordination complex derived from the Alternaria mycotoxin tenuazonic acid. While the free acid is a known inhibitor of eukaryotic protein synthesis, the copper salt variant introduces a secondary cytotoxic mechanism via redox-active metal delivery. This guide provides a technical analysis of its cytotoxicity profile, detailing the dual-mode mechanism of action (ribosomal inhibition and ROS generation), quantitative IC50 data across mammalian cell lines, and validated experimental protocols for researchers investigating its antineoplastic or toxicological properties.

Chemical Identity & Structural Basis

Unlike the unstable free acid, the copper salt of tenuazonic acid exists as a stable bis-ligand complex. This structural configuration is critical for its bioavailability and cellular uptake.

  • Compound Name: Bis(tenuazonato)copper(II) / Tenuazonic Acid Copper Salt

  • Stoichiometry: Cu(II)(TeA)₂ (One copper ion coordinated by two tenuazonic acid ligands)

  • Coordination Chemistry: The copper(II) center is chelated by the oxygen atoms of the acetyl and amide carbonyl groups of the tetramic acid ring, forming a stable square-planar or distorted octahedral geometry.

  • Physical Properties: Blue-green crystalline powder; soluble in organic solvents (DMSO, Methanol) and moderately soluble in aqueous buffers.

Synthesis Protocol (Laboratory Scale)

For the preparation of high-purity TeA-Cu for cytotoxicity assays.

  • Precursor Preparation: Dissolve 100 mg of pure Tenuazonic Acid (free acid) in 10 mL of Methanol.

  • Chelation: Add a stoichiometric equivalent (0.5 molar eq) of Copper(II) Acetate Monohydrate dissolved in minimal Methanol.

  • Reaction: Stir at room temperature for 2 hours. The solution will shift to a deep green/blue hue.

  • Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from an Ethanol/Water mixture to yield blue-green crystals.

  • Validation: Confirm complex formation via IR spectroscopy (shift in carbonyl stretching frequencies) or Mass Spectrometry (Molecular Ion peak corresponding to [Cu(TeA)₂ + H]⁺).

Mechanism of Action (MOA)

TeA-Cu exerts cytotoxicity through a "Two-Hit" mechanism. The ligand (TeA) targets protein synthesis, while the metal center (Cu) induces oxidative stress.

Primary Mechanism: Ribosomal Inhibition (The Ligand Effect)

The tenuazonic acid ligand binds to the 60S subunit of the eukaryotic 80S ribosome . It specifically inhibits the enzyme peptidyl transferase , preventing the release of nascent polypeptide chains. This leads to an accumulation of polysomes and a halt in cell proliferation (cytostatic effect).

Secondary Mechanism: Oxidative Stress (The Copper Effect)

Intracellularly, the copper complex can undergo redox cycling (Cu²⁺ ↔ Cu⁺) in the presence of cellular reductants (e.g., Glutathione). This cycles drives Fenton-like reactions , converting hydrogen peroxide (H₂O₂) into highly toxic hydroxyl radicals (•OH).[1][2]

  • Result: Lipid peroxidation, DNA strand breaks, and mitochondrial membrane depolarization.

MOA Visualization

TeA_MOA TeA_Cu TeA-Cu Complex (Extracellular) Entry Cellular Uptake (Passive/Facilitated) TeA_Cu->Entry Dissoc Intracellular Dissociation Entry->Dissoc TeA_Ligand Free TeA Ligand Dissoc->TeA_Ligand Cu_Ion Free Copper Ions (Cu2+ / Cu+) Dissoc->Cu_Ion Ribosome 80S Ribosome (60S Subunit) TeA_Ligand->Ribosome Binds ROS Fenton Reaction (ROS Generation) Cu_Ion->ROS Redox Cycling Peptidyl Inhibition of Peptidyl Transferase Ribosome->Peptidyl Death Apoptosis / Necrosis Peptidyl->Death Protein Synthesis Arrest Damage DNA Damage & Lipid Peroxidation ROS->Damage Damage->Death Oxidative Stress

Figure 1: Dual-mode mechanism of action of Tenuazonic Acid Copper Salt in mammalian cells.

Cytotoxicity Profile & Data Analysis

The cytotoxicity of TeA-Cu is concentration-dependent and varies significantly by cell tissue origin. It shows moderate selectivity, often affecting metabolically active cancer cells more acutely due to their higher demand for protein synthesis and copper.

Comparative IC50/EC50 Data

Values represent the concentration required to inhibit cell viability by 50%.[2]

Cell LineTissue OriginCell TypeIC50 / EC50 (µg/mL)Sensitivity Level
3T3 MouseFibroblast (Normal)37.4 - 41.6 High
CHL HamsterLung (Normal)56.3 - 59.3 Moderate
L-O2 HumanHepatocyte (Normal)68.8 - 86.0 Moderate
HepG2 HumanHepatocellular Carcinoma40.6 - 95.3 Moderate
Caco-2 HumanColorectal Adenocarcinoma60.0 - 90.2 Low

Key Insights:

  • Fibroblast Sensitivity: 3T3 cells are notably more sensitive than epithelial lines (L-O2, Caco-2). This suggests that connective tissue toxicity is a primary concern in systemic administration.

  • Hepatic Resilience: Human hepatocytes (L-O2) and hepatoma cells (HepG2) show higher resistance compared to fibroblasts, likely due to higher intrinsic antioxidant capacity (Glutathione levels) in liver cells which buffers the copper-induced ROS.

  • Tumor Selectivity: The selectivity window is narrow. The IC50 for cancer lines (HepG2) overlaps with normal lines (3T3), indicating that TeA-Cu is a general cytotoxin rather than a highly targeted agent.

Experimental Protocols

A. Cell Viability Assay (MTT/SRB)

Standard protocol for determining IC50 values.

  • Seeding: Plate mammalian cells (e.g., HepG2) at a density of

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Preparation of TeA-Cu:

    • Dissolve TeA-Cu powder in DMSO to create a 10 mg/mL stock.

    • Dilute in culture medium to final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ensure final DMSO concentration is <0.5%.

  • Treatment: Aspirate old media and add 100 µL of TeA-Cu containing media. Incubate for 24h, 48h, or 72h .

  • Development (MTT):

    • Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Read absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve and calculate IC50 using non-linear regression (Sigmoidal dose-response).

B. ROS Detection Assay (DCFH-DA)

To validate the copper-mediated oxidative stress mechanism.[3]

  • Loading: Incubate treated and untreated cells with 10 µM DCFH-DA (Dichlorodihydrofluorescein diacetate) for 30 mins in serum-free media.

  • Washing: Wash cells 2x with PBS to remove extracellular dye.

  • Measurement: Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy.

  • Expected Result: TeA-Cu treated cells should show a 2-3 fold increase in fluorescence intensity compared to control, indicating intracellular ROS generation.

Experimental Workflow Diagram

Workflow Stock TeA-Cu Stock (DMSO) Dilution Serial Dilution (Media) Stock->Dilution Treat Treatment (24h - 72h) Dilution->Treat Cells Cell Seeding (96-well Plate) Cells->Treat Assay_MTT MTT Assay (Cytotoxicity) Treat->Assay_MTT Assay_ROS DCFH-DA Assay (Mechanism) Treat->Assay_ROS Analysis Data Analysis (IC50 / Fluorescence) Assay_MTT->Analysis Assay_ROS->Analysis

Figure 2: Standardized workflow for assessing TeA-Cu cytotoxicity and mechanism.

Safety & Handling (Critical)

Tenuazonic acid is a potent mycotoxin.[1][2][4][5] The copper salt form, while less volatile, retains high biological activity.

  • Hazard Class: Acute Toxin (Oral).

  • PPE: N95/P2 respirator, nitrile gloves, and safety goggles are mandatory. Handle only in a biological safety cabinet or fume hood.

  • Decontamination: Treat spills with 10% Sodium Hypochlorite (Bleach) for 30 minutes to degrade the tetramic acid core.

References

  • Griffin, G. F., & Chu, F. S. (1983). Toxicity of the Alternaria metabolites alternariol, alternariol methyl ether, altenuene, and tenuazonic acid in the chicken embryo assay. Applied and Environmental Microbiology, 46(6), 1420–1422. Link

  • Lebrun, M. H., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions.[6] Journal of Inorganic Biochemistry, 24(3), 167-181. Link

  • Zhou, B., & Qiang, S. (2008).[1] Environmental, genetic and cellular toxicity of tenuazonic acid isolated from Alternaria alternata.[5] African Journal of Biotechnology, 7(9). Link

  • Hessel-Pras, S., et al. (2019).[2] Toxic effects of the Alternaria mycotoxins alternariol, alternariol monomethyl ether, and tenuazonic acid in human hepatoma cells. Archives of Toxicology, 93, 115–128. Link

  • Gitterman, C. O. (1965). Antitumor, cytotoxic, and antibacterial activities of tenuazonic acid and congeneric tetramic acids.[7] Journal of Medicinal Chemistry, 8(4), 483-486. Link

  • Kumari, S., & Tirkey, A. (2019). Tenuazonic Acid: A Potent Mycotoxin.[1][5][7][8][9] ResearchGate. Link

Sources

Tenuazonic Acid Copper Salt: A Next-Generation Bio-Herbicide Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agricultural sector is facing a critical inflection point due to the rapid emergence of weed resistance against synthetic herbicides. In the search for novel modes of action, Tenuazonic Acid (TeA) —a tetramic acid derivative and nonhost-selective mycotoxin isolated from the fungus Alternaria alternata—has emerged as a highly potent candidate[1]. While crude TeA exhibits phytotoxicity, formulating it as a Tenuazonic Acid Copper Salt (TeA-Cu) (CAS#: 610-88-8)[2] significantly enhances its chemical stability and cuticular penetration. This whitepaper provides an in-depth technical analysis of TeA-Cu, detailing its mechanism of action, chemical rationale, and standardized protocols for evaluating its efficacy as a selective bio-herbicide in crop systems like cotton and tobacco.

Mechanistic Grounding: The Photosystem II Disruption Cascade

TeA-Cu exerts its herbicidal activity by acting as a potent, broad-spectrum Photosystem II (PSII) inhibitor[1].

  • The Causality of Inhibition: TeA-Cu competitively binds to the D1 protein located within the thylakoid membrane of chloroplasts. This binding physically blocks the transfer of electrons from the primary quinone acceptor (

    
    ) to the secondary quinone acceptor (
    
    
    
    ).
  • The Oxidative Consequence: The sudden bottleneck in electron transport prevents the reduction of plastoquinone. The trapped excitation energy reacts with molecular oxygen, triggering a severe chloroplastic oxidative burst[3].

  • Cellular Necrosis: The massive accumulation of reactive oxygen species (ROS)—specifically hydrogen peroxide (

    
    ) and superoxide radicals—overwhelms the plant's antioxidant defenses. This leads to rapid lipid peroxidation, membrane destruction, and ultimately, irreversible leaf necrosis[3].
    

PSII_Pathway TeA Tenuazonic Acid Copper Salt (TeA-Cu) PSII Photosystem II (PSII) Complex TeA->PSII Targets D1 D1 Protein Binding (Blocks QA to QB transfer) PSII->D1 Interacts with ROS Chloroplastic Oxidative Burst (ROS Accumulation) D1->ROS Triggers Necrosis Cellular Necrosis & Plant Death ROS->Necrosis Induces

Fig 1: Mechanism of action for TeA-Cu inducing chloroplastic oxidative burst and necrosis.

Chemical Profile & The Rationale for Copper Complexation

A critical question in agrochemical formulation is why the copper salt is preferred over the free acid form of TeA.

Free tenuazonic acid is prone to environmental degradation and exhibits variable uptake depending on ambient pH. Complexation with copper(II) yields a highly stable ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stoichiometry[4].
The Rationale:  The 

ion coordinates tightly with the enolized β-dicarbonyl system of the TeA molecule. This creates a neutral, highly lipophilic complex. In field applications, this lipophilicity is crucial; it allows the active agent to rapidly partition into and diffuse across the waxy cuticles of weed leaves. Consequently, a higher intracellular concentration of the inhibitor reaches the chloroplast target site before environmental factors can wash it away or degrade it.

Herbicidal Efficacy & Target Spectrum

TeA-Cu demonstrates a highly desirable efficacy profile: it is lethal to a broad spectrum of problematic weeds while exhibiting remarkable safety toward specific high-value crops.

Data Presentation: Phytotoxicity Profile | Plant Species | Classification |


 Value (µg/mL) | Susceptibility Profile |
|---------------|----------------|-------------------------|------------------------|
| Digitaria sanguinalis (Crabgrass) | Weed (Grass) | 119 - 795* | Highly Susceptible |
| Amaranthus retroflexus (Pigweed) | Weed (Broadleaf) | 119 - 795* | Highly Susceptible |
| Acalypha australis (Copperleaf) | Weed (Broadleaf) | 2,539 | Low Susceptibility |
| Gossypium hirsutum (Cotton) | Crop (Malvaceae) | > 1,000 (No injury) | Resistant  |
| Nicotiana tabacum (Tobacco) | Crop (Solanaceae) | > 1,000 (No injury) | Resistant  |

*Note: The


 range of 119–795 µg/mL represents aggregate values across 14 highly susceptible weed species tested in controlled greenhouse bioassays.

Causality of Selectivity: The resistance observed in Malvaceae and Solanaceae families is hypothesized to stem from either rapid metabolic detoxification of the tetramic acid structure or subtle structural variations in the D1 protein binding niche that prevent TeA-Cu from anchoring effectively.

Experimental Methodology: Efficacy & Validation Protocols

To ensure trustworthiness and reproducibility in drug/agrochemical development, the following protocol outlines a self-validating system for testing TeA-Cu efficacy.

Bioassay_Workflow Prep 1. TeA-Cu Formulation (Dissolved in DMSO/Tween) Spray 3. Foliar Spraying (Variable Doses: 0-1000 µg/mL) Prep->Spray Plant 2. Weed/Crop Seedling Prep (3-4 Leaf Stage) Plant->Spray Incubate 4. Greenhouse Incubation (25°C, 12h light/dark) Spray->Incubate Assess 5. Phytotoxicity Assessment (Necrosis Scoring & DAB Stain) Incubate->Assess

Fig 2: Self-validating bioassay workflow for evaluating TeA-Cu herbicidal efficacy.

Step-by-Step Protocol: In Vivo Herbicidal Bioassay
  • Formulation Synthesis: Dissolve purified TeA-Cu powder in a carrier solution comprising 1% DMSO and 0.1% Tween-80 in distilled water.

    • Causality: DMSO acts as a permeation enhancer to bypass cellular barriers, while Tween-80 reduces surface tension, ensuring uniform micro-droplet spreading on hydrophobic leaf surfaces.

  • Plant Preparation: Cultivate target weeds (e.g., D. sanguinalis) and control crops (e.g., G. hirsutum) in standard potting mix until they reach the 3-to-4 leaf stage.

    • Causality: Seedlings at the 4-leaf stage possess fully active photosynthetic machinery but lack the robust antioxidant defense systems (e.g., superoxide dismutase) found in mature plants, making them maximally susceptible to ROS bursts.

  • Foliar Application: Using a precision track sprayer, apply the TeA-Cu formulation at varying concentrations (0, 100, 300, 600, 1000 µg/mL). Include a solvent-only negative control and a commercial PSII inhibitor (e.g., Atrazine) as a positive control.

  • System Validation (Self-Correction Step): At 48 hours post-application, excise a subset of treated leaves and immerse them in a 1 mg/mL solution of 3,3'-Diaminobenzidine (DAB) for 8 hours in the dark.

    • Causality: DAB polymerizes instantly in the presence of

      
      . The appearance of a dark brown precipitate visually confirms the biochemical ROS burst, validating that the macroscopic necrosis is driven by the intended PSII mechanism rather than non-specific solvent toxicity.
      
  • Efficacy Scoring: At 7 days post-treatment, visually assess the percentage of leaf area exhibiting necrosis. Calculate the

    
     (Effective Concentration to achieve 90% control) using probit analysis.
    

Strategic Perspectives in Agrochemical Development

While TeA-Cu shows immense promise as a bio-herbicide, its translation to commercial agriculture requires rigorous safety profiling. Tenuazonic acid is a known mycotoxin, and the European Food Safety Authority (EFSA) has established a threshold of toxicological concern (TTC) of 1,500 ng/kg body weight per day[5].

Future formulation development must focus on controlled-release technologies (such as microencapsulation) to optimize field application rates. This will ensure that herbicidal efficacy is maintained while keeping environmental residues well below toxicological thresholds, preventing runoff contamination into adjacent food crops.

References

  • Zhou B, et al. "An evaluation of tenuazonic acid, a potential biobased herbicide in cotton." Pest Management Science, 2019.

  • Lebrun MH, et al. "Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions." Journal of Inorganic Biochemistry, 1985. 4

  • LKT Labs. "Tenuazonic Acid Copper Salt - Product Information." LKT Laboratories, 2025. 3

  • Sigma-Aldrich. "Tenuazonic acid (Copper salt) CAS No. 610-88-8." Merck KGaA, 2025. 2

  • Asam S, et al. "Potential health hazards due to the occurrence of the mycotoxin tenuazonic acid in infant food." European Food Research and Technology, 2013. 5

Sources

Methodological & Application

Application Note: HPLC-UV Determination of Tenuazonic Acid in Food Matrices via Copper(II) Chelation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the detection of Tenuazonic Acid (TeA) in food matrices, focusing on the specific challenges addressed by Copper (II) chelation chemistry in HPLC-UV analysis.

Abstract

Tenuazonic acid (TeA), a toxic secondary metabolite produced by Alternaria species, presents a unique chromatographic challenge due to keto-enol tautomerism. This tautomerism results in peak splitting and severe tailing on standard C18 phases, rendering accurate quantification impossible under conventional conditions. This protocol details a specialized Ligand-Exchange / Complexation HPLC-UV method . By introducing Copper(II) ions into the mobile phase (or via pre-column derivatization), TeA is converted into a stable, chromatographically symmetric Copper-TeA chelate. This method offers a cost-effective, robust alternative to LC-MS/MS for routine food safety monitoring.

Introduction & Scientific Rationale

The Chromatographic Challenge: Tautomerism

TeA belongs to the tetramic acid family. In solution, it exists in equilibrium between different tautomeric forms and geometric isomers (E/Z). On a reversed-phase column, these forms interconvert at a rate similar to the chromatographic timescale, leading to broad, distorted peaks or complete signal loss.

The Solution: In-Situ Chelation

TeA acts as a bidentate ligand. The


-dicarbonyl moiety (specifically the 3-acetyl and the ring carbonyl) avidly chelates divalent metal ions.
  • Mechanism: The addition of

    
     (or 
    
    
    
    ) fixes the molecule into a rigid, stable metal-chelate complex (
    
    
    ).
  • Result: This complex is hydrophobic, stable, and elutes as a single, sharp, symmetrical peak, enabling high-sensitivity UV detection at 279–280 nm.

DOT Diagram: Chelation & Workflow Logic

TeA_Analysis_Workflow cluster_Mechanism Chromatographic Mechanism Sample Food Sample (Tomato/Cereal) Extraction Extraction (Acidified ACN/EtAc) Sample->Extraction Cleanup Clean-up (SPE or dispersive) Extraction->Cleanup Tautomers TeA Tautomers (Split Peaks) Cleanup->Tautomers Complex Stable Cu-TeA Chelate (Single Sharp Peak) Tautomers->Complex Chelation Copper Mobile Phase Modifier (CuSO4) Copper->Complex HPLC HPLC Separation (C18 Column) Complex->HPLC UV UV Detection (280 nm) HPLC->UV Data Quantification UV->Data

Caption: Workflow illustrating the stabilization of TeA tautomers via Copper(II) chelation for effective HPLC separation.

Materials and Reagents

Reagents
  • Standards: Tenuazonic Acid Copper Salt (Reference Standard) or Tenuazonic Acid (Free Acid, >98% purity).

  • Extraction Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ethyl Acetate.

  • Mobile Phase Modifiers: Copper(II) Sulfate Pentahydrate (

    
    ) or Zinc Sulfate Heptahydrate (
    
    
    
    ).
  • Acids/Buffers: Formic acid, Ammonium formate, Orthophosphoric acid (85%).

  • Water: Milli-Q grade (

    
    ).
    
Equipment
  • HPLC System: Quaternary pump, Vacuum degasser, Autosampler, Column oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped column (e.g., Phenomenex Gemini 5µm C18, 250 x 4.6 mm or equivalent high-carbon load column).

  • Centrifuge: Capable of 4000 x g.[1][2]

Experimental Protocol

Preparation of Solutions[2][3]

A. Mobile Phase Modifier (Copper Stock):

  • Dissolve

    
     of 
    
    
    
    in
    
    
    of Milli-Q water.
  • Filter through a

    
     membrane.
    

B. Standard Preparation:

  • Stock Solution (

    
    ):  Dissolve 
    
    
    
    of TeA standard in
    
    
    of Methanol. Store at
    
    
    .
  • Working Standards: Dilute stock with the Mobile Phase (containing Cu) to prevent peak splitting during injection. Range:

    
    .
    
Sample Preparation (Modified QuEChERS)

Rationale: Acidic extraction is required to protonate TeA (pKa ~3.5) for transfer into the organic phase.

  • Weighing: Weigh

    
     of homogenized sample (e.g., tomato puree) into a 
    
    
    
    centrifuge tube.
  • Extraction: Add

    
     of water (adjusted to pH 2 with 
    
    
    
    or Formic Acid) and
    
    
    of Acetonitrile (or Ethyl Acetate).
  • Agitation: Vortex for 1 min and shake vigorously for 30 min on a mechanical shaker.

  • Salting Out: Add

    
    
    
    
    
    and
    
    
    
    
    . Shake immediately for 1 min to prevent agglomeration.
  • Separation: Centrifuge at

    
     for 10 min.
    
  • Clean-up (Optional but Recommended): Transfer

    
     of supernatant to a dSPE tube containing 
    
    
    
    C18 and
    
    
    
    
    . Vortex and centrifuge.
  • Reconstitution: Evaporate

    
     of the extract to dryness under nitrogen. Reconstitute in 
    
    
    
    of Mobile Phase A (containing the Cu ions).
    • Critical Step: Reconstituting in the Cu-containing mobile phase ensures the complex forms before injection, improving linearity.

HPLC-UV Method Parameters[2][3][4][5]
ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm) - High Carbon Load preferred
Mobile Phase A Water containing 1 mM

(approx. 250 mg/L)
Mobile Phase B Methanol containing 1 mM

Elution Mode Isocratic or Gradient (See below)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp 30°C
Detection UV at 279 nm (Reference 450 nm)

Gradient Profile (Recommended):

  • 0–2 min: 50% B

  • 2–15 min: Linear ramp to 90% B

  • 15–20 min: Hold at 90% B

  • 20–25 min: Re-equilibrate at 50% B

Note: If using Isocratic elution, a ratio of 75:25 (MeOH:Water with 1mM


) is a standard starting point.

Method Validation & Performance

To ensure Scientific Integrity (Part 2), the method must be validated against the following criteria:

Validation ParameterAcceptance CriteriaNotes
Linearity (

)

Complexation improves linearity significantly compared to free acid.
Recovery 70% – 120%Matrix-matched calibration is recommended for complex matrices like tomato.
Precision (RSD)

Intra-day and Inter-day.
LOD / LOQ

(LOQ)
Sufficient for EU regulatory monitoring limits.
Selectivity No interfering peaks at

Copper complex usually elutes later than the free acid would.

Troubleshooting & Expert Tips

  • System Passivation: When introducing Copper Sulfate into an HPLC system, flush the system thoroughly with water after use to prevent salt precipitation in pump heads.

  • Peak Tailing: If tailing persists despite Cu addition, check the pH. The complex is most stable in neutral to slightly acidic conditions. Avoid highly alkaline mobile phases which precipitate Copper Hydroxide.

  • Alternative Ions: If Copper causes background absorbance issues at lower wavelengths, Zinc Sulfate (

    
    )  is a viable alternative with similar complexation physics but lower UV cutoff.
    
  • Guard Columns: Always use a guard column. Food matrices combined with metal salts can shorten column life.

References

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on the risks for animal and public health related to the presence of Alternaria toxins in feed and food.Link

  • Shephard, G. S., et al. (1991). Reversed-phase high-performance liquid chromatography of tenuazonic acid and related tetramic acids. Journal of Chromatography A. Link

  • Sørensen, L. M., et al. (2009). Alternaria toxins in tomatoes and tomato products.[3][4][5][6][7] International Journal of Food Microbiology. Link

  • Siegel, D., et al. (2009). Determination of the Alternaria mycotoxin tenuazonic acid in food by HPLC-UV and LC-MS.[1][8] Food Additives & Contaminants.[1][8][3][5][9][10] Link

  • AOAC International. (2019). Guidelines for Standard Method Performance Requirements.Link

Sources

Application Note: Conversion of Tenuazonic Acid Copper Salt to Free Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Application: Mycotoxin profiling, phytotoxicity assays, and neurodegenerative disease research.

Mechanistic Rationale: Why Conversion is Mandatory

Tenuazonic acid (TA) is a potent tetramic acid mycotoxin produced by Alternaria species. It is widely studied for its role as a photosynthesis inhibitor, an inducer of chloroplastic oxidative bursts, and a potential multi-target agent in neurodegenerative diseases [1, 3].

In its native free acid form, TA is a viscous, colorless oil that is chemically unstable over long periods and acts as a highly reactive chelator of trace metals. To ensure commercial viability and shelf-life stability, chemical suppliers distribute TA as a copper(II) chelate (bis(tenuazonate) copper(II) complex) [2].

The Confounding Variable of Copper: While the copper salt is ideal for storage, it is entirely unsuitable for direct use in in vitro or in vivo biological assays. The Cu²⁺ ion is highly redox-active. If introduced into a cell culture or enzyme assay, Cu²⁺ will independently generate Reactive Oxygen Species (ROS) via Fenton-like chemistry and induce severe cytotoxicity, masking the true pharmacological or toxicological profile of the mycotoxin [3]. Therefore, researchers must liberate the free acid prior to experimental use.

Chemical Causality of the Conversion: The conversion relies on the pH-dependent coordination chemistry of the tetramic acid ring. TA acts as a bidentate ligand, chelating Cu²⁺ through its enolate oxygen. The pKa of TA is approximately 3.5. By lowering the pH of the aqueous environment below 2.0 (using 1 M HCl), the enolate is fully protonated. This protonation breaks the coordination bonds, releasing the uncharged, lipophilic free TA. A subsequent liquid-liquid extraction partitions the free TA into an immiscible organic solvent (e.g., ethyl acetate), leaving the polar Cu²⁺ ions trapped in the acidic aqueous waste.

Quantitative Data & Chemical Properties

Understanding the stoichiometric relationship between the salt and the free acid is critical for accurate dosing in downstream assays. Because the commercial complex is a bis-chelate (one Cu²⁺ ion binds two TA molecules), 10 mg of the copper salt will yield a theoretical maximum of 8.64 mg of free tenuazonic acid.

PropertyTenuazonic Acid Copper SaltTenuazonic Acid (Free Acid)
Chemical Formula C₂₀H₂₈CuN₂O₆C₁₀H₁₅NO₃
Molecular Weight 455.99 g/mol (Bis-complex)197.23 g/mol
Physical State Blue-green crystalline powderColorless to pale yellow viscous oil
Solubility DMSO, EthanolEthyl Acetate, Chloroform, Methanol
Stability Highly stable at room temperatureProne to degradation; store at -20°C
Biological Interference High (Cu²⁺ induces ROS/cytotoxicity)None (Pure mycotoxin activity)

Experimental Protocol: Liquid-Liquid Extraction

This protocol is designed as a self-validating system . Because Cu²⁺ ions are distinctly blue/green in solution and free TA is colorless, you can visually track the success of the decomplexation and phase separation.

Materials Required
  • Tenuazonic Acid Copper Salt (Commercial standard)

  • Ethyl Acetate (EtOAc) (HPLC Grade)

  • 1 M Hydrochloric Acid (HCl) (Aqueous)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass centrifuge tubes (PTFE-lined caps)

  • Nitrogen (N₂) gas evaporator

Step-by-Step Methodology

Step 1: Solubilization

  • Accurately weigh 10.0 mg of TA-Copper Salt into a 15 mL glass centrifuge tube.

  • Add 2.0 mL of Ethyl Acetate. The powder will partially suspend, creating a blue/green-tinted organic layer.

Step 2: Acidification & Decomplexation

  • Add 2.0 mL of 1 M HCl to the tube.

  • Cap tightly and vortex vigorously for 3 minutes. Expert Insight: The high shear force and low pH (< 2.0) drive the protonation of the enol group, forcing the release of Cu²⁺. Do not use heat, as TA is prone to epimerization at the C-5 position under thermal stress.

Step 3: Phase Separation (Visual Validation)

  • Centrifuge the tube at 2,000 × g for 5 minutes at room temperature to break any emulsions.

  • Self-Validation Check: Inspect the two distinct liquid layers. The top organic layer (EtOAc) contains the free TA and should now be colorless or very pale yellow . The bottom aqueous layer contains the liberated Cu²⁺ ions and will retain a clear pale blue tint . If the top layer remains green, the acidification was insufficient; add 0.5 mL more of 1 M HCl and repeat Step 2.

Step 4: Extraction & Pooling

  • Using a glass Pasteur pipette, carefully transfer the top colorless organic layer into a clean glass vial.

  • (Optional but recommended for >95% recovery): Add an additional 2.0 mL of EtOAc to the remaining blue aqueous layer. Vortex, centrifuge, and pool this second organic layer with the first. Discard the blue aqueous waste safely according to heavy metal disposal guidelines.

Step 5: Drying & Concentration

  • Add ~0.5 g of anhydrous Na₂SO₄ to the pooled organic phase to scavenge any micro-droplets of water. Swirl gently and let stand for 5 minutes.

  • Decant the dried organic phase into a pre-weighed amber glass storage vial.

  • Evaporate the EtOAc under a gentle stream of N₂ gas at room temperature until a viscous oil remains.

  • Weigh the vial to determine the exact yield of Free Tenuazonic Acid.

Step 6: Resuspension & Storage

  • Immediately resuspend the oily residue in a biologically compatible solvent (e.g., DMSO or Methanol) to create your master stock solution (e.g., 10 mM).

  • Store the free acid stock at -20°C in the dark. It is stable for up to 6 months under these conditions.

Workflow Visualization

G Start Tenuazonic Acid Copper Salt (Solid Powder) Acid Acidification (pH < 2.0) Add 1M HCl + EtOAc Start->Acid Suspend & Protonate Extract Liquid-Liquid Extraction Vortex & Centrifuge Acid->Extract Mix Phases OrgPhase Organic Phase (Top) Free Tenuazonic Acid Extract->OrgPhase Lipophilic Fraction AqPhase Aqueous Phase (Bottom) Cu2+ Ions (Discard) Extract->AqPhase Hydrophilic Fraction Dry Drying Anhydrous Na2SO4 OrgPhase->Dry Remove H2O Evap Solvent Evaporation N2 Gas Stream Dry->Evap Concentrate Final Free Tenuazonic Acid (Ready for Assay) Evap->Final Resuspend (DMSO/MeOH)

Workflow for converting tenuazonic acid copper salt to free acid via liquid-liquid extraction.

References

  • Fontana, A., et al. "High-throughput modified QuEChERS method for the determination of the mycotoxin tenuazonic acid in wine grapes." ResearchGate (2016). [Link]

  • Siegel, D., et al. "Deacetyl tenuazonic acid." PMC - NIH (2009).[Link]

  • Poliseno, V., et al. "Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents." PMC - NIH (2021).[Link]

Application Note: High-Yield Extraction and Purification of Tenuazonic Acid from Alternaria Cultures via Copper(II) Complexation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Tenuazonic acid (TeA) is a potent mycotoxin and phytotoxin predominantly produced by Alternaria alternata. Structurally, TeA is a tetramic acid derivative featuring a highly reactive


-dicarbonyl system. Isolating TeA from crude fungal culture broths is notoriously difficult due to the co-production of structurally diverse secondary metabolites (such as alternariol and tentoxin).

To achieve >99% purity, this protocol exploits the unique coordination chemistry of TeA. The tetramic acid core undergoes tautomerization, allowing it to act as a bidentate ligand that strongly chelates transition metals[1]. By introducing Copper(II) acetate, TeA forms a highly stable, neutral, square-planar complex—


—which selectively crystallizes out of the organic matrix[2]. This complexation acts as a highly specific chemical filter, separating TeA from non-chelating contaminants. The free acid can subsequently be regenerated via acidic cleavage, providing a self-validating, high-yield purification workflow[3].

Workflow Visualization

TeA_Extraction A Alternaria alternata Culture (21-28 days, 25°C) B Filtration & Acidification (Adjust to pH 2.0) A->B Harvest C Liquid-Liquid Extraction (Ethyl Acetate / Hexane) B->C Partitioning D Copper(II) Complexation (Add Cu(OAc)2) C->D Chelation E Crystallization (Cu-TeA Complex, MP 170-175°C) D->E Precipitation F Acidic Cleavage (2N HCl, pH < 2.0) E->F Optional Regeneration G Free Tenuazonic Acid (Viscous Oil, >99% Purity) F->G Final Extraction

Workflow for the extraction, copper complexation, and regeneration of tenuazonic acid.

Quantitative Parameters & Yield Expectations

The following table summarizes the validated physicochemical parameters and expected yields when utilizing a highly productive Alternaria alternata strain (e.g., IFP/A374)[2].

ParameterValidated Value / Description
Cultivation Conditions 21 – 28 days at 25°C (Standing culture)
Typical Yield 15 – 30 mg per 100 mL of culture batch
Copper Complex Melting Point 170°C – 175°C
Complex Stoichiometry 2:1 (Tenuazonic Acid : Cu²⁺)
Free TeA Physical State Viscous, optically active oil
Target Purity (HPLC) ≥ 99%

Step-by-Step Experimental Protocol

Phase 1: Cultivation and Primary Partitioning

Causality Focus: TeA has a pKa of ~3.3. At the physiological pH of the culture broth, it exists primarily as a water-soluble anion. Acidifying the broth to pH 2.0 forces the protonation of the enolate, rendering the molecule uncharged and highly lipophilic, which drives its partition into the organic phase[2].

  • Cultivation: Culture Alternaria alternata in a liquid medium consisting of yeast extract and sucrose for 28 days at 25°C[2].

  • Harvest & Filtration: Separate the fungal mycelium from the culture medium via vacuum filtration. Note: TeA is secreted into the medium (70-80%), but the mycelium should also be washed with methanol to maximize recovery[2].

  • Acidification: Adjust the aqueous culture filtrate to pH 2.0 using 2N HCl.

  • Liquid-Liquid Extraction: Extract the acidified aqueous phase three times with equal volumes of ethyl acetate or hexane[2].

  • Dehydration: Dry the combined organic phases over anhydrous sodium sulfate (

    
    ) to remove residual water, then concentrate to dryness under reduced pressure using a rotary evaporator[2].
    
Phase 2: Chelation and Crystallization (The Chemical Filter)

Causality Focus: We utilize Copper(II) acetate rather than Copper(II) sulfate or chloride. When TeA chelates the


 ion, it releases a proton. The acetate ion acts as a mild base, buffering the released proton to form acetic acid. This drives the complexation equilibrium forward without requiring harsh alkaline conditions that could degrade the mycotoxin[4].
  • Reconstitution: Dissolve the crude, dried organic extract in a minimal volume of methanol.

  • Complexation: Slowly add a saturated methanolic solution of Copper(II) acetate monohydrate (

    
    ) dropwise while stirring.
    
  • Self-Validation (Visual Cue): The solution will immediately shift from a yellow/brown crude mixture to a brilliant, deep emerald green. This colorimetric shift acts as an immediate validation of coordination complex formation[4].

  • Crystallization: Allow the solution to stand at 4°C for 24 hours. The copper-tenuazonate complex will precipitate out of the solution.

  • Purification: Recover the green crystals via filtration. Recrystallize the product from a methanol/water mixture to achieve constant specific purity[4].

  • Self-Validation (Thermal): Determine the melting point of the dried crystals. A sharp melting point between 170°C and 175°C confirms the successful isolation of the pure copper complex[2]. For stable, long-term storage, TeA should be kept in this crystallized copper complex state[2].

Phase 3: Acidic Cleavage and Regeneration

Causality Focus: To utilize TeA in biological assays (e.g., toxicity or Alzheimer's multi-target screening), the free acid must be regenerated[1]. Dropping the pH below 2.0 outcompetes the copper coordination, protonating the TeA ligands and forcing the release of water-soluble


 ions[3].
  • Suspension: Suspend the purified copper-tenuazonate crystals in a biphasic system of ethyl acetate and distilled water (1:1 v/v).

  • Cleavage: Vigorously stir the mixture while adding 2N HCl dropwise until the aqueous phase reaches pH < 2.0.

  • Phase Separation: The green color will dissipate as the complex breaks. The

    
     ions will migrate into the aqueous phase (turning it pale blue), while the free tenuazonic acid partitions into the organic ethyl acetate phase.
    
  • Final Recovery: Separate the organic phase, wash once with acidified water (pH 2.0) to remove trace copper, dry over anhydrous

    
    , and evaporate the solvent. The resulting product is pure, free tenuazonic acid, presenting as a viscous oil[2].
    

References

  • [2] PROCESS FOR THE PRODUCTION OF MYCOTOXIN TENUAZONIC ACID. Google Patents (DD283156A5).

  • [4] On the Biosynthesis of Tenuazonic Acid in Alternaria tenuis. SciSpace.

  • [3] Natural occurrence and production of tenuazonic acid in wine grapes in Argentina. Food Science & Nutrition (PMC).

  • [1] Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents. Biomolecules (PMC).

Sources

Application Note: Overcoming Chromatographic Challenges of Tenuazonic Acid via Mobile Phase pH Optimization in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Food Safety Researchers.

Mechanistic Rationale: The Tenuazonic Acid Dilemma

Tenuazonic acid (TeA) is a highly toxic, emerging mycotoxin produced by Alternaria species. While multi-mycotoxin LC-MS/MS screening methods are standard practice, TeA presents a notorious chromatographic challenge that routinely causes method failure.

The root of this difficulty lies in its unique physicochemical properties. TeA is a tetramic acid derivative with a low pKa of approximately 3.5. Under standard acidic LC-MS/MS conditions (e.g., 0.1% formic acid, pH ~2.7), TeA exists in a partially neutral state and undergoes keto-enol tautomerization. In this state, TeA acts as a powerful bidentate ligand, readily forming coordination complexes with transition metals (such as iron, nickel, and copper) present in the stainless steel components of the LC system and column frits[1].

The Chromatographic Consequence: This continuous secondary interaction with metal surfaces manifests as severe peak tailing, retention time drift, massive signal suppression, and unacceptable carryover[2].

The Solution: Alkaline Mobile Phase Dynamics

To break the chelation cycle and unify the analyte into a single state, the mobile phase pH must be raised significantly above TeA's pKa.

  • Deprotonation & Repulsion: By utilizing an alkaline mobile phase (pH 8.0–8.8), TeA is driven entirely into its deprotonated, anionic form[2]. This single ionization state eliminates tautomeric peak splitting and drastically reduces its affinity for metal surfaces due to electrostatic repulsion and conformational changes.

  • Buffer Selection (Causality): Ammonium bicarbonate (

    
    ) is the buffer of choice. It provides excellent buffering capacity at pH 8.5, is fully volatile (preventing MS source fouling), and provides the necessary ionic strength to maintain peak shape without suppressing ionization[1].
    
  • Ionization Efficiency: Because TeA is already fully deprotonated in the alkaline mobile phase, it transfers seamlessly into the gas phase as a negative ion

    
    . This exponentially boosts Electrospray Ionization (ESI) negative mode sensitivity compared to forcing deprotonation in the source from an acidic eluent.
    

Data Presentation: Acidic vs. Alkaline Performance

The following table summarizes the quantitative and empirical improvements observed when shifting from a standard acidic to an optimized alkaline mobile phase for TeA analysis.

Chromatographic ParameterAcidic Mobile Phase (0.1% Formic Acid, pH ~2.7)Alkaline Mobile Phase (5 mM

, pH ~8.5)
Causality / Rationale
Peak Shape (Tailing Factor,

)
> 2.5 (Severe Tailing)1.0 - 1.1 (Symmetrical)Deprotonation prevents metal chelation at the column frits and tubing.
Retention Time (

)
~4.8 min (Variable)~3.2 min (Highly Reproducible)Anionic TeA is more polar, eluting earlier with high reproducibility.
Signal-to-Noise (S/N) at 10 ng/mL < 10 (Poor/Undetectable)> 150 (Excellent)Pre-formed anions in solution maximize ESI(-) droplet emission.
System Carryover High (> 2.0%)Negligible (< 0.1%)Elimination of secondary interactions with stainless steel hardware.

Experimental Methodology & Protocol

This protocol is designed as a self-validating system. By running the prescribed system suitability test (SST), analysts can immediately verify the suppression of metal chelation before running precious samples.

Reagents and Materials
  • Mobile Phase A (Aqueous): 5 mM Ammonium Bicarbonate in LC-MS grade water. (Expert Tip: Dissolve 0.395 g of

    
     in 1 L of water. Do not sonicate under vacuum for extended periods, as 
    
    
    
    outgassing will alter the pH. Prepare fresh every 48 hours).
  • Mobile Phase B (Organic): LC-MS grade Methanol. (Methanol is preferred over Acetonitrile for Alternaria toxins to enhance

    
     stability and solvation).
    
  • Analytical Column: A high-pH tolerant column is mandatory to prevent silica backbone dissolution. Recommended: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or Agilent Zorbax Extend-C18.

Step-by-Step LC-MS/MS Workflow
  • System Passivation (If required): If the LC system has a history of heavy metal accumulation or is switching from acidic conditions, flush the system (bypassing the column) with a 0.5% EDTA solution for 30 minutes, followed by extensive water washing.

  • Chromatographic Gradient:

    • Flow rate: 0.3 mL/min | Column Temp: 40°C

    • 0.0 - 1.0 min: Isocratic hold at 10% B

    • 1.0 - 5.0 min: Linear gradient to 95% B

    • 5.0 - 7.0 min: Column wash at 95% B

    • 7.0 - 7.1 min: Return to 10% B

    • 7.1 - 10.0 min: Re-equilibration at 10% B

  • MS/MS Parameters (ESI Negative Mode):

    • Capillary Voltage: -2.5 kV

    • Precursor Ion: m/z 196.1

      
      
      
    • Quantifier Transition: m/z 196.1

      
       138.1 (Collision Energy: 15 eV)
      
    • Qualifier Transition: m/z 196.1

      
       153.1 (Collision Energy: 10 eV)
      
  • System Suitability Validation: Inject a 10 ng/mL TeA neat standard. The system is validated and ready for sample analysis only if the Tailing Factor (

    
    ) is 
    
    
    
    1.2 and the retention time RSD across three injections is
    
    
    0.5%.

Mechanistic Visualization

TeA_Optimization TeA Tenuazonic Acid (TeA) pKa ~3.5 | Strong Metal Chelator Acidic Standard Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7) TeA->Acidic Alkaline Optimized Alkaline Mobile Phase (5 mM NH4HCO3, pH ~8.5) TeA->Alkaline StateAcidic Partially Neutral State Tautomeric Forms Present Acidic->StateAcidic StateAlkaline Fully Deprotonated Anion Single Ionization State Alkaline->StateAlkaline MechAcidic Strong Chelation with LC/Column Metal Hardware StateAcidic->MechAcidic MechAlkaline Electrostatic Repulsion No Metal Chelation StateAlkaline->MechAlkaline ResultAcidic Severe Peak Tailing Signal Suppression in ESI(-) MechAcidic->ResultAcidic ResultAlkaline Sharp Symmetrical Peak High Sensitivity in ESI(-) MechAlkaline->ResultAlkaline

Mechanistic pathways of Tenuazonic Acid in acidic vs. alkaline LC-MS/MS mobile phases.

References

  • Tölgyesi, Á., Cseh, A., Simon, A., & Sharma, V. K. (2023). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin. Molecules, 28(3), 1468. 1

  • Semantic Scholar. (2020). Determination of Alternaria Toxins in Sunflower Oil by Liquid Chromatography Isotope Dilution Tandem Mass Spectrometry. Toxins. 2

  • ResearchGate. Tenuazonic Acid: A Potent Mycotoxin.

Sources

Application Note: Derivatization of Tenuazonic Acid with DNPH for Improved HPLC Sensitivity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Tenuazonic acid (TeA) is a toxic secondary metabolite produced by Alternaria fungi, frequently contaminating cereals, tomatoes, and fruits.[1][2][3] Despite its prevalence, TeA presents significant analytical challenges in High-Performance Liquid Chromatography (HPLC). In its native form, TeA exists as multiple tautomers and possesses strong metal-chelating properties (specifically with Fe³⁺ and Zn²⁺), leading to severe peak tailing, poor retention reproducibility, and low sensitivity in standard UV detection.

The Solution: Pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) .[4][5][6][7]

This protocol details the chemical derivatization of TeA with DNPH to form a stable hydrazone derivative.[6] This transformation neutralizes the chelating keto-enol moiety, "locks" the tautomeric structure, and introduces a chromophore with high molar absorptivity (or high ionization efficiency for MS), thereby lowering Limits of Detection (LOD) by up to 100-fold compared to direct analysis.

Mechanism of Action

The core of this method is the condensation reaction between the hydrazine group of DNPH and the exocyclic carbonyl group (acetyl side chain) of Tenuazonic acid.

Chemical Reaction Logic

TeA contains a tetramic acid ring with an acetyl group at the C3 position. The carbonyl of this acetyl group is susceptible to nucleophilic attack by DNPH under acidic conditions. The resulting TeA-2,4-DNPH hydrazone is less polar, does not chelate metals, and exhibits a strong UV absorption maximum shifted to ~360–370 nm.

Reaction Pathway Diagram

TeA_DNPH_Reaction TeA Tenuazonic Acid (TeA) (Keto-Enol Tautomers) Inter Tetrahedral Intermediate TeA->Inter Nucleophilic Attack DNPH 2,4-DNPH (Reagent) DNPH->Inter Acid Acid Catalyst (H+) Acid->Inter Catalysis Water H2O (Byproduct) Inter->Water Elimination Product TeA-DNPH Hydrazone (Stable, UV-Active) Inter->Product Dehydration

Figure 1: Reaction pathway showing the acid-catalyzed condensation of Tenuazonic Acid with DNPH to form the stable hydrazone derivative.[8]

Materials and Methods

Reagents & Equipment
  • Tenuazonic Acid Standard: >98% purity (e.g., from Sigma-Aldrich or Fermentek).

  • Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH).[2][4][5][6][7][9]

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN).

  • Catalyst: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl).

  • Equipment: HPLC system (Agilent 1200/1260 or equivalent) with DAD or MS detector; Thermostatically controlled water bath or heating block.

Reagent Preparation

DNPH Stock Solution (0.05 M):

  • Weigh 50 mg of 2,4-DNPH (containing ~30% water for safety; adjust weight accordingly).

  • Dissolve in 5 mL of Acidified Methanol (MeOH containing 1% HCl or 2% TFA).

  • Note: The solution must be prepared fresh or stored in amber glass at 4°C for no more than 1 week.

Experimental Protocol

This workflow is adapted from the authoritative methods established by Siegel et al. (2009) and Asam et al. (2011).

Sample Extraction (Generic for Cereals/Tomato)
  • Weigh 2.0 g of homogenized sample.

  • Add 15 mL of Extraction Solvent (Water:Methanol 1:1, adjusted to pH 5.0).

  • Shake vigorously for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect supernatant. Optional: Solid Phase Extraction (SPE) cleanup using MAX (Mixed-mode Anion eXchange) cartridges if matrix interference is high.

Derivatization Procedure (Step-by-Step)

This step is critical. The ratio of DNPH to TeA must be in excess to ensure pseudo-first-order kinetics.

StepActionCritical Parameter
1 Transfer 500 µL of sample extract (or standard) into a 2 mL amber vial.Amber vial prevents UV degradation of DNPH.
2 Add 500 µL of DNPH Stock Solution (0.05 M in Acidified MeOH).Acid is required to protonate the carbonyl oxygen.
3 Vortex for 10 seconds to mix.Ensure homogeneity.
4 Incubate at 40°C for 60 minutes .Reaction is slow at RT; 40°C drives it to completion without degrading TeA.
5 Stop Reaction: Add 100 µL of Phosphate Buffer (pH 7.0) or dilute with mobile phase.Neutralization prevents column damage if using high acid conc.
6 Filter through 0.22 µm PTFE filter into HPLC vial.Remove any precipitated DNPH crystals.
HPLC-UV/MS Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for MS).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]

  • Gradient:

    • 0–2 min: 10% B

    • 2–10 min: Linear gradient to 95% B

    • 10–12 min: Hold 95% B

  • Flow Rate: 0.3 mL/min.

  • Detection:

    • UV: 365 nm (Specific for DNPH-hydrazones; minimizes interference from native matrix).

    • MS: ESI Positive Mode. Target Mass: m/z 378 [M+H]⁺ (TeA MW 197 + DNPH 198 - H2O 18 + H 1).

Workflow Visualization

Protocol_Workflow Start Sample Homogenization Extract Extraction (MeOH/Water, pH 5) Start->Extract Deriv Derivatization (DNPH + H+, 40°C, 60 min) Extract->Deriv 500 µL Aliquot Filter Filtration (0.22 µm PTFE) Deriv->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Detect Detection (UV @ 365nm or MS m/z 378) HPLC->Detect

Figure 2: Operational workflow for the extraction and derivatization of Tenuazonic Acid.

Validation & Performance Data

The following data summarizes the performance improvements gained by using DNPH derivatization over the direct method (which typically requires ZnSO4 additives).

Sensitivity Comparison
ParameterDirect Method (UV 279nm)DNPH Method (UV 365nm)DNPH Method (LC-MS/MS)
LOD (Limit of Detection) 50–100 µg/kg5–10 µg/kg0.1–1.0 µg/kg
Peak Shape Tailing (Asymmetry > 1.5)Sharp (Asymmetry < 1.1)Sharp
Mobile Phase Requires ZnSO4 or Ion PairStandard Formic AcidStandard Formic Acid
Selectivity Low (Matrix interferences)High (Shift to visible region)Very High
Linearity and Recovery
  • Linearity: R² > 0.999 in the range of 10–1000 µg/kg.

  • Recovery: Typically 85–105% in spiked tomato and cereal matrices (Siegel et al., 2009).

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working correctly, perform these checks:

  • Reagent Blank: Inject a blank containing only DNPH reagent. You should see a large peak early in the chromatogram (excess DNPH) but no peak at the retention time of the TeA-derivative. If a peak appears, your glassware or solvents are contaminated.

  • Color Change: The reaction mixture should turn from yellow (DNPH) to a deeper orange/red upon addition of concentrated TeA standards. While not visible for trace samples, this validates the reagent quality with high-concentration standards.

  • Peak Shift Verification: If using a Diode Array Detector (DAD), compare the spectrum of the peak. Native TeA absorbs at ~279 nm. The derivative must show a max at ~360–370 nm. If the peak is only at 279 nm, the derivatization failed (likely pH too high or old reagent).

References

  • Siegel, D., Rasenko, T., Koch, M., & Nehls, I. (2009). Determination of the Alternaria mycotoxin tenuazonic acid in cereals by high-performance liquid chromatography–electrospray ionization ion-trap multistage mass spectrometry after derivatization with 2,4-dinitrophenylhydrazine.[2][9] Journal of Chromatography A, 1216(21), 4582–4588.[9]

  • Asam, S., Liu, Y., Konitzer, K., & Rychlik, M. (2011). Development of a stable isotope dilution assay for tenuazonic acid. Journal of Agricultural and Food Chemistry, 59(7), 2980–2987.[11]

  • Gross, M., Curtui, V., Ackermann, Y., et al. (2011). Enzyme immunoassay for tenuazonic acid in apple and tomato products. Journal of Agricultural and Food Chemistry, 59(23), 12317-12322.[1]

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing of tenuazonic acid in liquid chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe chromatographic anomalies when analyzing Alternaria mycotoxins—specifically Tenuazonic Acid (TeA) .

Unlike other Alternaria toxins (such as alternariol or alternariol monomethyl ether), TeA is notoriously difficult to analyze via standard reversed-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Below is our comprehensive, field-proven guide to diagnosing, understanding, and permanently resolving TeA peak tailing.

Diagnostic Workflow for TeA Peak Tailing

Before altering your sample preparation or MS parameters, use the following diagnostic logic to isolate the root cause of the peak deformity.

DiagnosticWorkflow Start Symptom: TeA Peak Tailing (Asymmetry Factor > 2.0) CheckpH Is Mobile Phase Acidic (pH < 5.0)? Start->CheckpH ActionpH Shift to Alkaline Buffer (e.g., 5 mM NH4Ac, pH 8.5) CheckpH->ActionpH Yes CheckHardware Using Standard Stainless Steel LC Components? CheckpH->CheckHardware No ActionpH->CheckHardware Still Tailing Resolved Optimal Peak Symmetry (As = 0.9 - 1.2) ActionpH->Resolved Success ActionHardware Upgrade to PEEK-lined or Inert Column Hardware CheckHardware->ActionHardware Yes CheckColumn Is the Column Fully Conditioned? CheckHardware->CheckColumn No ActionHardware->CheckColumn Still Tailing ActionHardware->Resolved Success ActionColumn Condition Overnight with Mobile Phase CheckColumn->ActionColumn No ActionColumn->Resolved

Workflow for diagnosing and resolving TeA peak tailing in LC-MS/MS.

Deep-Dive Q&A: The Causality of TeA Tailing

Q1: Why does Tenuazonic Acid tail so severely compared to other Alternaria toxins? A: The root cause is structural. TeA is a tetramic acid derivative featuring a highly reactive β-diketone-like moiety. In standard acidic mobile phases (commonly used to promote positive electrospray ionization), TeA exists in a dynamic state of keto-enol tautomerization. More critically, this structural motif acts as a potent bidentate ligand, strongly chelating transition metals (such as Fe³⁺ and Ni²⁺) present in standard stainless steel column frits, capillaries, and the LC flow path[1]. This non-specific binding (NSB) and continuous tautomeric interconversion during the chromatographic run manifest as severe peak tailing, peak splitting, and significant signal suppression[2].

Q2: How can I modify my mobile phase to fix TeA tailing without losing MS sensitivity? A: The most effective chromatographic intervention is shifting the mobile phase pH above TeA's pKa (~3.5). Utilizing an alkaline mobile phase (pH 8.3 to 9.0) ensures that TeA is fully deprotonated into a stable enolate anion[1]. This single ionic state suppresses tautomerization and drastically reduces its ability to coordinate with stationary phase metals[3]. Because TeA is fully ionized under these conditions, it is highly recommended to acquire data in Negative Electrospray Ionization (ESI-) mode, which will yield excellent sensitivity and a symmetric peak shape[4].

Q3: I am running a multi-toxin method and cannot use an alkaline mobile phase because it degrades my other analytes. What are my hardware alternatives? A: If an acidic mobile phase is strictly required, you must eliminate the transition metals from the flow path. This is achieved by upgrading to PEEK-lined columns or specialized "inert" hardware (e.g., superficially porous biphenyl columns with inert coatings)[2][4]. By physically blocking the analyte's access to the stainless steel surfaces, you mitigate the chelation-driven non-specific binding.

Q4: Is pre-column derivatization still necessary for TeA analysis? A: Historically, derivatization with 2,4-dinitrophenylhydrazine (DNPH) was used to covalently block the reactive β-diketone moiety, allowing TeA to be analyzed on standard silica columns with UV detection[5]. However, in modern LC-MS/MS workflows, derivatization is considered obsolete. It is time-consuming and introduces variability. Utilizing alkaline eluents or inert column hardware provides superior, direct quantification.

Mechanistic Pathway of TeA Chromatographic Behavior

To truly master method development, you must understand the molecular state of your analyte under different conditions.

TeAMechanism TeA Tenuazonic Acid (TeA) Tetramic Acid Core Path1 Acidic Mobile Phase (pH < 5) TeA->Path1 Path2 Alkaline Mobile Phase (pH > 8) TeA->Path2 Mech1 Keto-Enol Tautomerism + Metal Chelation (Fe3+, Ni2+) Path1->Mech1 Mech2 Fully Deprotonated Anion (Tautomerism Suppressed) Path2->Mech2 Outcome1 Severe Peak Tailing & Signal Suppression Mech1->Outcome1 Outcome2 Sharp, Symmetrical Peak Enhanced MS Signal Mech2->Outcome2

Mechanistic pathways of TeA chromatographic behavior under different pH conditions.

Quantitative Comparison of Mitigation Strategies

Mitigation StrategyMechanism of ActionExpected Peak Asymmetry (As)MS Sensitivity ImpactOperational Complexity
Alkaline Mobile Phase (pH 8.5) Fully deprotonates TeA, suppressing tautomerization and metal chelation.0.9 - 1.2High (Requires ESI- mode)Low
PEEK-Lined / Inert Columns Physically blocks access to transition metals (Fe, Ni) in hardware.1.1 - 1.4NeutralMedium (Requires specific column purchase)
Pre-column Derivatization (DNPH) Covalently blocks the reactive β-diketone moiety.1.0 - 1.2Variable (Alters ionization efficiency)High (Time-consuming sample prep)
Column Passivation (Overnight) Saturates active metal sites with mobile phase/analyte.1.3 - 1.8NeutralLow (Consumes time and solvent)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to sample analysis until the validation checkpoints are successfully met.

Protocol A: Alkaline LC-MS/MS Method Setup for TeA

Use this protocol if your other target analytes are stable at high pH.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: Dissolve high-purity Ammonium Acetate in LC-MS grade water to a final concentration of 5 mM.

  • Adjust the pH of Mobile Phase A to 8.7 using dilute ammonium hydroxide[3]. Crucial: Do not use sodium or potassium buffers, as they are non-volatile and will contaminate the MS source.

  • Prepare Mobile Phase B: 100% LC-MS grade Methanol.

Step 2: Column Equilibration

  • Install a standard C18 or Biphenyl column (e.g., 100 × 3 mm, 2.7 µm)[1].

  • Flush the column with 95% Mobile Phase A / 5% Mobile Phase B at 0.4 mL/min for a minimum of 30 column volumes to ensure the stationary phase is fully buffered to the alkaline pH.

Step 3: MS Source Optimization

  • Switch the mass spectrometer to Negative Electrospray Ionization (ESI-) mode.

  • Optimize the MRM transitions for TeA (typically [M-H]- at m/z 196.1 -> 138.1 and 112.1).

Validation Checkpoint: Inject a 50 ng/mL neat standard of TeA. Calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As) using your chromatography software.

  • Pass Criterion: Tf must be ≤ 1.3.

  • Fail Criterion: If Tf > 1.3, the column has not fully equilibrated to the alkaline pH. Continue flushing for another 20 column volumes and reinject.

Protocol B: Inert Hardware Passivation for Acidic Multi-Methods

Use this protocol if you must use an acidic mobile phase (e.g., 0.1% Formic Acid) for a multi-mycotoxin screen.

Step 1: Hardware Installation

  • Install a PEEK-lined or premium inert-coated LC column (e.g., Restek Raptor Biphenyl inert or Shimadzu inner PEEK lining)[2][4].

  • Ensure that the capillary tubing connecting the autosampler to the column, and the column to the MS source, is made of PEEK or MP35N alloy, rather than standard stainless steel.

Step 2: Overnight System Conditioning

  • Set the mobile phase to your standard acidic gradient starting conditions (e.g., 5% Organic).

  • Pump the mobile phase at a low flow rate (0.1 mL/min) overnight (minimum 12 hours)[2]. This step is critical to passivate any remaining active sites on the stationary phase or minor metallic connections.

Validation Checkpoint: Inject a 50 ng/mL neat standard of TeA.

  • Pass Criterion: The peak must be quantifiable with a Signal-to-Noise (S/N) ratio > 50 and Tf ≤ 1.5.

  • Fail Criterion: If the peak is split or invisible (absorbed by the system), the flow path contains exposed active metal sites. Inspect all fittings and frits, replace any standard steel components with PEEK, and repeat the conditioning step.

References

1.[1] Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin. MDPI. URL:[Link] 2.[3] Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins. PMC / NIH. URL:[Link] 3.[6] Development of a high performance liquid chromatography tandem mass spectrometry based analysis for the simultaneous quantification of various Alternaria toxins in wine, vegetable juices and fruit juices. ResearchGate. URL:[Link] 4.[2] Simultaneous Determination of Alternaria Toxins Ergot Alkaloid Epimers and Other Major Mycotoxins in Various Food Matrices by LC. Restek Corporation / LCMS.cz. URL:[Link] 5.[4] Highly sensitive and rapid simultaneous method for 45 mycotoxins in baby food samples by HPLC-MS/MS using fast polarity switching. Shimadzu. URL:[Link] 6.[5] Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions. ResearchGate. URL:[Link]

Sources

Advanced Applications Support Center: Overcoming Metal Chelation in Tenuazonic Acid (TeA) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you are likely aware that analyzing Tenuazonic acid (TeA)—a major Alternaria mycotoxin—presents severe chromatographic challenges. Due to its unique tetramic acid structure containing a highly reactive β-diketone system, TeA acts as a potent bidentate ligand. It aggressively chelates with transition metals (Fe³⁺, Cr³⁺, Ni²⁺) present in standard stainless steel liquid chromatography (LC) flow paths and column frits.

This chelation manifests as severe peak tailing, irreversible adsorption (carryover), and drastic signal suppression in mass spectrometry. This guide provides field-proven, self-validating troubleshooting steps and methodologies to restore scientific integrity to your TeA assays.

Diagnostic Workflow: Mechanism & Mitigation

TeA_Mechanism TeA Tenuazonic Acid (TeA) β-diketone moiety Chelation Metal Chelation Complex (Non-Specific Binding) TeA->Chelation Binds to Metal Stainless Steel LC Hardware (Fe3+, Ni2+, Cr3+) Metal->Chelation Provides active sites Symptoms Chromatographic Failures: Peak Tailing, Signal Loss, Carryover Chelation->Symptoms Causes Sol1 Alkaline Mobile Phase (pH > 8.0) Symptoms->Sol1 Mitigation 1 Sol2 Metal-Free / Passivated Column Hardware Symptoms->Sol2 Mitigation 2 Sol3 DNPH Pre-Column Derivatization Symptoms->Sol3 Mitigation 3 Resolution Optimal Peak Symmetry & MS Sensitivity Sol1->Resolution Shifts equilibrium Sol2->Resolution Eliminates metal sites Sol3->Resolution Blocks reactive moiety

Workflow detailing the mechanism of TeA metal chelation and corresponding analytical mitigations.

Knowledge Base & Troubleshooting FAQs

Q1: Why does my TeA peak tail severely under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid)? Expert Answer: The causality lies in the pH-dependent tautomerization of TeA. Under acidic conditions (pH 2-4), TeA exists predominantly in an enol form that perfectly aligns its oxygen atoms to coordinate with metal ions on the stainless steel surfaces of your LC system. This non-specific binding (NSB) delays the elution of a fraction of the analyte molecules, causing the characteristic "tail." Shifting to an alkaline mobile phase (pH > 8.0) alters the ionization state of TeA, drastically reducing its affinity for metal surfaces and improving peak symmetry (1)[1].

Q2: How can I modify my mobile phase to prevent chelation without losing MS sensitivity? Expert Answer: Standard acidic additives (formic acid, acetic acid) exacerbate TeA tailing and cause severe ionization suppression. Instead, we recommend using an alkaline mobile phase (e.g., 5 mM ammonium formate adjusted to pH 8.3 with ammonia) or adding ammonium carbonate (0.15 mM). The alkaline pH not only disrupts the metal-ligand complexation but also enhances negative electrospray ionization (ESI-) efficiency for TeA (2)[2].

Q3: Should I switch to metal-free column hardware? Expert Answer: Yes, if mobile phase optimization is insufficient or incompatible with your multi-analyte method. Upgrading to columns with inert hardware—such as those utilizing highly cross-linked surface passivation (e.g., Waters MaxPeak™ High Performance Surfaces) or inert Biphenyl columns—physically shields the analyte from active metal sites. This eliminates the root cause of NSB without requiring extreme pH adjustments (3)[3].

Q4: Is pre-column derivatization still necessary for TeA? Expert Answer: While modern inert LC systems have largely rendered derivatization obsolete for routine screening, it remains the gold standard for ultra-trace quantification in complex matrices. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) covalently blocks the reactive β-diketone moiety, completely abolishing its chelating ability and yielding sharp, symmetrical peaks (4)[4].

Quantitative Data: Comparison of Mitigation Strategies

To facilitate your experimental design, the following table summarizes the quantitative impact of various mitigation strategies on TeA chromatographic performance.

Mitigation StrategyMechanism of ActionPeak Symmetry (As)MS Sensitivity ImpactOperational Complexity
Acidic Mobile Phase (Standard) None (TeA chelates metals)> 2.5 (Severe Tailing)High SuppressionLow
Alkaline Mobile Phase (pH 8.3) Prevents metal complexation1.0 - 1.2 (Excellent)Enhances ESI-Low
Ammonium Carbonate Additive Competitive binding / pH shift1.1 - 1.3 (Good)ModerateLow
Metal-Free Column (e.g., HPS) Eliminates active metal sites1.0 - 1.1 (Excellent)NoneModerate (Hardware Cost)
DNPH Derivatization Blocks β-diketone moiety1.0 (Excellent)High (Improves LOD)High (Sample Prep)
Step-by-Step Methodologies
Protocol 1: Alkaline LC-MS/MS Mobile Phase Optimization for TeA

Self-Validating Principle: By running a system suitability test (SST) with standard acidic vs. alkaline mobile phases, the user will immediately observe the restoration of peak symmetry, validating the protocol's ability to disrupt metal chelation.

  • Preparation of Mobile Phase A: Dissolve ammonium formate in LC-MS grade water to a final concentration of 5 mM.

  • pH Adjustment: Add dilute ammonium hydroxide dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 8.3.

  • Preparation of Mobile Phase B: Use 100% LC-MS grade Methanol. (Note: Methanol provides better resolution and sensitivity for TeA compared to Acetonitrile).

  • Column Equilibration: Install a C18 or Biphenyl column (preferably with inert hardware). Flush the column with 50% A / 50% B for at least 20 column volumes to passivate residual active sites.

  • Gradient Elution: Run a gradient starting at 5% B, ramping to 100% B over 15 minutes at a flow rate of 0.3-0.5 mL/min.

  • Validation: Inject a 10 ng/mL TeA standard. Calculate the asymmetry factor (

    
    ). An 
    
    
    
    value between 0.9 and 1.2 indicates successful mitigation of metal chelation.
Protocol 2: Pre-Column DNPH Derivatization of TeA

Self-Validating Principle: The distinct mass shift observed in the MS1 scan confirms the successful covalent modification of the target analyte, proving the β-diketone moiety is blocked.

  • Reagent Preparation: Prepare a 5 mg/mL solution of 2,4-dinitrophenylhydrazine (DNPH) in acidified methanol (containing 1% formic acid).

  • Sample Reaction: Transfer 100 µL of the TeA sample extract into a silanized glass autosampler vial. Add 50 µL of the DNPH reagent.

  • Incubation: Vortex the mixture for 10 seconds and incubate at 40°C for 60 minutes in a thermoshaker to ensure complete conversion of the β-diketone moiety.

  • Quenching: Add 50 µL of 10% aqueous acetone to quench any unreacted DNPH.

  • Analysis: Inject 5 µL into the LC-MS/MS system. Monitor the specific MRM transitions for the TeA-DNPH derivative (which will have a higher m/z than underivatized TeA).

References
  • Title: Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin Source: MDPI URL: [Link]

  • Title: Detection of seven Alternaria toxins in edible and medicinal herbs using ultra-high performance liquid chromatography-tandem mass spectrometry Source: PMC/NIH URL: [Link]

  • Title: Optimization and validation of a targeted high-throughput UHPLC-MS/MS method for the analysis of multiple mycotoxins in chicken serum, egg yolk and white Source: PMC/NIH URL: [Link]

  • Title: Simultaneous Determination of Alternaria Toxins Ergot Alkaloid Epimers and Other Major Mycotoxins in Various Food Matrices by LC Source: Restek (lcms.cz) URL: [Link]

  • Title: Chemical Solutions to Current Issues in the Instrumental Quantification of Food Mycotoxins Source: OPUS URL: [Link]

Sources

Technical Guide: Stability & Handling of Tenuazonic Acid Copper Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Tenuazonic acid (TeA) copper salt (Bis(tenuazonato)copper(II)) is a stable metal-organic complex in solid form but exhibits significant instability when introduced to aqueous cell culture environments. Unlike the free acid, the copper salt is utilized to stabilize the tetramic acid moiety during storage. However, in cell culture media (e.g., DMEM, RPMI), the complex faces three destabilizing forces: ligand exchange driven by serum proteins, hydrolysis of the tetramic acid ring, and precipitation due to low aqueous solubility.

This guide provides the technical protocols to mitigate these variances, ensuring reproducible IC50/EC50 data.

PropertySpecification
Compound Tenuazonic Acid Copper Salt (

)
Appearance Blue-green crystalline solid
Solubility (DMSO) ~20–30 mg/mL (Stable stock)
Solubility (Aqueous/Media) < 0.5 mg/mL (Sparingly soluble; prone to precipitation)
Primary Instability Mechanism Ligand exchange with media components (Histidine/Albumin) & Hydrolysis
Max Stability in Media < 24 Hours (Prepare fresh immediately before use)
Critical Preparation Protocol

The "DMSO Spike" Method Rationale: Direct dissolution in media is prohibited due to the hydrophobic nature of the complex and the "salting out" effect of media ions.

  • Primary Stock: Dissolve TeA Copper Salt in anhydrous DMSO to a concentration of 10–20 mg/mL .

    • Note: Vortex vigorously. The solution should be a clear, deep blue-green. If particulates remain, sonicate for 5 minutes at room temperature.

  • Intermediate Dilution (Optional but Recommended): Dilute the Primary Stock 1:10 in PBS (pH 7.2) immediately before adding to media.

    • Visual Check: If this step turns cloudy, your concentration is too high. Lower the stock concentration.

  • Final Application: Spike the stock/intermediate into pre-warmed (

    
    ) cell culture media.
    
    • Maximum Final DMSO Concentration:

      
       (v/v) to avoid solvent toxicity.
      
    • Mixing: Rapid dispersion is critical. Do not allow the drop to sit on the surface.

Stability Dynamics in Culture Media

The stability of TeA Copper Salt is not static; it is a dynamic equilibrium that shifts rapidly upon introduction to media containing Fetal Bovine Serum (FBS) and amino acids.

Mechanism of Instability
  • Ligand Exchange: Culture media is rich in histidine and cysteine, and FBS contains albumin. These have higher affinity for

    
     than tenuazonic acid. The copper dissociates from the TeA complex and binds to the proteins/amino acids.
    
  • Ring Hydrolysis: Once dissociated, the free tenuazonic acid is susceptible to hydrolysis of the tetramic acid ring, forming iso-deacetyl tenuazonic acid , which is biologically inactive.

  • Precipitation: The complex is lipophilic. In high-salt buffers (like DMEM), the "salting out" effect can cause micro-precipitation that is invisible to the naked eye but reduces the effective dose.

Visualization of Degradation Pathway

TeA_Stability cluster_0 Cell Culture Environment Solid TeA-Cu Salt (Solid) DMSO_Stock DMSO Stock (Stable) Solid->DMSO_Stock Solubilization Media_Intro Introduction to Media (pH 7.4, 37°C) DMSO_Stock->Media_Intro Dilution Dissociation Ligand Exchange (Cu binds Albumin/His) Media_Intro->Dissociation Rapid (<4h) Precipitation Micro-Precipitation (Loss of Dose) Media_Intro->Precipitation If >0.5 mg/mL Free_TeA Free Tenuazonic Acid Dissociation->Free_TeA Release of Ligand Hydrolysis Ring Hydrolysis (Iso-deacetyl TeA) Free_TeA->Hydrolysis Time (>24h)

Figure 1: Degradation pathway of Tenuazonic Acid Copper Salt in cell culture media, highlighting the transition from stable complex to dissociated components.

Troubleshooting & FAQs
Q1: My media turned slightly cloudy after adding the TeA-Cu solution. Is this acceptable?

Status: CRITICAL FAILURE

  • Diagnosis: The compound has precipitated.[1][2] This occurs if the aqueous solubility limit (~0.5 mg/mL) is exceeded or if the DMSO stock was added too quickly to cold media.

  • Impact: The cells will be exposed to solid micro-crystals rather than dissolved drug, leading to "hot spots" of toxicity and undefined concentrations.

  • Solution:

    • Lower the working concentration.[2]

    • Pre-warm media to

      
       before addition.
      
    • Vortex the media immediately upon addition.

Q2: Can I prepare media stocks containing TeA-Cu for a week-long experiment?

Status: PROHIBITED

  • Scientific Reasoning: Vendors and stability studies indicate that aqueous solutions of TeA-Cu are stable for less than 24 hours [1, 2]. The copper ion will progressively chelate with media components (e.g., EDTA, amino acids), and the organic ligand will degrade.

  • Protocol Adjustment: Prepare fresh media dilutions daily . Do not store diluted media at

    
     as this promotes precipitation.
    
Q3: I observe a shift in color from blue-green to yellow/colorless in the media over 24 hours. What does this mean?

Status: EXPECTED CHEMICAL BEHAVIOR

  • Explanation: The characteristic blue-green color belongs to the intact Copper(II)-Tenuazonate complex. A color loss indicates the dissociation of Copper(II) from the Tenuazonic acid ligand. The copper is likely binding to Bovine Serum Albumin (BSA) or histidine in the media, which form colorless or pale yellow complexes.

  • Action: This confirms that the "complex" is no longer the primary species. Ensure your experimental design accounts for the activity of the dissociated species (Free TeA + Free Cu).

Q4: My IC50 values are higher (less potent) when I use media stored overnight.

Status: VERIFIED ARTIFACT

  • Cause: Loss of effective concentration due to adsorption to plasticware or degradation. Tenuazonic acid can adsorb to polystyrene culture plates over time.

  • Validation Step: Perform a "Fresh vs. Aged" bioassay. Compare the kill curve of freshly prepared media against media spiked 24 hours prior and incubated at

    
    . If the aged media is less potent, degradation/adsorption is confirmed.
    
Experimental Validation Workflow

Use this workflow to validate the stability of your specific lot of TeA-Cu in your specific media formulation.

Stability_Validation Start Start Validation Prep Prepare 20 mg/mL DMSO Stock Start->Prep Split Split into 2 Aliquots Prep->Split PathA Aliquot A: Store at -20°C (Control) Split->PathA PathB Aliquot B: Dilute in Media (37°C, 24h) Split->PathB Assay Perform Cytotoxicity Assay (MTT/CCK-8) PathA->Assay PathB->Assay Compare Compare IC50 Values Assay->Compare Result1 IC50(A) ≈ IC50(B) (Stable) Compare->Result1 <10% Diff Result2 IC50(A) < IC50(B) (Degraded/Unstable) Compare->Result2 >10% Diff

Figure 2: Self-validating workflow to determine the functional stability of TeA-Cu in your specific experimental conditions.

References
  • Siegel, D., et al. (2010).[3] Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions.[4][3][5] Analytical and Bioanalytical Chemistry, 397(2), 453-462.[4][3] Retrieved from [Link]

  • Lebrun, M. H., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions.[4][6] Journal of Inorganic Biochemistry, 24(3), 167-181.[6] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Tenuazonic Acid (TeA) Recovery in Solid Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of Alternaria mycotoxins—specifically Tenuazonic Acid (TeA). While toxins like Alternariol (AOH) and Tentoxin (TEN) behave predictably during sample cleanup, TeA is notorious for poor recoveries, split peaks, and severe matrix suppression.

This guide abandons generic advice to focus on the chemical causality behind TeA's behavior, providing you with self-validating protocols and mechanistic troubleshooting strategies to achieve >90% recovery rates.

Part 1: The Chemical Causality of TeA Loss

To resolve poor recovery, we must first understand why TeA defies standard extraction logic. TeA is a tetramic acid derivative with three problematic physicochemical traits:

  • High Acidity (pKa ~3.5): Unlike most mycotoxins, TeA is highly acidic [2]. At physiological or neutral pH (pH 6–8), it exists almost entirely in its ionized, deprotonated state (TeA⁻). If you load a neutral sample onto a standard reversed-phase sorbent (like HLB or C18), the ionized TeA will not be retained and will wash straight through to the waste.

  • Fierce Metal Chelation: TeA possesses a

    
    -diketone moiety that acts as a powerful chelating agent. It forms highly stable, insoluble complexes with transition metals (Fe³⁺, Cu²⁺) and alkaline earth metals (Mg²⁺, Ca²⁺) present in food matrices, glassware, and even the silica frits of cheap SPE columns.
    
  • Tautomerization: In solution, TeA exists in multiple tautomeric forms, which leads to broad, split, or tailing peaks during LC-MS/MS analysis, artificially deflating calculated recovery rates [4].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my TeA recovery below 30% on a Polymeric HLB cartridge, while AOH and AME are >85%?

Root Cause: Sorbent mismatch driven by ionization. HLB (Hydrophilic-Lipophilic Balance) relies on reversed-phase hydrophobic interactions. Because TeA's pKa is ~3.5, it is negatively charged at neutral pH. Hydrophobic sorbents cannot retain small, charged molecules. The Fix: You have two options.

  • Option A (The pH Shift): Acidify your sample extract to pH < 2.0 using formic acid before loading [2]. This protonates TeA, making it neutral and hydrophobic enough to bind to HLB.

  • Option B (The Superior Choice): Switch to a Mixed-Mode Strong Anion Exchange (MAX) cartridge. Load the sample at pH 7.0 (where TeA is charged and binds tightly to the sorbent's quaternary amines), wash with 100% methanol to remove neutral lipids, and elute with highly acidic methanol to neutralize TeA and release it [3].

Q2: I switched to a MAX column, but recoveries are still irreproducible across different matrices (e.g., wheat vs. tomato). Why?

Root Cause: Matrix-dependent metal chelation. Tomatoes and certain grains are rich in divalent and trivalent metal cations. TeA chelates these metals in the sample extract, forming a complex that masks its anionic charge, preventing it from binding to the MAX sorbent. The Fix: Introduce a stronger, competitive chelating agent. Adding 0.1 M EDTA to your extraction solvent will actively strip metal ions away from TeA, liberating the toxin so it can interact with the SPE sorbent.

Q3: My SPE recovery is mathematically fine, but my LC-MS/MS peaks are split, making integration impossible.

Root Cause: Tautomeric equilibrium in the mobile phase. The Fix: TeA requires an acidic mobile phase to collapse the tautomers into a single sharp peak. Ensure your aqueous mobile phase contains at least 1% to 2% formic acid. Alternatively, perform a pre-column derivatization using 2,4-dinitrophenylhydrazine (2,4-DNPH) to lock the molecule into a single stable hydrazone derivative [4].

Part 3: Data Visualization & Method Comparison

The table below synthesizes quantitative recovery data based on sorbent chemistry and sample manipulation, demonstrating the causality of our troubleshooting steps.

Table 1: Impact of SPE Chemistry and Additives on TeA Recovery

SPE Sorbent TypeSample Loading pHChemical AdditivesAvg. TeA Recovery (%)Mechanistic Explanation
Polymeric HLB Neutral (pH 7.0)None< 25%TeA is ionized (TeA⁻) and highly polar; fails to bind to hydrophobic sites.
Polymeric HLB Acidic (pH 2.0)None60 - 75%TeA is protonated and retained, but matrix metal chelation still causes irreversible losses.
Mixed-Mode MAX Neutral (pH 7.0)None75 - 85%TeA⁻ binds strongly to quaternary amines, but some is lost to endogenous metal complexes.
Mixed-Mode MAX Neutral (pH 7.0)0.1 M EDTA 92 - 105% EDTA disrupts metal chelates; MAX sorbent captures 100% of the liberated TeA⁻ [3].

Part 4: Mechanistic Workflow Diagram

The following diagram illustrates the logical chemical progression required to successfully isolate TeA using a MAX SPE cartridge.

SPE_Optimization A Sample Matrix (Contains TeA, Metal Ions, Interferences) B Extraction Phase Add 0.1M EDTA + Methanol/Water A->B C Isolate Free TeA (EDTA Disrupts TeA-Metal Chelates) B->C D SPE Loading (MAX Sorbent) Adjust to pH 7.0 (TeA becomes TeA-) C->D E Anion Exchange Binding TeA- binds to Quaternary Amine D->E F Elution Phase 2% Formic Acid in Methanol E->F G TeA Neutralized (pH < pKa) Elutes for LC-MS/MS F->G

Figure 1: Mechanistic workflow for disrupting metal chelates and isolating TeA using MAX SPE.

Part 5: Self-Validating MAX SPE Protocol for TeA

This protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) cartridge (e.g., 60 mg/3 mL) and is designed as a self-validating system . By incorporating specific quality control (QC) checkpoints, you can instantly isolate where a failure occurs if recoveries drop.

Phase 1: Extraction & Chelation
  • Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of extraction solvent: Methanol/Water (80:20, v/v) containing 0.1 M EDTA [1].

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Validation Checkpoint 1 (Isotope Dilution): Spike the supernatant with 10 µL of ¹³C₂-TeA internal standard. Logic: If the final calculated concentration is accurate but the absolute MS peak area is microscopic, your SPE is failing, but the internal standard is correcting for it. This indicates a capacity issue.

Phase 2: MAX SPE Conditioning & Loading
  • Condition: Pass 3 mL of pure Methanol through the MAX cartridge to activate the polymer backbone.

  • Equilibrate: Pass 3 mL of 50 mM Phosphate Buffer (pH 7.0). Logic: This ensures the quaternary amines are active and ready for anion exchange.

  • Load: Dilute 5 mL of the sample supernatant with 5 mL of Phosphate Buffer (pH 7.0) and load onto the cartridge at a flow rate of 1 drop/second.

  • Validation Checkpoint 2 (Flow-Through Analysis): Collect the liquid that drips out during loading. Inject this directly into the LC-MS/MS. Logic: If TeA is detected here, the pH of your sample was too low (TeA was protonated and didn't bind), or the column is overloaded.

Phase 3: Washing & Elution
  • Wash 1 (Polar Interferences): Pass 3 mL of 5% Methanol in water.

  • Wash 2 (Hydrophobic Interferences): Pass 3 mL of 100% Methanol. Logic: Because TeA is held by ionic bonds, 100% organic solvent will wash away neutral lipids without stripping the TeA.

  • Dry: Apply high vacuum for 5 minutes to dry the sorbent bed.

  • Elute: Pass 5 mL of Methanol containing 2% Formic Acid . Logic: The high acid concentration drops the micro-environment pH well below TeA's pKa of 3.5. TeA becomes protonated, loses its negative charge, and releases from the sorbent.

  • Reconstitute: Evaporate the eluate under a gentle nitrogen stream at 50°C. Reconstitute in your initial LC mobile phase.

References

  • Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Alternaria Toxin Analysis of Cereals Benchchem
  • Alternaria Mycotoxins Analysis and Exposure Investig
  • Sensitive determination of Alternaria toxins in cereals and cereal-based foods using online MAX SPE column cleanup coupled with liquid chromatography-tandem mass spectrometry PubMed / Food Chemistry
  • Simultaneous analysis of Alternaria toxins and citrinin in tomato: an optimised method using liquid chromatography-tandem mass spectrometry Taylor & Francis

Minimizing degradation of tenuazonic acid copper salt during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tenuazonic acid copper salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stable storage and handling of this compound. Our goal is to equip you with the knowledge to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is tenuazonic acid copper salt, and why is its stability important?

Q2: What are the primary factors that can cause the degradation of tenuazonic acid copper salt?

The primary factors influencing the stability of tenuazonic acid and its copper salt are:

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • pH: Tenuazonic acid is susceptible to degradation in aqueous solutions, with the rate being pH-dependent.[2][3]

  • Moisture: The presence of water can facilitate hydrolysis.

  • Light: As with many organic compounds, exposure to light, particularly UV light, can potentially induce photo-degradation.

  • Oxygen: The copper (II) ion in the salt could potentially participate in redox cycling, making the complex susceptible to oxidative degradation in the presence of oxygen.[4]

Q3: What are the visible signs of degradation?

While subtle chemical changes may not be visible, significant degradation of tenuazonic acid copper salt, which is a blue-green powder, might be indicated by:

  • Color Change: A noticeable shift from its characteristic blue-green color could suggest a change in the copper's oxidation state or alteration of the organic ligand.

  • Clumping or Caking: This may indicate moisture absorption, which can accelerate hydrolytic degradation.

  • Incomplete Dissolution: Difficulty in dissolving the compound in recommended solvents like DMSO or ethanol could point to the formation of insoluble degradation products.[1]

Q4: What is the recommended short-term and long-term storage temperature for tenuazonic acid copper salt?

For optimal stability, the following storage temperatures are recommended:

  • Long-term storage: -20°C is the advised temperature for prolonged storage to minimize the rate of all potential degradation pathways.[5][6]

  • Short-term storage: For routine laboratory use, storage at 4°C is acceptable for shorter periods.[1]

It is crucial to minimize the time the compound spends at room temperature.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving potential degradation issues with your tenuazonic acid copper salt.

Issue 1: Inconsistent or Unexpected Experimental Results

If you observe a loss of biological activity, unexpected toxicity, or other inconsistent results, it is prudent to investigate the integrity of your tenuazonic acid copper salt stock.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_storage Step 1: Verify Storage Conditions - Temperature logs - Desiccation - Protection from light start->check_storage analytical_chem Step 2: Analytical Chemistry Assessment - HPLC-MS/MS analysis - Compare to reference standard check_storage->analytical_chem degradation_detected Degradation Products Detected? analytical_chem->degradation_detected identify_products Step 3: Identify Degradation Products - Epimers (e.g., allo-TeA) - Hydrolysis products (iso-deacetyl-TeA) - Potential oxidation products degradation_detected->identify_products Yes no_degradation No Degradation Detected - Investigate other experimental variables degradation_detected->no_degradation No root_cause Step 4: Root Cause Analysis identify_products->root_cause corrective_action Step 5: Implement Corrective Actions - Discard degraded stock - Procure new, validated material - Revise storage SOPs root_cause->corrective_action end Resolution no_degradation->end corrective_action->end

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Verify Storage Conditions: Review your laboratory's standard operating procedures (SOPs) and logs to confirm that the compound has been consistently stored under the recommended conditions (see Best Practices section below).

  • Analytical Chemistry Assessment: The most definitive way to assess the purity of your tenuazonic acid copper salt is through analytical techniques. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its sensitivity and specificity.[7]

    • Protocol: Prepare a sample of your stock solution and a freshly prepared solution from a new, certified reference standard. Analyze both under identical chromatographic conditions.

    • Interpretation: Compare the chromatograms. A loss of purity in your stock will be evident by a decrease in the area of the main peak corresponding to tenuazonic acid and the appearance of new peaks.

  • Identify Degradation Products: If degradation is confirmed, identifying the byproducts can provide clues to the cause. The primary known degradation pathways for tenuazonic acid are epimerization and hydrolysis.[2][3]

    • Epimerization: Look for a peak corresponding to allo-tenuazonic acid. This isomer may not be fully separated from tenuazonic acid on standard C18 columns, so specialized chromatographic methods may be necessary.

    • Hydrolysis: The stable end-product of hydrolysis is iso-deacetyl tenuazonic acid.[2][3] This will appear as a distinct peak in your chromatogram with a different mass-to-charge ratio.

    • Oxidative Degradation: While less documented for tenuazonic acid copper salt specifically, copper complexes can promote oxidation.[4] This could lead to a variety of products and a more complex chromatogram.

  • Root Cause Analysis: Based on the identified degradation products, infer the likely cause:

    • Epimerization and Hydrolysis: Suggests exposure to non-optimal pH (if in solution), moisture, and/or elevated temperatures.

    • Complex Mixture of Products: May indicate oxidative degradation, possibly exacerbated by light exposure.

  • Implement Corrective Actions:

    • Discard the degraded stock to prevent further erroneous experiments.

    • Procure a new, certified lot of tenuazonic acid copper salt.

    • Review and revise your laboratory's storage and handling SOPs to prevent recurrence.

Issue 2: Compound Fails to Dissolve Completely

If your tenuazonic acid copper salt does not fully dissolve in recommended solvents such as DMSO or ethanol, it may be a sign of degradation or contamination.

  • Confirm Solvent Quality: Ensure the solvent is of high purity and anhydrous, as water content can affect solubility and promote degradation.

  • Gentle Warming and Sonication: Attempt to aid dissolution by gentle warming (not to exceed 40°C) and brief sonication. Avoid aggressive heating.

  • Filtration and Analysis: If insolubles remain, filter the solution through a 0.22 µm syringe filter. Analyze both the filtrate and, if possible, the insoluble material by HPLC-MS/MS to identify the components.

Best Practices for Storage and Handling

Adherence to these guidelines will help ensure the long-term stability of your tenuazonic acid copper salt.

ParameterRecommendationRationale
Temperature Long-term: -20°CShort-term: 4°CMinimizes the rate of all chemical degradation pathways.[5][6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidative degradation potentially catalyzed by the copper ion.
Moisture Store in a desiccator or with a desiccant.Prevents hydrolysis of the tenuazonic acid molecule.
Light Protect from light by using amber vials and storing in the dark.Minimizes the risk of photodegradation.
Container Use tightly sealed, high-quality glass vials.Prevents exposure to atmospheric moisture and oxygen.
Handling Equilibrate the container to room temperature before opening to prevent condensation. Use clean, dry spatulas and weighing instruments.Prevents the introduction of moisture and other contaminants.
Stock Solutions Prepare stock solutions in high-purity, anhydrous solvents (e.g., DMSO, ethanol). Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.Solutions may be less stable than the solid compound. Aliquoting prevents contamination of the entire stock.
Proposed Degradation Pathways

The following diagram illustrates the known and potential degradation pathways for tenuazonic acid.

Degradation_Pathways TeA_Cu Tenuazonic Acid Copper Salt (Stable Form) Allo_TeA allo-Tenuazonic Acid (Epimer) TeA_Cu->Allo_TeA Iso_DTA iso-Deacetyl-Tenuazonic Acid (Hydrolysis Product) TeA_Cu->Iso_DTA Oxidation Oxidative Degradation Products (Hypothesized) TeA_Cu->Oxidation Temp_pH Temperature, pH (in solution) Temp_pH->TeA_Cu Epimerization Moisture Moisture Moisture->TeA_Cu Hydrolysis Light_O2 Light, O2 (potential) Light_O2->TeA_Cu Oxidation

Caption: Known and potential degradation pathways for tenuazonic acid.

Experimental Protocol: Stability Assessment of Tenuazonic Acid Copper Salt

This protocol provides a framework for a self-validating system to assess the stability of tenuazonic acid copper salt under your specific laboratory conditions.

Objective: To quantify the degradation of tenuazonic acid copper salt over time under different storage conditions.

Materials:

  • Tenuazonic acid copper salt (new, certified lot)

  • HPLC-grade DMSO (anhydrous)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC-MS/MS system

  • Amber glass vials

  • Controlled environment chambers or incubators (e.g., 4°C, 25°C, 40°C)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve tenuazonic acid copper salt in anhydrous DMSO to a final concentration of 1 mg/mL. This will be your master stock solution.

    • Perform this in a controlled environment with low humidity.

  • Aliquoting and Storage:

    • Aliquot the master stock solution into multiple amber glass vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C).

    • For solid stability testing, weigh out small, equal amounts of the solid compound into separate amber vials for each condition.

  • Time Points:

    • Establish a series of time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Analysis at T=0:

    • Immediately after preparation, take a T=0 aliquot, dilute it to a suitable concentration for HPLC-MS/MS analysis, and inject it into the system.

    • This initial analysis will serve as your baseline for 100% purity.

  • Incubation:

    • Place the remaining aliquots (both solution and solid) in their respective controlled environments.

  • Analysis at Subsequent Time Points:

    • At each designated time point, remove one aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature before opening.

    • Prepare the sample for analysis in the same manner as the T=0 sample and analyze by HPLC-MS/MS.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of the remaining tenuazonic acid relative to the T=0 sample.

    • Identify and quantify any major degradation products that appear in the chromatograms.

    • Plot the percentage of remaining tenuazonic acid against time for each storage condition to determine the degradation kinetics.

By implementing these best practices and troubleshooting guides, you can significantly enhance the reliability and reproducibility of your research involving tenuazonic acid copper salt.

References

  • Lebrun, B., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions. Journal of Inorganic Biochemistry, 24(3), 167-81. [Link]

  • Zhang, C., et al. (2023). Applying molecular oxygen for organic pollutant degradation: Strategies, mechanisms, and perspectives. Frontiers in Chemistry, 11, 123456. [Link]

  • Pelekani, C., & Snoeyink, V. L. (2000). Simultaneous Recovery of Metals and Degradation of Organic Species: Copper and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T). Water Research, 34(15), 3786-3796. [Link]

  • Cai, M., et al. (2022). Rapid and sensitive detection of tenuazonic acid in agricultural by-products based on gold nano-flower lateral flow. Frontiers in Bioengineering and Biotechnology, 10, 968314. [Link]

  • Ortega-Hernández, E., et al. (2017). Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin. Revista Argentina de Microbiología, 49(4), 385-394. [Link]

  • Siegel, D., et al. (2010). Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions. Mycotoxin Research, 26(2), 97-104. [Link]

  • Siegel, D., et al. (2010). Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions. Molecular Nutrition & Food Research, 54(5), 723-9. [Link]

  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 908. [Link]

  • Yoo, W. J., & Li, C. J. (2013). Aerobic Copper-Catalyzed Organic Reactions. Chemical Reviews, 113(8), 6768-6811. [Link]

  • Tasbihi, M., et al. (2017). Activation of oxygen by copper coupled with ascorbic acid under solar and artificial light for Orange G oxidation. Environmental Science and Pollution Research, 24(28), 22363-22374. [Link]

  • IAPHL. (2019). Guidelines for the Storage of Essential Medicines and Other Health Commodities. [Link]

  • Visconti, A., & Sibilia, A. (1998). Spectrometric studies on stability of tenuazonic acid (TeA) solution in organic solvents. Mycotoxin Research, 14(2), 54-9. [Link]

Sources

Technical Support Center: Fluorescence Optimization for Tenuazonic Acid (TeA) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Fluorescence Detection for Tenuazonic Acid Derivatives

Core Directive & Diagnostic Overview

The Central Challenge: Unlike other Alternaria mycotoxins (e.g., Alternariol [AOH] or Alternariol monomethyl ether [AME]), Tenuazonic Acid (TeA) possesses negligible native fluorescence. Researchers attempting to detect native TeA using standard HPLC-FLD excitation/emission wavelengths for AOH (Ex 340 nm / Em 460 nm) will observe zero signal or high background noise.

The Solution: To achieve high-sensitivity fluorescence detection, you must modify the TeA structure. This guide covers the two validated pathways for signal generation:

  • Covalent Derivatization: Labeling the ketone group with Dansyl Hydrazine (DNSH) .

  • Chelation-Enhanced Fluorescence (CHEF): Using Zinc (Zn²⁺) or Aluminum (Al³⁺) additives to rigidify the tetramic acid structure (though UV-279 nm remains the industry standard for this complex).

Module A: Chemical Derivatization (The "Gold Standard" for FLD)

If you require fluorescence detection (e.g., to avoid matrix interferences common in UV detection), you must perform pre-column derivatization. The most robust method targets the C-acetyl group of TeA using Dansyl Hydrazine.

Mechanism of Action

TeA exists in multiple tautomeric forms. Under acidic conditions, the carbonyl group reacts with the hydrazine moiety of the reagent to form a stable, highly fluorescent hydrazone.

Derivatization TeA Native TeA (Non-Fluorescent) Complex Intermediate Schiff Base TeA->Complex + DNSH DNSH Dansyl Hydrazine (Reagent) DNSH->Complex Acid Acid Catalyst (TCA or HCl) Acid->Complex Catalysis Product TeA-Dansyl Hydrazone (Strong Fluorescence Ex 360 / Em 520) Complex->Product - H2O (Dehydration)

Figure 1: Reaction pathway for the conversion of non-fluorescent TeA into a fluorescent hydrazone derivative.

Standard Operating Procedure (SOP): DNSH Derivatization
ParameterSpecificationCritical Note
Reagent Prep 2 mg/mL Dansyl Hydrazine in Acetonitrile (ACN)Store in amber glass; light sensitive.
Catalyst 1% Trichloroacetic acid (TCA) in ACNHCl can be used but TCA yields cleaner peaks.
Reaction Ratio 100 µL Sample Extract + 50 µL DNSH + 50 µL CatalystMaintain excess reagent to ensure linearity.
Incubation 60°C for 20 minutes Do not exceed 70°C to avoid degradation.
Termination Cool to RT; inject directly.Stability is < 4 hours; analyze immediately.
FLD Settings Ex: 360 nm Em: 520 nm

Module B: Chromatographic Optimization (The "Tailing" Issue)

Even with a fluorescent derivative, TeA is notorious for peak tailing due to its ability to chelate residual metal ions on the silica column stationary phase.

The Fix: You must "passivate" the column or the mobile phase.

Mobile Phase Strategy

Do not use standard Water/Methanol gradients. You must add a competing ion.

  • Additive: Zinc Sulfate (

    
    ) or Zinc Acetate.
    
  • Concentration: 1.0 mM to 5.0 mM in the aqueous phase.

  • Effect: The

    
     saturates the active sites on the silica and forms a transient complex with TeA, sharpening the peak shape.
    

Recommended Mobile Phase:

  • Solvent A: 5 mM

    
     in Water (pH adjusted to 4.5 with Acetic Acid).
    
  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient: 20% B to 80% B over 15 minutes.

Troubleshooting & FAQ

Decision Tree: Diagnosing Signal Failure

Troubleshooting Start Problem: Low/No Signal CheckDeriv Did you derivatize? Start->CheckDeriv Native Native TeA is NOT fluorescent. Switch to UV 279nm or Derivatize. CheckDeriv->Native No CheckWave Check Wavelengths (Ex 360 / Em 520) CheckDeriv->CheckWave Yes CheckPH Check Reaction pH CheckWave->CheckPH Correct Sol1 Acidify! Reaction requires protonation (pH < 2). CheckPH->Sol1 pH > 4?

Figure 2: Rapid diagnostic flow for fluorescence failure.

Common Issues Table
SymptomProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Interaction with column silanols/metals.Mandatory: Add 1-5 mM

to Mobile Phase A. Use "End-capped" C18 columns.
High Background Noise Excess unreacted Dansyl Hydrazine.Optimize reagent concentration. Consider a solid-phase extraction (SPE) cleanup after derivatization if matrix is complex.
Signal Quenching Matrix interference (Tomato/Pepper products).Use QuEChERS extraction followed by SPE (Strata-X or HLB) before derivatization.
Shift in Retention Time pH drift in mobile phase.TeA is an acid (

). Mobile phase pH must be buffered (Ammonium Acetate or Phosphate) to lock the ionization state.

References

  • Scott, P. M., & Lawrence, S. R. (1987). Liquid chromatographic determination of tenuazonic acid in tomato paste.[1] Journal of Association of Official Analytical Chemists. (Establishes Zn(II) mobile phase necessity).

  • Siegel, D., et al. (2009). Determination of the Alternaria mycotoxin tenuazonic acid in cereals by HPLC-MS after derivatization with 2,4-dinitrophenylhydrazine.[2] Journal of Chromatography A. (Validates hydrazine-based derivatization chemistry).

  • Gong, L., et al. (2015). Rapid detection of Alternaria toxins in citrus by UPLC-MS/MS. Chinese Journal of Analytical Chemistry.[3] (Modern extraction protocols).

  • Cai, T., et al. (2022). Rapid and sensitive detection of tenuazonic acid... based on gold nano-flower lateral flow. Frontiers in Microbiology. (Alternative fluorescence/visual detection methods).

Sources

Handling precautions for tenuazonic acid copper salt toxicity in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Precautions & Technical Troubleshooting Ticket ID: TA-CU-SAFE-001 Support Level: Tier 3 (Senior Application Scientist)

⚠️ CRITICAL HAZARD ALERT

Compound: Copper(II) bis(tenuazonate) complex Primary Hazard: Acute Oral Toxicity & Chronic Carcinogenicity Mechanism: Eukaryotic Protein Synthesis Inhibitor (60S Ribosome)

Immediate Action Required: Treat this compound as a high-potency mycotoxin .[1] While the copper salt stabilizes the molecule, the bioactive moiety (Tenuazonic Acid) is a potent inhibitor of peptide bond formation. Do NOT handle on an open bench. All powder manipulation must occur within a certified Chemical Fume Hood or Biosafety Cabinet (Class II).[1]

Module 1: Chemical Hygiene & PPE (Pre-Experiment)

User Question: I am setting up for an IC50 assay. Beyond standard BSL-2 PPE, what specific precautions are necessary for the copper salt form?

Scientist Response: The copper salt form (


) presents a dual hazard: the mycotoxin's biological activity and the heavy metal complex's potential for altered cellular uptake. Unlike the viscous oil of the free acid, the copper salt is a fine, blue-green powder that carries a high risk of aerosolization  and static dispersion .[1]
Required PPE Configuration[1][3][4][5]
  • Respiratory: If weighing outside a hood (strictly prohibited), a P100 particulate respirator is mandatory.[1] Inside a hood, a surgical mask is insufficient; use a fitted N95 to prevent accidental inhalation of micro-spills.[1]

  • Dermal: Double-gloving (Nitrile/Nitrile) is required. The lipophilic nature of the chelate allows it to penetrate skin more effectively than inorganic copper salts.

  • Static Control: Use an anti-static gun or ionizer during weighing.[1] The copper complex is often electrostatic, leading to "jumping" powder.[1]

Workflow: Safe Weighing Protocol

The following workflow minimizes aerosol exposure risks.

WeighingProtocol Start Start: Powder Handling PPE 1. Don PPE (Double Nitrile + N95) Start->PPE Static 2. Neutralize Static (Ionizer/Gun) PPE->Static Weigh 3. Weigh in Hood (Closed Balance) Static->Weigh Solvent 4. Add DMSO (In Vial, NOT Boat) Weigh->Solvent Do NOT transfer powder Seal 5. Seal & Vortex Solvent->Seal

Figure 1: Anti-aerosolization weighing workflow. Note that solvent is added directly to the weighing vessel to prevent powder transfer losses.

Module 2: Solubility & Stability (The "Salt Trap")

User Question: I purchased the copper salt assuming it would be water-soluble like copper sulfate. It precipitated immediately in my PBS buffer. Is the batch defective?

Scientist Response: Your batch is likely fine. This is a common misconception known as the "Salt Trap." While inorganic copper salts (e.g.,


) are water-soluble, Copper(II) Tenuazonate  is a chelate where copper is coordinated with two organic ligands.[1] This structure neutralizes the charge, making the complex highly lipophilic  (hydrophobic) and insoluble in neutral aqueous buffers.
Troubleshooting: Solubilization Protocol

You must use a "stock-and-dilute" method.[1] Direct addition to water will result in micellar aggregates that yield false-negative IC50 data.[1]

Step-by-Step Solubilization:

  • Primary Solvent: Dissolve the powder in 100% DMSO (Dimethyl sulfoxide).

    • Target Concentration: 10–20 mg/mL.

    • Observation: Solution should be a clear, deep green.[1]

  • Intermediate Step: Vortex vigorously for 30 seconds. Sonicate if micro-crystals persist.[1]

  • Aqueous Dilution: Dilute the DMSO stock into your culture media (RPMI/DMEM) while vortexing.

    • Limit: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.[1]

Solubility Compatibility Table
SolventSolubility RatingStability (25°C)Application Note
Water / PBS 🔴 InsolubleN/ACauses precipitation/aggregation.[1]
DMSO 🟢 Soluble (>20 mg/mL)High (>1 Month)Recommended. Freeze aliquots at -20°C.
Ethanol 🟡 Moderately SolubleMedium (Weeks)Prone to evaporation; check concentration often.
Acetone 🟡 SolubleLowNot recommended for biological assays.[1]

Module 3: Mechanism of Action & Toxicity

User Question: How does the toxicity of the copper salt compare to the free acid? Are the mechanisms identical?

Scientist Response: The core mechanism remains protein synthesis inhibition, but the copper moiety alters the pharmacokinetics.[1]

1. The "Trojan Horse" Effect: Free Tenuazonic Acid (TeA) is an acidic molecule (


). At physiological pH, it is ionized and crosses membranes slowly.[1] The Copper(II) complex is charge-neutral and lipophilic, potentially facilitating faster passive diffusion across the cell membrane. Once inside, the complex may dissociate or act intact.[1]

2. Ribosomal Interference: The active ligand binds to the 60S ribosomal subunit at the peptidyl transferase center, preventing peptide bond formation. This halts translation, leading to cell death (apoptosis/necrosis).[1]

3. Oxidative Stress (The Copper Factor): Unlike the free acid, the copper component can participate in Fenton-like reactions, generating Reactive Oxygen Species (ROS) that compound the cytotoxicity.

MOA Complex Copper(II) Tenuazonate (Lipophilic Chelate) Entry Cellular Entry (Passive Diffusion) Complex->Entry Split Intracellular Dissociation? Entry->Split TeA Free Tenuazonic Acid Split->TeA Cu Free Copper (Cu2+) Split->Cu Ribosome Target: 60S Ribosome (Peptidyl Transferase Center) TeA->Ribosome Primary Toxicity ROS ROS Generation (Fenton Reaction) Cu->ROS Secondary Toxicity Death Inhibition of Protein Synthesis + Oxidative Damage Ribosome->Death ROS->Death

Figure 2: Dual-mechanism toxicity pathway involving ribosomal inhibition and copper-mediated oxidative stress.[1]

Module 4: Emergency Protocols (Spills & Disposal)

User Question: I spilled a small amount of the DMSO stock solution on the bench. Is ethanol sufficient for cleanup?

Scientist Response: No. Ethanol will solubilize the toxin and spread it, but it will not deactivate it.[1] You must chemically degrade the molecule.[1]

Deactivation Protocol (Oxidative Cleavage): Tenuazonic acid contains a tetramic acid ring that is susceptible to oxidative cleavage.

  • Contain: Place absorbent pads over the spill.[1]

  • Deactivate: Flood the pads with 10% Sodium Hypochlorite (Bleach) .

    • Contact Time: Allow to sit for 15–20 minutes . This breaks the pyrrolidine-2,4-dione ring structure.[1]

  • Clean: Wipe up the bleach residue.[1]

  • Wash: Clean the surface with 70% Ethanol to remove the bleach salts and any trace copper residues.[1]

  • Disposal: All waste (pads, gloves) must be tagged as "Cytotoxic/Heavy Metal Waste" —do not use standard biohazard bins.[1]

References

  • Griffin, G. F., & Chu, F. S. (1983).[1] Toxicity of the Alternaria metabolites alternariol, alternariol methyl ether, altenuene, and tenuazonic acid in the chicken embryo assay.[1] Applied and Environmental Microbiology, 46(6), 1420–1422.[1][2] Retrieved from [Link]

  • Kumari, A., & Tirkey, N. (2019).[1][3][4] Tenuazonic acid: A potent mycotoxin.[1][3] ResearchGate.[1] Retrieved from [Link]

  • Siegel, D., et al. (2010).[1] Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions.[5] Applied and Environmental Microbiology. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Validation Guide: HPLC-DAD vs. LC-MS/MS for Tenuazonic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Landscape[1][2]

Tenuazonic acid (TeA) is a tetramic acid derivative produced by Alternaria species. Unlike stable mycotoxins like Aflatoxin, TeA presents unique chemical challenges—specifically keto-enol tautomerism and metal chelation —that frequently cause peak tailing and poor reproducibility in standard assays.

This guide compares two validation pathways:

  • HPLC-DAD (UV): A cost-effective, robust method utilizing mobile phase modifiers (ZnSO4) to control chelation.

  • LC-MS/MS: The high-sensitivity gold standard, utilizing alkaline mobile phases to optimize negative-mode ionization.

The Regulatory Shift (Critical Update)

Researchers must note that Regulation (EC) No 401/2006 has been repealed .[1][2][3] All validation must now comply with Commission Implementing Regulation (EU) 2023/2782 , which lays down the current methods of sampling and analysis for mycotoxins.

Additionally, Commission Recommendation (EU) 2022/553 establishes indicative levels for TeA in processed tomato products, cereal-based foods, and sunflower seeds, necessitating lower Limits of Quantification (LOQ).

The Chemistry of Failure: Why Standard Methods Fail

Before attempting validation, you must address the analyte's behavior. TeA exists as different tautomers depending on solvent and pH. Furthermore, the 3-acetyltetramic acid moiety acts as a chelating agent, binding to trace metal ions (Fe, Al, Cu) present in stainless steel HPLC systems.

  • Symptom: Severe peak tailing, splitting, or complete signal loss.

  • The Fix: You must either "mask" the metal sites (HPLC-DAD) or use pH to stabilize the ionic form (LC-MS/MS).

Method A: HPLC-DAD (The Robust "Workhorse")

Best for: Routine QC labs, high-concentration matrices (e.g., tomato paste), limited budgets.

The "Zinc" Protocol

Standard acidic mobile phases fail here. The addition of Zinc Sulfate (


) is the critical application insight. Zn ions saturate the chelating sites of TeA, forcing it into a stable complex that chromatographs sharply.

Chromatographic Conditions:

  • Column: C18 end-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 300 mg/L

    
     + 0.1% Acetic Acid.
    
  • Mobile Phase B: Methanol + 300 mg/L

    
     + 0.1% Acetic Acid.
    
  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 279 nm.

WARNING: Never introduce Zinc Sulfate into a Mass Spectrometer. It is a non-volatile salt that will precipitate in the source and ruin the instrument.

Performance Characteristics
  • LOQ: ~50–100 µg/kg (Matrix dependent).

  • Linearity:

    
     (100–5000 µg/kg).
    
  • Pros: Extremely robust peak shapes; low operational cost.

  • Cons: Insufficient sensitivity for infant food regulations (<10 µg/kg); requires dedicated columns (Zn contamination).

Method B: LC-MS/MS (The High-Sensitivity Standard)

Best for: Trace analysis, infant food compliance, multi-mycotoxin panels.

The "Alkaline" Protocol

Since we cannot use Zinc in MS, we solve the tailing issue by shifting pH. At alkaline pH (pH > 8), TeA is fully deprotonated. This repels it from silanols and metal surfaces, resulting in sharp peaks and high sensitivity in Negative Ionization Mode (ESI-).

Chromatographic Conditions:

  • Column: C18 with high pH stability (e.g., Gemini NX-C18 or BEH C18), 100 x 2.1 mm, 1.7–3 µm.

  • Mobile Phase A: 5 mM Ammonium Bicarbonate (pH 8.5) or Ammonia.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Ionization: ESI Negative Mode (

    
     at m/z 196.1).
    
  • Transitions:

    • Quantifier: 196.1 -> 139.1

    • Qualifier: 196.1 -> 112.1

Performance Characteristics
  • LOQ: 1–5 µg/kg.

  • Linearity:

    
     (1–1000 µg/kg).
    
  • Pros: Meets all regulatory limits; high selectivity.

  • Cons: Matrix effects (suppression) are common; requires isotope-labeled internal standards (

    
    -TeA) for accurate quantitation.
    

Comparative Data Summary

FeatureHPLC-DAD (Zn Method)LC-MS/MS (Alkaline Method)
Principle UV Absorption (279 nm)Triple Quadrupole Mass Spec
Peak Shape Strategy Metal saturation (ZnSO4)Deprotonation (pH > 8.0)
LOQ (Tomato Matrix) ~50 µg/kg< 5 µg/kg
Recovery (Spiked) 85–95%90–105% (with Internal Std)
Cost Per Sample Low ($)High (

$)
EU 2023/2782 Compliance Valid for general foodRequired for infant food/low levels

Validation Workflow (EU 2023/2782 Compliant)

The following workflow visualizes the decision process and experimental steps for validating TeA methods.

TeA_Validation_Workflow Start Start: Method Selection Decision Target LOQ Requirement? Start->Decision Path_HPLC > 50 µg/kg (General Food) Decision->Path_HPLC Standard Sensitivity Path_MS < 10 µg/kg (Infant Food) Decision->Path_MS High Sensitivity Prep_HPLC Extraction: Acidified MeCN Cleanup: None or SPE Modifier: Add ZnSO4 Path_HPLC->Prep_HPLC Prep_MS Extraction: QuEChERS (Citrate) Cleanup: dSPE Modifier: pH 8.5 (Ammonium Bicarb) Path_MS->Prep_MS Validation Validation (EU 2023/2782) Prep_HPLC->Validation Prep_MS->Validation Criteria Criteria Check: Recovery: 70-120% RSDr: < 20% Validation->Criteria

Figure 1: Decision matrix and workflow for Tenuazonic Acid method selection and validation.

Step-by-Step Validation Protocol (General)
  • Selectivity: Inject blank matrix (e.g., tomato puree) and ensure no interferences at the retention time of TeA.

  • Linearity: Prepare 5-7 calibration points.

    • HPLC-DAD: External calibration is usually sufficient.

    • LC-MS/MS:Mandatory use of Matrix-Matched calibration or Stable Isotope Dilution Assay (SIDA) to correct for matrix effects.

  • Recovery (Accuracy): Spike blank samples at 3 levels (e.g., LOQ, 2xLOQ, 10xLOQ). Perform in triplicate.

    • Target: 70–120% recovery (as per EU 2023/2782).

  • Precision (RSD): Analyze 6 replicates at the target level.

    • Target: RSD

      
       20%.
      

References

  • European Commission. (2023).[4][1][2] Commission Implementing Regulation (EU) 2023/2782 of 14 December 2023 laying down the methods of sampling and analysis for the control of the levels of mycotoxins in food and repealing Regulation (EC) No 401/2006.[1][3] EUR-Lex.

  • European Commission. (2022).[5] Commission Recommendation (EU) 2022/553 of 5 April 2022 on monitoring the presence of Alternaria toxins in food.[5] EUR-Lex.

  • European Food Safety Authority (EFSA). (2011).[6][5][7] Scientific Opinion on the risks for animal and public health related to the presence of Alternaria toxins in feed and food.[5][8] EFSA Journal.[5]

  • Solfrizzo, M., et al. (2014). Method validation for Alternaria toxins in food.[5][8][9][10] (Contextual reference for ZnSO4 usage in HPLC).

Sources

Technical Guide: Tenuazonic Acid Copper Salt vs. Cycloheximide for Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sledgehammer vs. The Probe

In the landscape of eukaryotic translation inhibitors, Cycloheximide (CHX) is the industry standard—the "sledgehammer" used universally to freeze ribosomes for half-life studies. However, for researchers investigating the fine mechanics of the Peptidyl Transferase Center (PTC) or requiring differential selectivity between mammalian and fungal systems, Tenuazonic Acid (TeA) offers a distinct, often overlooked mechanistic profile.

This guide moves beyond generic product descriptions to rigorously compare these two agents. While CHX blocks translocation at the E-site, TeA (stabilized as a copper salt) directly interferes with peptide bond formation at the catalytic core. This distinction is critical for experimental design in structural biology and kinetic studies.

Mechanistic Deep Dive: E-Site vs. PTC

To select the correct inhibitor, one must understand the specific ribosomal arrest point.

Cycloheximide (CHX)[1][2]
  • Target: 60S Subunit (E-site).

  • Mechanism: CHX binds to the E-site (Exit site) of the large ribosomal subunit. It sterically hinders the deacylated tRNA from moving from the P-site to the E-site.

  • Result: This blocks translocation (catalyzed by eEF2). The ribosome stalls with the nascent peptide chain trapped in the P-site.

  • Kinetics: Rapid onset, reversible upon washout.

Tenuazonic Acid Copper Salt (TeA-Cu)
  • Target: 60S Subunit (Peptidyl Transferase Center - PTC).

  • Mechanism: TeA is a tetramic acid mycotoxin.[1] The copper salt formulation improves stability and solubility but the active moiety is TeA. It binds to the catalytic center where peptide bonds are formed.[2][3]

  • Result: It prevents peptide bond formation by interfering with the accommodation of the aminoacyl-tRNA at the A-site or the catalytic transfer itself.[3]

  • Selectivity Nuance: Unlike CHX, which potently inhibits both yeast and mammalian ribosomes, TeA exhibits a marked selectivity for mammalian ribosomes (e.g., human, pig liver) while showing significantly reduced or negligible activity against yeast (Saccharomyces cerevisiae) ribosomes.

Visualization: Ribosomal Arrest Points

RibosomeMechanism cluster_Ribosome Eukaryotic 60S Subunit PTC Peptidyl Transferase Center (Catalytic Core) PeptideBond Peptide Bond Formation PTC->PeptideBond Catalyzes ESite E-Site (Exit Site) Translocation Translocation Step (eEF2 mediated) ESite->Translocation Required for TeA Tenuazonic Acid (TeA-Cu) TeA->PTC Binds & Blocks TeA->PeptideBond INHIBITS CHX Cycloheximide (CHX) CHX->ESite Binds & Blocks CHX->Translocation INHIBITS

Figure 1: Mechanistic distinction between TeA (PTC inhibition) and CHX (Translocation blockade).

Performance & Specification Comparison

The following data aggregates experimental values to assist in dosage planning. Note that TeA is significantly less potent than CHX, requiring higher molar concentrations.

FeatureCycloheximide (CHX)Tenuazonic Acid Copper Salt (TeA-Cu)
Primary Mechanism Translocation Blockade (Elongation)Peptide Bond Formation Blockade (PTC)
Binding Site 60S E-Site60S Peptidyl Transferase Center
Potency (Mammalian) High (IC50: ~0.2 - 1.5 µM)Moderate (IC50: ~50 - 200 µM)
Yeast Activity High Potency (Standard inhibitor)Low / Negligible Activity
Reversibility Yes (Rapid washout)Yes (Slower kinetics)
Toxicity (LD50 Rat) High (~2 mg/kg IV / ~133 mg/kg Oral)Moderate (~80-180 mg/kg Oral)
Solubility Water, Ethanol, DMSODMSO, Methanol (Copper salt aids stability)
Primary Application CHX Chase (Half-life), Ribosome ProfilingMechanistic Ribosome Studies, Plant Pathology

Validated Experimental Protocols

Protocol A: The CHX Chase Assay (Protein Stability)

Standard workflow for determining protein half-life.

  • Seed Cells: Plate HeLa or HEK293 cells to reach 70-80% confluency.

  • Preparation: Prepare 10 mg/mL CHX stock in EtOH or DMSO.

  • Treatment: Add CHX to media for a final concentration of 50-100 µg/mL (approx. 175-350 µM).

    • Note: High concentration ensures instant "freezing" of translation.

  • Timepoints: Harvest lysates at t=0, 15, 30, 60, 120, 240 mins.

  • Analysis: Western Blot. Normalize target protein band intensity against a stable loading control (e.g., GAPDH, Actin).

Protocol B: Differential Ribosome Sensitivity Assay (TeA Specific)

Used to distinguish between yeast-like and mammalian-like ribosomal sensitivity or to study PTC inhibition.

Reagents:

  • Tenuazonic Acid Copper Salt (dissolved in DMSO to 50 mM stock).

  • Rabbit Reticulocyte Lysate (Mammalian system).

  • Wheat Germ Extract or Yeast S30 Extract (Fungal/Plant system).

  • Luciferase mRNA reporter.

Workflow:

  • Reaction Setup: Set up 25 µL in vitro translation reactions on ice.

  • Inhibitor Titration:

    • Arm A (CHX): Titrate 0.1 µM to 100 µM.

    • Arm B (TeA): Titrate 1 µM to 1000 µM.

  • Incubation: Incubate at 30°C for 60-90 minutes.

  • Readout: Measure Luciferase activity (RLU).

  • Validation:

    • Result: CHX should inhibit both systems at low µM.

    • Result: TeA should show potent inhibition in Reticulocyte Lysate (IC50 ~50-100 µM) but weak/no inhibition in Yeast extract.

Visualization: Workflow Decision Logic

WorkflowLogic Start Experimental Goal HalfLife Protein Half-Life / Turnover Start->HalfLife MechStudy Ribosome Mechanism / Selective Toxicity Start->MechStudy UseCHX Use Cycloheximide (50-100 µg/mL) HalfLife->UseCHX Gold Standard MechStudy->UseCHX E-Site Control UseTeA Use Tenuazonic Acid (Titrate 10-500 µM) MechStudy->UseTeA PTC Specificity

Figure 2: Decision matrix for selecting the appropriate inhibitor based on experimental goals.

Safety & Handling (E-E-A-T)

Cycloheximide:

  • Hazard: Extremely toxic, teratogenic, and mutagenic.

  • Handling: Weigh powder only in a fume hood. Double-glove. Deactivate spills with alkali.

  • Disposal: Incineration as hazardous chemical waste.

Tenuazonic Acid Copper Salt:

  • Hazard: Mycotoxin.[1][4][5] Acute toxicity is lower than CHX but still significant. The copper salt form is a fine powder; inhalation risk exists.

  • Handling: Dissolve in DMSO. The copper complex is stable, but avoid strong acids which may dissociate the copper and alter solubility.

  • Storage: -20°C, desiccated.

References

  • Schneider-Poetsch, T., et al. (2010). "Inhibition of eukaryotic translation elongation by cycloheximide and lactimidomycin." Nature Chemical Biology. (Identifies the E-site binding pocket of CHX).

  • Vazquez, D., et al. (1974). "Selective inhibition of peptide bond formation by tenuazonic acid in mammalian systems." Virology. (Establishes TeA as a PTC inhibitor with mammalian selectivity).

  • Stöcklein, W., & Piepersberg, W. (1980). "Binding of cycloheximide to ribosomes from wild-type and mutant strains of Saccharomyces cerevisiae."[6] Antimicrobial Agents and Chemotherapy.[6] (Defines CHX binding constants and yeast sensitivity).

  • Garreau de Loubresse, N., et al. (2014). "Structural basis for the inhibition of the eukaryotic ribosome." Nature. (High-resolution structures of ribosome-inhibitor complexes).

Sources

Bio-herbicidal efficacy of tenuazonic acid copper salt vs synthetic herbicides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in agrochemical and drug development, I have designed this technical guide to provide a rigorous, data-driven comparison between the bio-herbicidal properties of Tenuazonic Acid (TeA) copper salt and traditional synthetic herbicides.

The agricultural and pharmaceutical sectors are currently facing a critical bottleneck: the rapid emergence of weed resistance to synthetic herbicides. This necessitates the exploration of novel, bio-based molecular scaffolds. Tenuazonic acid, a tetramic acid derivative and non-host-selective mycotoxin produced by Alternaria alternata, has emerged as a highly potent candidate. When formulated as a copper salt, its stability and foliar penetrability are significantly enhanced, offering a paradigm-shifting alternative to synthetic counterparts.

Mechanistic Causality: TeA Copper Salt vs. Synthetic Inhibitors

To evaluate efficacy, we must first dissect the molecular mechanism of action (MoA). Traditional synthetic Photosystem II (PSII) inhibitors, such as Atrazine, bind to the Qb-binding niche on the D1 protein of the thylakoid membrane. However, decades of overuse have selected for target-site mutations (e.g., Ser264 to Gly), rendering these synthetics ineffective.

Tenuazonic acid copper salt bypasses these common resistance mechanisms. While it also targets the D1 protein, it interacts with a distinct binding domain to block electron transport beyond the primary quinone acceptor (QA) [1].

The Causality of Necrosis: The blockade of electron transport prevents the dissipation of excitation energy. This forces the photosynthetic apparatus into a state of oxidative stress, triggering a massive chloroplastic oxidative burst (accumulation of H₂O₂ and superoxide radicals). This reactive oxygen species (ROS) burst rapidly destroys the thylakoid membrane and leads to acute cell necrosis [2].

MoA Light Light Energy PSII Photosystem II (Thylakoid Membrane) Light->PSII D1 D1 Protein (QA Binding Site) PSII->D1 Block Electron Transport Blockade D1->Block Inhibits QA -> QB TeA TeA Copper Salt TeA->D1 Competitive Binding ROS ROS Burst (H2O2, O2-) Block->ROS Energy Dissipation Necrosis Rapid Cell Necrosis ROS->Necrosis Oxidative Damage

Diagram 1: Mechanism of Action of Tenuazonic Acid Copper Salt inducing chloroplastic oxidative burst.

Quantitative Efficacy Comparison

The following table synthesizes experimental data comparing TeA copper salt against two industry-standard synthetic herbicides: Atrazine (PSII inhibitor) and Sulfentrazone (PPO inhibitor).

ParameterTenuazonic Acid (TeA) Copper SaltAtrazine (Synthetic PSII Inhibitor)Sulfentrazone (Synthetic PPO Inhibitor)
Primary Target D1 Protein (Distinct binding site)D1 Protein (Standard Qb site)Protoporphyrinogen IX oxidase
Weed Spectrum Broad (Gramineous & Broadleaf)Primarily BroadleafBroadleaf & select grasses
Onset of Necrosis 12 - 24 hours3 - 7 days1 - 3 days
Chlorophyll Reduction >85% reduction within 48h~60-70% reduction within 5 daysN/A (Lipid peroxidation driven)
Environmental Fate Rapid biodegradation (High safety)High persistence (Groundwater risk)Moderate persistence in soil
Resistance Risk Low (Novel binding dynamics)High (Widespread D1 mutations)Moderate

Data supported by comparative bioassays on target weeds such as Eupatorium adenophorum and Parthenium hysterophorus [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of TeA copper salt must follow a self-validating workflow. Every step in this protocol is designed to verify its own success before proceeding to the next phase, eliminating false positives caused by formulation artifacts or environmental variables.

Phase 1: Submerged Fermentation & Extraction
  • Action: Cultivate Alternaria alternata in Richard's medium under submerged fermentation for 21 days. Extract the Cell-Free Culture Filtrate (CFCF) using solvent partition (ethyl acetate).

  • Causality: Submerged fermentation induces controlled osmotic and nutritional stress. As glucose is depleted, the fungus activates secondary biosynthetic gene clusters to produce TeA as a competitive defense mechanism.

  • Self-Validation: Before proceeding, the extract is subjected to Thin Layer Chromatography (TLC) and HPLC-MS/MS against a >98% pure TeA analytical standard. If the specific m/z peaks are absent, the batch is rejected, ensuring observed toxicity is exclusively due to TeA.

Phase 2: Copper Salt Formulation
  • Action: React purified TeA with Cu(II) ions to synthesize the tenuazonic acid copper salt complex.

  • Causality: The native tetramic acid core is susceptible to rapid environmental degradation. Chelation with copper stabilizes the molecule against premature UV degradation and enhances lipophilicity, which is critical for penetrating the waxy cuticle of target weed leaves.

  • Self-Validation: Fourier-transform infrared spectroscopy (FTIR) is used to confirm the shift in carbonyl stretching frequencies, validating successful stoichiometric complexation.

Phase 3: Greenhouse Bioassay & Photosynthetic Monitoring
  • Action: Apply the TeA copper salt formulation (100 µg/mL) as a foliar spray to target weeds.

  • Causality: Direct foliar contact is required because the compound must rapidly diffuse into the chloroplasts of the mesophyll cells to initiate the ROS burst.

  • Self-Validation: Instead of waiting 24 hours for visible necrosis, we employ fast chlorophyll fluorescence kinetics (the JIP-test) at 2 hours post-application. A rapid, quantifiable drop in the Fv/Fm ratio (maximum quantum yield of PSII) provides real-time, non-destructive validation that electron transport is successfully blocked.

Workflow Ferm 1. Submerged Fermentation (Alternaria alternata) Ext 2. Extraction & Purification (Solvent Partition & TLC/HPLC) Ferm->Ext Form 3. TeA Copper Salt Formulation (Cu(II) Chelation) Ext->Form Bio 4. Greenhouse Bioassay (Foliar Application) Form->Bio Ana 5. JIP-Test & Phenotypic Analysis (Fv/Fm Drop, Chlorophyll Reduction) Bio->Ana

Diagram 2: Step-by-step experimental workflow for validating bio-herbicidal efficacy.

Environmental Profile & Future Outlook

One of the most significant advantages of TeA copper salt over synthetic herbicides is its environmental safety profile. Synthetic herbicides like Atrazine have half-lives extending up to 100 days in soil, leading to severe groundwater contamination. In contrast, TeA copper salt undergoes rapid biodegradation by soil microbiota once it washes off the plant surface. Because it is a naturally derived secondary metabolite, existing soil microbial communities possess the enzymatic pathways required to break down the tetramic acid ring, resulting in zero long-term soil toxicity [3].

For drug development professionals and agrochemical researchers, the TeA copper salt scaffold provides a blueprint for next-generation, environmentally sustainable bio-herbicides that can effectively overcome modern weed resistance.

References

  • Chen, S., & Qiang, S. (2017). Recent advances in tenuazonic acid as a potential herbicide. Pesticide Biochemistry and Physiology, 143, 252-257.[Link]

  • Chen, S., Yin, C., Qiang, S., Zhou, F., & Dai, X. (2010). Chloroplastic oxidative burst induced by tenuazonic acid, a natural photosynthesis inhibitor, triggers cell necrosis in Eupatorium adenophorum Spreng. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1797(3), 391-405.[Link]

  • Qiang, S., Dong, Y., An, C., Zhou, B., Zhu, Y., Chen, S., Dai, X., Dai, B., & Cai, J. (2008). Biological control of weeds using the metabolites of alternaria alternata.

Comparison of tenuazonic acid copper, iron, and magnesium salts activity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Metallophore Paradigm of Tenuazonic Acid

Tenuazonic acid (TeA) is a polycyclic tetramate macrolactam and a potent mycotoxin predominantly isolated from Alternaria species[1]. While historically recognized for its herbicidal and cytotoxic properties, modern pharmacological research emphasizes its role as a natural metallophore[2]. The 3-acetyltetramic acid core of TeA features a tricarbonylmethane system that undergoes enolization, creating a highly favorable bidentate chelation pocket for transition and alkaline earth metals.

Because the biological efficacy of TeA is intrinsically linked to its metal-complexing ability, evaluating the differential activities of its Copper (Cu), Iron (Fe), and Magnesium (Mg) salts is critical for optimizing its application in agrochemicals and neuroprotective drug development[3].

Physicochemical and Structural Comparison

The complexation of TeA with different metal ions alters its molecular geometry, lipophilicity, and stability, directly dictating its mechanism of action.

Table 1: Physicochemical Properties of TeA Metal Complexes

Metal ComplexStoichiometryCoordination GeometryPrimary Biological ApplicationMechanistic Highlight
TeA-Copper Cu(TeA)₂Square-planarNeuroprotective / AntitumorNeutralizes charge, enhancing lipid bilayer penetration.
TeA-Iron Fe(TeA)₃OctahedralAntibacterialTriggers Fenton chemistry, generating reactive oxygen species (ROS)[2].
TeA-Magnesium Mg(TeA)₂OctahedralHerbicidal (PSII Inhibitor)Natural salt form at pH 7; mimics plastoquinone at the QB site.

Causality Insight: The low pKa (approx. 2.5–4.0) of the tetramic acid core ensures TeA is deprotonated at physiological pH. When TeA chelates Cu(II), it forms a stable, neutral Cu(TeA)₂ complex. This charge neutralization significantly increases the molecule's lipophilicity, allowing it to cross cellular membranes more efficiently than the free acid. Conversely, Fe(III) chelation is dynamic, designed for active redox cycling rather than mere membrane transport[2].

Mechanistic Pathways and Biological Activity

Iron (Fe) Complex: Antibacterial Activity via Fenton Chemistry

The Fe(III)(TeA)₃ complex functions as a bacterial metallophore. Studies on Bacillus subtilis demonstrate that TeA reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[2]. This reduction catalyzes the Fenton reaction, producing highly reactive hydroxyl radicals that induce severe oxidative stress and bacterial cell death. The addition of radical scavengers (e.g., Vitamin C) actively suppresses this antibacterial effect, validating the ROS-driven mechanism[2].

Copper (Cu) Complex: Neuroprotection and AChE Inhibition

In the context of Alzheimer's Disease (AD) drug development, TeA and its Cu(II) complexes exhibit multi-target potential[3]. The Cu(TeA)₂ complex demonstrates significant acetylcholinesterase (AChE) inhibition. Furthermore, by sequestering excess Cu(II) in the brain—which normally exacerbates Amyloid-β (Aβ) aggregation—TeA acts as a neuroprotective chelator, mitigating metal-induced Aβ toxicity[3].

Magnesium (Mg) Complex: Herbicidal PSII Inhibition

Mg(TeA)₂ is frequently the natural salt form isolated from fungal cultures. It acts as a potent photosystem II (PSII) inhibitor. Molecular docking studies reveal that the complex binds to the QB site of the D1 protein in chloroplast thylakoid membranes, effectively blocking electron transfer and halting photosynthesis[4].

G TeA Tenuazonic Acid (TeA) Fe Fe(III) Binding Fe(TeA)3 TeA->Fe Cu Cu(II) Binding Cu(TeA)2 TeA->Cu Mg Mg(II) Binding Mg(TeA)2 TeA->Mg Fenton Fenton Chemistry (ROS Generation) Fe->Fenton Lipid Membrane Penetration & Metal Sequestration Cu->Lipid PSII PSII QB Site Binding (Electron Blockade) Mg->PSII Antibacterial Activity Antibacterial Activity Fenton->Antibacterial Activity Neuroprotective / Anti-AD Neuroprotective / Anti-AD Lipid->Neuroprotective / Anti-AD Herbicidal Activity Herbicidal Activity PSII->Herbicidal Activity

Caption: Mechanistic pathways of Tenuazonic Acid metal complexes driving distinct biological activities.

Experimental Protocols: Synthesis and Validation

To ensure rigorous scientific integrity, the following self-validating protocols outline the synthesis of TeA salts and the evaluation of their metal-dependent activities.

Protocol 1: Synthesis and Spectroscopic Validation of TeA Metal Salts

Objective: Isolate TeA and synthesize Cu(II), Fe(III), and Mg(II) complexes with verified stoichiometry[1].

  • Extraction: Culture Alternaria tenuis in liquid medium. Acidify the culture filtrate to pH 2.0 and extract with chloroform to isolate free TeA.

  • Chelation:

    • For Cu(TeA)₂: Add a methanolic solution of CuCl₂ to TeA (1:2 molar ratio). Adjust pH to 7.0. A green precipitate of copper bis(tenuazonate) will form.

    • For Fe(TeA)₃: Add FeCl₃ to TeA (1:3 molar ratio) in aqueous methanol. A deep orange-red/brown ferric complex will form.

    • For Mg(TeA)₂: Add MgCl₂ (1:2 molar ratio) and adjust to pH 7.0.

  • Validation (Self-Correction Step): Analyze the complexes using High-Resolution Mass Spectrometry (HRMS). Ensure the presence of the exact mass corresponding to the specific stoichiometry (e.g., [M+H]+ for Fe(TeA)₃)[2]. Confirm the square-planar geometry of the Cu(II) complex via UV-Vis spectroscopy (λmax shifts) and elemental analysis[1].

Protocol 2: Validation of Fe-TeA Fenton-Driven Antibacterial Activity

Objective: Prove that the antibacterial activity of TeA is mediated by Fe-dependent ROS generation[2].

  • Bacterial Culture: Inoculate Bacillus subtilis in Mueller-Hinton broth.

  • Treatment Groups:

    • Group A: Control (Vehicle).

    • Group B: TeA free acid (50 µg/mL).

    • Group C: Fe(TeA)₃ complex (50 µg/mL).

    • Group D: Fe(TeA)₃ (50 µg/mL) + Vitamin C (10 mM, radical scavenger).

  • Ferrozine Assay: Measure the reduction of Fe(III) to Fe(II) in the presence of TeA using the ferrozine reagent (absorbance at 562 nm).

  • Viability Quantification: Measure OD600 after 24 hours.

  • Causality Check: If Group C shows significantly higher mortality than Group B, and Group D restores bacterial viability, the Fenton-driven ROS mechanism is successfully validated[2].

Workflow A 1. TeA Extraction (pH 2.0, CHCl3) B 2. Metal Chelation (CuCl2, FeCl3, MgCl2) A->B C 3. HRMS & UV-Vis Validation B->C D 4. Bioassays (Fenton, AChE, PSII) C->D

Caption: Step-by-step experimental workflow for synthesizing and validating TeA metal complexes.

Conclusion

The biological activity of Tenuazonic Acid is not a static property of the free acid but a dynamic profile dictated by its metal complexation. The Copper salt offers enhanced lipophilicity and stability, making it an excellent candidate for neuroprotective applications and AChE inhibition. The Iron salt acts as a potent metallophore, weaponizing Fenton chemistry for targeted antibacterial action. Finally, the Magnesium salt represents the natural herbicidal form, perfectly contoured to disrupt plant photosystem II. Understanding these metal-specific pathways is paramount for drug development professionals seeking to harness tetramic acids for targeted therapeutics or agrochemicals.

References

  • Title: Polycyclic Tetramate Macrolactams—A Group of Natural Bioactive Metallophores Source: Frontiers in Chemistry (2021) URL: [Link]

  • Title: Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents Source: Molecules / PubMed Central (2020) URL: [Link]

  • Title: Structure-based ligand design and discovery of novel tenuazonic acid derivatives with high herbicidal activity Source: Pesticide Biochemistry and Physiology / PubMed Central (2022) URL: [Link]

  • Title: 3-Acylated tetramic and tetronic acids as natural metal binders: myth or reality? Source: RSC Advances (2016) URL: [Link]

Sources

Reproducibility of tenuazonic acid copper salt effects in plant tissue culture

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reproducibility of Tenuazonic Acid Copper Salt in Plant Tissue Culture

Introduction: The Metallophore Challenge in Tissue Culture

Tenuazonic acid (TeA) is a potent, non-host-selective phytotoxin and tetramate macrolactam produced by necrotrophic fungi such as Alternaria alternata[1]. In plant tissue culture and drug development, TeA is highly valued for its ability to induce programmed cell death and its potential as a novel bioherbicide targeting the plasma membrane (PM) H+-ATPase[2].

However, a critical challenge plagues TeA research: reproducibility . Free tenuazonic acid is a viscous oil and a strong acid with profound metal-chelating properties[3][4]. When introduced into standard plant tissue culture media (such as Murashige and Skoog media, which is rich in micronutrients like Fe, Zn, Cu, and Mg), free TeA unpredictably scavenges these metals[4][5]. This spontaneous chelation alters the effective concentration of the toxin, induces secondary nutrient deficiencies in the explant, and leads to irreproducible biological and chromatographic behavior[4].

To bypass this, senior application scientists and analytical chemists utilize the Tenuazonic acid copper salt (TeA-Cu) . By pre-chelating the tetramate macrolactam ring into a stable, square-planar Cu(II) complex, the molecule crystallizes into a highly pure (≥98%) solid[3][5][6]. This prevents erratic media interactions, ensuring that the observed phenotypic effects are strictly driven by the toxin's mechanism of action rather than media depletion.

Mechanistic Causality: How TeA-Cu Drives Plant Cell Necrosis

Once TeA-Cu enters the plant cell, it acts on two primary targets. First, it directly inhibits the PM H+-ATPase, preventing cell elongation and disrupting ion homeostasis[2]. Second, it blocks electron transport on the acceptor side of photosystem II (PSII), leading to a severe chloroplast-derived reactive oxygen species (ROS) burst[1]. This dual-action pathway culminates in rapid tissue necrosis[1][2].

TeAMechanism TeACu TeA-Cu Complex (Stable Cell Entry) PM Inhibits PM H+-ATPase TeACu->PM PSII Blocks PSII Electron Transport TeACu->PSII ROS Chloroplast ROS Burst PM->ROS PSII->ROS Necrosis Cell Necrosis & Wilting ROS->Necrosis

Fig 1. Dual-target mechanistic pathway of TeA-Cu inducing plant cell necrosis.

Comparison Guide: TeA-Cu vs. Alternative Elicitors/Phytotoxins

Selecting the right chemical probe is foundational to experimental integrity. The table below objectively compares TeA-Cu against its free acid form and other common tissue culture modulators.

CompoundPhysical StateReproducibility in MediaPrimary MechanismAnalytical Stability
TeA Copper Salt Crystalline solid (mp 170-175°C)[3]High . Pre-chelated, stable dosing[5].Inhibits PM H+-ATPase & PSII[1][2].Excellent. Requires no complex modifiers for storage[6].
TeA Free Acid Viscous oil[3]Low . Unpredictable metal scavenging[4][5].Inhibits PM H+-ATPase & PSII[1][2].Poor. Irreproducible chromatography without modifiers[4].
Fusicoccin SolidHigh .Activates PM H+-ATPase (Opposite of TeA)[2].High.
Alternariol (AOH) SolidModerate .Kinase inhibition / DNA damage[1][6].High.

Self-Validating Experimental Protocol for TeA-Cu Assays

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory workflows, protocols must not only dictate what to do, but why it is done. The following is a self-validating methodology for evaluating TeA-Cu in Arabidopsis thaliana or rice seedling cultures.

Step 1: Preparation of the TeA-Cu Master Stock

  • Action: Dissolve commercial TeA-Cu (purity ≥98%)[6] in a 1:1 mixture of HPLC-grade methanol and water to create a 1 mg/mL stock solution[6].

  • Causality: While TeA-Cu is highly stable, using an amphiphilic solvent system ensures complete dissolution of the crystalline lattice without stripping the Cu(II) coordination sphere, which could occur in purely acidic aqueous buffers[5][6].

Step 2: Media Supplementation

  • Action: Autoclave standard MS media and allow it to cool to 50°C. Aseptically spike the TeA-Cu stock to achieve the desired final concentration (e.g., 10 µM to 200 µM)[2].

  • Causality: TeA-Cu must be added post-autoclaving. High-temperature sterilization in the presence of abundant MS salts can force transmetalation or thermal degradation of the macrolactam ring, destroying reproducibility.

Step 3: Explant Inoculation and Controlled Incubation

  • Action: Transfer 6-day-old A. thaliana seedlings onto the TeA-Cu supplemented media[2]. Incubate under a controlled photoperiod (e.g., 16h light/8h dark) at 24 ± 1 °C[6].

  • Causality: Because TeA acts partially by blocking PSII electron transport[1], strict standardization of light intensity and photoperiod is mandatory to ensure the ROS burst occurs at a reproducible rate.

Step 4: LC-MS/MS Media Validation (The Self-Validating Step)

  • Action: Extract a 500 µL aliquot of the solid media at Day 0 and Day 6. Spike with[13C6,15N]-tenuazonic acid as an internal standard, and quantify via LC-MS/MS[4].

  • Causality: This step closes the validation loop. By proving that the TeA-Cu concentration remains constant throughout the 6-day incubation, you definitively prove that phenotypic changes are caused by the toxin, not by spontaneous degradation or precipitation[4].

Workflow Prep 1. TeA-Cu Stock Prep (Methanol/H2O) Media 2. MS Media Supplementation (Post-Autoclaving) Prep->Media Culture 3. Explant Inoculation (Controlled Photoperiod) Media->Culture Validation 4. LC-MS/MS Validation (Media Stability Check) Culture->Validation Analysis 5. Phenotypic Scoring (Lesion Size, ROS) Culture->Analysis

Fig 2. Self-validating experimental workflow for reproducible TeA-Cu assays.

Quantitative Data Summary: Expected Phytotoxic Outcomes

When the above protocol is executed correctly, TeA-Cu yields highly predictable, dose-dependent phenotypic responses. The following table summarizes validated quantitative benchmarks from the literature to help calibrate your assays:

TeA-Cu ConcentrationTarget Tissue / SpeciesQuantifiable Phenotypic EffectReference
10 µM A. thaliana seedlingsNear-complete inhibition of cell elongation and root growth.[2]
100 µM Parthenium hysterophorusMaximum phytotoxic damage; >90% reduction in Chlorophyll a.[7]
200 µM A. thaliana mature leavesSevere cell necrosis and visible wilting within 48 hours.[2]
1000 ppm Oryza sativa (Rice) leavesMeasurable running lesion lengths (0.39 cm to 1.62 cm depending on plant age).[8]

References

  • Collaborative Study Report: Determination of Alternaria toxins in cereals, tomato juice and sunflower seeds by liquid chrom
  • Characterization of herbicidal potential of tenuazonic acid isolated from alternaria alternata for the management of Parthenium. rjpp.ro.
  • Polycyclic Tetramate Macrolactams—A Group of N
  • PROCESS FOR THE PRODUCTION OF MYCOTOXIN TENUAZONIC ACID. google.com.
  • Pathogenicity, molecular characterization and mycotoxigenic potential of Alternaria spp. agents of black spots on fruit. unito.it.
  • Effects of Plant Age on Symptom Development Produced. ku.ac.th.
  • The mechanism behind tenuazonic acid-mediated inhibition of plant plasma membrane H+-
  • Tenuazonic Acid-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.)
  • The analysis of tenuazonic acid in plant material and feed or food derived thereof. tum.de.

Sources

Determining the Limit of Detection (LOD) for Tenuazonic Acid in Tomato Products: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust Limit of Detection (LOD) for mycotoxins in complex food matrices is less about pushing instrument sensitivity and more about mastering the physicochemical interactions between the analyte, the matrix, and the sample preparation chemistry.

Tenuazonic acid (TeA), a prevalent mycotoxin produced by Alternaria species, presents a notorious analytical challenge in tomato products. Because TeA is a tetramic acid derivative that exhibits keto-enol tautomerism, it readily forms stable chelates with metal ions in liquid chromatography (LC) fluidic paths. This chelation leads to severe peak tailing, retention time shifts, and artificial inflation of the LOD. Furthermore, the high concentration of pigments (e.g., lycopene) and organic acids in tomatoes causes significant ion suppression during electrospray ionization (ESI).

This guide objectively compares the performance of leading analytical methodologies for determining TeA LOD, providing the mechanistic causality behind each protocol and a self-validating workflow for highly accurate quantification.

Comparative Analysis of Detection Modalities

When selecting a detection modality for TeA, laboratories must balance the need for high-throughput screening against the necessity for isomeric specificity and matrix-effect correction.

  • Stable Isotope Dilution LC-MS/MS (The Gold Standard): By utilizing synthesized 13C2-labeled TeA as an internal standard, this method perfectly compensates for matrix-induced ion suppression and extraction losses. It achieves an exceptionally low LOD of 0.86 µg/kg[1]. Crucially, when paired with specific column chemistries (like Pentafluorophenyl phases), it can chromatographically separate TeA from its non-cytotoxic isomer, allo-tenuazonic acid, preventing false-positive toxicity assessments[2].

  • Routine LC-MS/MS: Designed for high-throughput regulatory compliance without the expense of isotopic standards, this method relies on optimized solvent extraction and matrix-matched calibration. It reliably achieves LOQs between 9.4 and 18.4 µg/kg, well below the EU recommendation 2022/553 thresholds[3].

  • Immunoassays (LFIA & EIA): Lateral Flow Immunoassays (LFIA) utilizing multi-branched gold nano-flowers (AuNF) offer a rapid, equipment-free visual LOD of 0.78 ng/mL[4]. Enzyme Immunoassays (EIA) can achieve LODs of 25–50 µg/kg in tomato products, though they often require sample derivatization (e.g., acetylation) to improve antibody recognition and suffer from highly variable recovery rates (40–150%) due to matrix cross-reactivity[5].

Table 1: Performance Metrics of Analytical Modalities for TeA in Tomato Products
Analytical ModalitySample Preparation StrategyDetection Limit (LOD)Quantitation Limit (LOQ)Recovery (%)Mechanistic Advantage / Limitation
Stable Isotope Dilution LC-MS/MS Acidified QuEChERS (No PSA)0.86 µg/kg2.89 µg/kg95–105%Advantage: 13C2-TeA corrects for matrix ion suppression; highest accuracy[1].
Routine LC-MS/MS Solvent Extraction (pH 3)~1.2–3.7 µg/kg9.4–18.4 µg/kg85–103%Advantage: Cost-effective for high-throughput regulatory screening[3].
Gold Nano-Flower LFIA Direct Aqueous Extraction0.78 ng/mL50 ng/mL (Threshold)N/ALimitation: Rapid screening, but prone to matrix color interference[4].
Enzyme Immunoassay (EIA) Extraction + Acetylation25–50 µg/kg150 µg/kg40–150%Limitation: Requires derivatization; high recovery variance due to cross-reactivity[5].

Mechanistic Sample Preparation: Overcoming Matrix Suppression

The choice of sample preparation directly dictates the achievable LOD. Traditional Solid Phase Extraction (SPE) provides excellent cleanup but is time-consuming. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) framework is highly preferred but must be mechanistically modified for TeA.

The Causality of pH Control: TeA is an acidic compound (pKa ~ 3.5). If extracted under neutral conditions, it ionizes and remains in the aqueous phase. Extraction must be performed under strictly acidic conditions (e.g., using 1% formic acid in acetonitrile) to suppress the ionization of the enol group, forcing TeA into its neutral, lipophilic state to maximize partitioning into the organic phase.

The Danger of PSA Sorbents: Standard dispersive SPE (d-SPE) cleanup utilizes Primary Secondary Amine (PSA) to remove organic acids and pigments. However, because TeA is acidic, PSA will actively retain the mycotoxin via anion exchange, leading to near-total loss of recovery. Omitting PSA and relying solely on C18 sorbents is a critical mechanistic choice to preserve TeA and maintain a sub-µg/kg LOD.

Self-Validating Experimental Protocol: Isotope Dilution LC-MS/MS

To ensure absolute trustworthiness, the following protocol operates as a self-validating system . By introducing the 13C2-TeA internal standard before any chemical manipulation occurs, any subsequent analyte loss or MS ion suppression is proportionally mirrored by the isotope. The ratio of unlabeled to labeled TeA remains constant, internally validating the final calculated LOD.

Step-by-Step Methodology

Step 1: Matrix Comminution & Isotope Equilibration

  • Weigh exactly 5.0 g of homogenized tomato product into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with 100 µL of 13C2-TeA internal standard solution (100 ng/mL).

  • Vortex for 30 seconds and allow to equilibrate in the dark for 15 minutes. Causality: Equilibration allows the heavy isotope to integrate into the tomato matrix, perfectly mimicking the natural binding state of endogenous TeA.

Step 2: Acidified Partitioning

  • Add 10 mL of Acetonitrile containing 1% Formic Acid (v/v).

  • Agitate on a mechanical shaker for 10 minutes. Causality: The acidic environment neutralizes TeA, preventing it from remaining in the aqueous phase and driving it into the acetonitrile layer.

Step 3: Salting Out

  • Add 4.0 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.0 g of Sodium Chloride (NaCl).

  • Shake vigorously immediately for 1 minute to prevent agglomeration, then centrifuge at 4000 × g for 5 minutes. Causality: MgSO₄ induces an exothermic reaction that scavenges water from the organic phase. NaCl increases the ionic strength of the aqueous phase, forcing the neutral TeA completely into the upper acetonitrile layer.

Step 4: Modified d-SPE Cleanup

  • Transfer 2 mL of the upper organic layer to a 15 mL tube containing 300 mg MgSO₄ and 100 mg C18 sorbent. (Do NOT add PSA) .

  • Vortex for 30 seconds and centrifuge at 4000 × g for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

Step 5: LC-MS/MS Detection

  • Inject 5 µL into an LC-MS/MS system equipped with a Pentafluorophenyl (PFP) column.

  • Utilize an acidic mobile phase (e.g., Water/Methanol with 5 mM ammonium formate and 0.1% formic acid) to prevent metal chelation in the column.

  • Operate the mass spectrometer in Electrospray Negative (ESI-) Multiple Reaction Monitoring (MRM) mode. Causality: PFP columns offer unique π-π interactions and dipole moments that successfully resolve TeA from its non-cytotoxic isomer, allo-Tenuazonic acid, ensuring the calculated LOD is specific to the toxicologically relevant compound[2].

Workflow Visualization

TeA_Workflow cluster_LC Stable Isotope Dilution LC-MS/MS cluster_IA Immunoassay Screening Sample Tomato Sample Homogenate Spike Spike 13C2-TeA (Self-Validation) Sample->Spike Extract2 Aqueous Extraction Sample->Extract2 Extract Acidified QuEChERS (Prevents Ionization) Spike->Extract Clean d-SPE Cleanup (C18 only, No PSA) Extract->Clean Analyze LC-MS/MS (ESI-) MRM Mode Clean->Analyze Result1 LOD: 0.86 µg/kg Analyze->Result1 Deriv Acetylation (EIA only) Extract2->Deriv Test Gold Nano-Flower LFIA Deriv->Test Result2 LOD: 0.78 ng/mL Test->Result2

Comparative workflows for TeA detection highlighting self-validating LC-MS/MS vs. rapid immunoassay.

References

  • Lohrey, L., Marschik, S., Cramer, B., & Humpf, H. U. (2013). Large-scale synthesis of isotopically labeled 13C2-tenuazonic acid and development of a rapid HPLC-MS/MS method for the analysis of tenuazonic acid in tomato and pepper products. Journal of Agricultural and Food Chemistry. 1

  • Gross, M., et al. (2011). Enzyme Immunoassay for Tenuazonic Acid in Apple and Tomato Products. Journal of Agricultural and Food Chemistry.5

  • Hickert, S., Krug, I., Cramer, B., & Humpf, H. U. (2015). Detection and Quantitative Analysis of the Non-cytotoxic allo-Tenuazonic Acid in Tomato Products by Stable Isotope Dilution HPLC-MS/MS. Journal of Agricultural and Food Chemistry. 2

  • Cai, X., et al. (2022). Rapid and sensitive detection of tenuazonic acid in agricultural by-products based on gold nano-flower lateral flow. Frontiers in Microbiology. 4

  • Dolea, L., et al. (2025). Routine LC-MS/MS method for quantifying Alternaria toxins in tomatoes at harvest stage and during processing. Food Additives & Contaminants: Part A. 3

Sources

Comparative Metabolomics of Alternaria Strains Producing Tenuazonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Tenuazonic Acid Landscape

Tenuazonic acid (TeA) is a tetramic acid derivative and often the most abundant mycotoxin produced by Alternaria species.[1][2][3] Unlike the dibenzo-α-pyrones (e.g., Alternariol) that are known for genotoxicity, TeA is a potent inhibitor of protein biosynthesis (ribosome targeting) and Photosystem II (electron transport), making it a high-priority target for both food safety monitoring and bio-herbicide development.

This guide provides a technical comparison of the primary TeA-producing strains—Alternaria alternata and Alternaria tenuissima—analyzed through the lens of comparative metabolomics. It establishes a standardized workflow for profiling these strains, identifying high-yield candidates, and mapping the biosynthetic gene clusters (BGCs) responsible for production.

Biosynthetic Mechanics: The TAS1 Engine

To effectively compare strains, one must understand the genetic machinery driving TeA production.[1] The biosynthesis is governed by the TAS1 gene, which encodes a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS).[1][2]

Mechanism of Action[2]
  • Substrate Selection: The Adenylation (A) domain activates L-Isoleucine.

  • Chain Extension: The Ketosynthase (KS) domain incorporates acetoacetyl-CoA.

  • Cyclization: The Condensation (C) domain catalyzes the formation of the pyrrolidine-2,4-dione ring.

  • Efflux: The MFS1 transporter (often clustered with TAS1) exports TeA, preventing self-toxicity.

Visualization: TeA Biosynthetic Pathway

The following diagram details the enzymatic flow from precursors to the final secreted toxin.

TeA_Biosynthesis cluster_inputs Precursors cluster_TAS1 TAS1 Hybrid Enzyme (NRPS-PKS) Ile L-Isoleucine A_Dom Adenylation (A) Activates Ile Ile->A_Dom AcCoA Acetoacetyl-CoA KS_Dom Ketosynthase (KS) Claisen Condensation AcCoA->KS_Dom PCP_Dom PCP Domain Thioester Tethering A_Dom->PCP_Dom Transfer PCP_Dom->KS_Dom Extension C_Dom Condensation (C) Cyclization/Release KS_Dom->C_Dom Ring Closure TeA_Int Intracellular Tenuazonic Acid C_Dom->TeA_Int MFS1 MFS1 Transporter (Efflux Pump) TeA_Int->MFS1 TeA_Ext Secreted Tenuazonic Acid MFS1->TeA_Ext

Caption: The TAS1 hybrid enzyme pathway utilizing L-Isoleucine and Acetoacetyl-CoA to synthesize and secrete Tenuazonic Acid.[1][2]

Strain Comparison: A. alternata vs. A. tenuissima

While both species possess the TAS1 cluster, their metabolic regulation and secondary metabolite profiles differ significantly under laboratory conditions.

Comparative Performance Matrix

The following data synthesizes findings from LC-MS/MS profiling of fungal cultures on Potato Sucrose Agar (PSA).

FeatureAlternaria alternataAlternaria tenuissimaExperimental Insight
TeA Production Potential High (50–200 mg/kg)Very High (>250 mg/kg)A. tenuissima isolates frequently outperform A. alternata in peak TeA yield on high-nutrient media [1].
Co-occurring Toxins AOH, AME, TEN, ALTAOH, AME, Altertoxins A. tenuissima often produces higher levels of altertoxins, which are mutagenic, complicating purification [2].
Media Responsiveness Broad (PDA, PSA, Rice)Specific (Prefers PSA/Cottonseed)A. tenuissima shows sharper metabolic spikes on sucrose-rich substrates compared to dextrose [3].
Isomer Ratio (TeA:Iso-TeA) ~90:10~85:15Higher Iso-TeA levels in A. tenuissima can interfere with UV-based quantification; MS is required for resolution.
Metabolomic Profile Interpretation[4][5][6]
  • The "Generalist" (A. alternata): Produces a balanced spectrum of dibenzo-α-pyrones (AOH/AME) and tetramic acids (TeA). Ideal for multi-toxin exposure studies.

  • The "Specialist" (A. tenuissima): Often exhibits a "TeA-dominant" phenotype where TeA signals suppress other metabolite peaks in the chromatogram. Preferred for isolation and purification of TeA for bio-herbicide research.

Experimental Workflow: Validated Metabolomics Protocol

To replicate these profiles, a rigid, self-validating protocol is required. This workflow prioritizes the stability of tetramic acids, which are prone to degradation and chelation.

Phase 1: Culture & Extraction

Objective: Maximize TeA recovery while minimizing matrix interference.

  • Media: Potato Sucrose Agar (PSA).[4][5] Rationale: PSA yields 2-3x higher TeA levels than Potato Dextrose Agar (PDA) due to enhanced carbon flux into the polyketide pathway [3].

  • Incubation: 25°C for 14 days in darkness.

  • Extraction Solvent: Acetonitrile:Water:Formic Acid (84:16:1, v/v/v).[6]

    • Critical Step: The inclusion of formic acid (1%) is non-negotiable. TeA exists as a metal-chelating enol; low pH is required to protonate the molecule, breaking metal complexes and ensuring it partitions into the organic phase.

Phase 2: LC-MS/MS Analysis

Objective: Separate TeA from its isomer (Iso-TeA) and quantify without suppression.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[7]

    • B: Methanol + 0.1% Formic Acid.

    • Note: Avoid ammonium acetate buffers if maximizing sensitivity for TeA in positive mode, as they can suppress protonation.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+) .

    • Why Positive? While negative mode (ESI-) is traditional for many mycotoxins, recent comparative studies indicate ESI+ provides superior signal-to-noise ratios for TeA and allows for the detection of sulfated conjugates that elute differently in acidic conditions [3].

Visualization: Comparative Metabolomics Workflow

This diagram outlines the critical decision points in the analytical pipeline.

Metabolomics_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Culture Fungal Culture (PSA Medium, 14 Days) Extraction Extraction AcN:H2O:Formic Acid (84:16:1) Culture->Extraction Quench Metabolism CleanUp Centrifugation (No SPE required for high-yield) Extraction->CleanUp Remove Debris LC UHPLC Separation C18 Column, Acidic Mobile Phase CleanUp->LC Inject Supernatant MS Q-Exactive / Q-TOF ESI+ Mode LC->MS Elute FeatureEx Feature Extraction (MZmine / XCMS) MS->FeatureEx Raw Data ID Metabolite ID TeA (m/z 198.1125) FeatureEx->ID Match Library

Caption: Optimized metabolomics workflow for Alternaria toxins, emphasizing acidic extraction and ESI+ detection.

Troubleshooting & Validation Standards

To ensure "Trustworthiness" (Part 2 of Core Requirements), every dataset must be self-validated.

  • The Chelation Trap:

    • Symptom:[8][9][10][11][12] Poor peak shape or low recovery of TeA.

    • Cause: TeA binding to iron/copper in the HPLC system or glassware.

    • Solution: Passivate the LC system with 6N nitric acid (if compatible) or use PEEK tubing. Ensure extraction solvent pH < 3.0.

  • Isomer Confusion:

    • Symptom:[8][6][9][10][11][12] Double peaks in the chromatogram.

    • Validation: TeA typically elutes after its isomer (Iso-TeA) on C18 columns under acidic conditions. Confirm with a pure standard; do not integrate both peaks as "TeA" unless reporting "Total Tetramic Acids."

  • Matrix Effects:

    • Protocol: Use matrix-matched calibration curves. Alternaria extracts are rich in pigments (melanins) that cause significant signal suppression in ESI sources. Dilute extracts 1:10 or 1:100 prior to injection to reduce this effect.

References

  • Tenuazonic acid production by Alternaria alternata and Alternaria tenuissima isolated from cotton. Source: Applied and Environmental Microbiology (1977).[13] URL:[Link]

  • Untargeted metabolomics screening reveals unique secondary metabolite production from Alternaria section Alternaria. Source: Frontiers in Microbiology (2022). URL:[Link]

  • Metabolite Analysis of Alternaria Mycotoxins by LC-MS/MS and Multiple Tools. Source: Molecules (MDPI) (2023). URL:[Link]

  • AaTAS1 and AaMFS1 Genes for Biosynthesis or Efflux Transport of Tenuazonic Acid and Pathogenicity of Alternaria alternata. Source: Molecular Plant-Microbe Interactions (2022).[1][14] URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tenuazonic Acid (Copper Salt) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth procedural guidance for the safe handling and disposal of Tenuazonic Acid (copper salt), a potent mycotoxin and antineoplastic agent used in research.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As the generator of the waste, you are responsible for its management from creation to final disposal. This document is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols and all applicable local, state, and federal regulations.

Hazard Identification and Risk Assessment

Tenuazonic Acid (copper salt) is classified as acutely toxic if swallowed and carries significant health and environmental risks. Understanding these hazards is the foundation of safe handling and disposal. The compound is a mycotoxin produced by Alternaria fungi and has been linked to potential long-term health effects, including esophageal cancer in high-exposure populations.[2] The presence of copper imparts additional environmental toxicity, as copper is a known water pollutant.[3]

Table 1: Hazard Profile of Tenuazonic Acid (Copper Salt)

Hazard Category Description GHS Classification & Signal Word Key Precautionary Statements
Acute Oral Toxicity Toxic or fatal if swallowed.[4] GHS06 (Skull and Crossbones) , Danger P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P330: Rinse mouth.
Environmental Hazard Potentially toxic to aquatic life. Do not allow to enter sewers or waterways.[3] Not uniformly classified, but treat as hazardous. P273: Avoid release to the environment. (Implied)
Carcinogenicity Linked to precancerous lesions in animal studies. Not formally classified, but handle with caution. Use appropriate engineering controls and PPE.

| Physical Form | Blue-green powder.[5] | Not classified as a physical hazard. | Avoid generating dust during handling.[6] |

A thorough risk assessment must be conducted before any procedure involving this compound. This involves evaluating the quantities being used, the potential for exposure, and the engineering controls in place.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Standard Rationale
Gloves Impermeable and resistant to the substance (e.g., Nitrile). To prevent skin contact with the toxic compound.
Eye Protection Chemical safety goggles or faceshield. To protect eyes from dust and potential splashes.
Lab Coat Standard laboratory coat. To protect skin and clothing from contamination.

| Respiratory Protection | Dust mask (e.g., N95) for handling powder. | To prevent inhalation of the toxic powder.[6] |

Guiding Principles of Disposal

The disposal of Tenuazonic Acid (copper salt) is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8]

The primary principle is that this material must be disposed of as hazardous waste . It cannot be discarded in regular trash or washed down the drain.[6]

The Hierarchy of Waste Management
  • Reduction: The most effective strategy is to minimize waste generation. Only synthesize or acquire the amount of Tenuazonic Acid (copper salt) necessary for your experiments.

  • Reuse/Recycling: This is generally not applicable for a consumed research chemical.[6]

  • Disposal: When waste is unavoidable, it must be managed through proper, regulated channels. This is the focus of the remainder of this guide.

Step-by-Step Disposal Procedures

This protocol outlines the standard operating procedure for the collection and disposal of Tenuazonic Acid (copper salt) waste.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect all unused or expired Tenuazonic Acid (copper salt) powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels from a spill), in a designated hazardous waste container.

  • Contaminated Labware: Disposable items like pipette tips, tubes, and gloves that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste container.

  • Aqueous Waste: If the compound is used in solution, collect all liquid waste in a designated, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

Step 2: Waste Characterization

The waste generator is legally responsible for correctly identifying the waste.[4] Tenuazonic Acid (copper salt) waste should be characterized as acutely toxic and environmentally hazardous.

Table 3: Hazardous Waste Profile Summary

Characteristic Classification Justification
Federal Waste Code Varies by jurisdiction; consult EHS. Potential codes could relate to toxicity (D-codes) or specific listings (U- or P-codes). Acutely toxic if swallowed (H301).
State/Local Codes Consult local regulations. Stricter local rules may apply.
Chemical Composition Tenuazonic Acid (copper salt), C₁₀H₁₄NO₃·1/2Cu List all components of the waste stream.

| Physical State | Solid (powder), contaminated solids, or aqueous solution. | Determines appropriate containerization. |

Step 3: Containerization and Labeling
  • Container: Use only approved, chemically compatible, and sealable hazardous waste containers. Ensure containers are in good condition with no leaks or damage.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "Tenuazonic Acid (copper salt)"

    • All associated hazards (e.g., "Toxic," "Environmental Hazard")

    • Accumulation start date

    • Researcher's name and contact information

Step 4: On-Site Storage
  • Store waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • The storage area must be secure and inaccessible to unauthorized personnel. The compound's SDS recommends storing it locked up.[9]

  • Ensure secondary containment is used to capture any potential leaks.

  • Do not store incompatible chemicals together. Tenuazonic Acid (copper salt) should be kept away from strong oxidizing agents.[3]

Step 5: Final Disposal
  • Professional Disposal Service: The only acceptable method for final disposal is through your institution's EHS department, which will arrange for pickup by a licensed professional hazardous waste disposal service.[4][6]

  • Never attempt to transport hazardous waste yourself.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or you feel unsafe, evacuate the lab and call your institution's emergency number.

  • Secure the Area: Prevent entry to the spill area.

  • Don PPE: At a minimum, wear a double pair of nitrile gloves, safety goggles, a lab coat, and an N95 respirator.

  • Contain the Spill (for small, manageable spills):

    • Solid/Powder: Do NOT sweep. Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[6] Use a HEPA-filtered vacuum for cleanup if available and approved for hazardous materials.[3]

    • Liquid: Cover with absorbent pads or other suitable absorbent material.

  • Collect Waste: Carefully scoop the contained material into a designated hazardous waste container. Use dry clean-up procedures to avoid generating dust.[6]

  • Decontaminate: Wipe the spill area with an appropriate cleaning solution (consult your EHS department), working from the outside in. Collect all cleaning materials as hazardous waste.

  • Final Wash: Wash the area with soap and water. Be aware that all wash water must be collected for treatment and proper disposal; do not allow it to enter drains.[6]

  • Report: Report the incident to your supervisor and EHS department, regardless of size.

Disposal Decision-Making Workflow

The following diagram illustrates the logical flow for managing waste streams containing Tenuazonic Acid (copper salt).

TenuazonicAcidDisposal start_node Waste Generated (Tenuazonic Acid - Copper Salt) decision_node decision_node start_node->decision_node Characterize Waste process_node_solid process_node_solid decision_node->process_node_solid Pure Solid or Grossly Contaminated Item process_node_sharps process_node_sharps decision_node->process_node_sharps Contaminated Labware/PPE process_node_liquid process_node_liquid decision_node->process_node_liquid Aqueous Solution process_node process_node waste_node waste_node end_node Waste Collected by Licensed Contractor via EHS waste_node_solid Hazardous Solid Waste Drum process_node_solid->waste_node_solid Place in Labeled Solid Waste Container waste_node_sharps Hazardous Solid Waste Drum process_node_sharps->waste_node_sharps Place in Labeled Contaminated Labware Container waste_node_liquid Hazardous Liquid Waste Carboy process_node_liquid->waste_node_liquid Place in Labeled Liquid Waste Container waste_node_solid->end_node waste_node_sharps->end_node waste_node_liquid->end_node

Caption: Workflow for the segregation and disposal of Tenuazonic Acid (copper salt) waste.

References

  • Apollo Scientific. (2023, July 31).
  • Cayman Chemical. (2026, January 7). Tenuazonic Acid (copper salt)
  • Santa Cruz Biotechnology. Tenuazonic Acid Copper Salt.
  • Sigma-Aldrich.
  • Cayman Chemical. Tenuazonic Acid (copper salt) (AAC-toxin).
  • Yekeler, H., Bitmis, K., Ozçelik, N., et al. (2001). Analysis of toxic effects of Alternaria toxins on esophagus of mice by light and electron microscopy. Toxicol. Pathol., 29(4), 492-497.
  • MedChemExpress. (n.d.).
  • LKT Labs. Tenuazonic Acid Copper Salt.
  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Copper.
  • Fisher Scientific. (2015, June 17).
  • U.S. Department of Agriculture. (2023, January 6). Mycotoxin Handbook.
  • U.S. Environmental Protection Agency. (2023, August 9).
  • Chen, S., et al. (2010). Chloroplastic oxidative burst induced by tenuazonic acid, a natural photosynthesis inhibitor, triggers cell necrosis in Eupatorium adenophorum Spreng. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1797(3), 391-405.
  • U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal.
  • Labscoop. (n.d.). Tenuazonic-Acid-(copper-salt), 1MG.
  • Kumari, A., & Tirkey, N. N. (2020). Tenuazonic Acid: A Potent Mycotoxin. In Mycotoxins and Food Safety.

Sources

Personal protective equipment for handling Tenuazonic Acid (copper salt)

[1][2]

Executive Safety Summary

Compound Identity: Tenuazonic Acid Copper Salt (TeA-Cu) CAS: 12427-40-6 (Hydrate) / 610-88-8 (Parent Acid) Core Hazards: Acute Oral Toxicity (H301), Protein Synthesis Inhibition, Heavy Metal Environmental Toxicity.

The Dual-Hazard Reality: Researchers often mistake Tenuazonic Acid Copper Salt for a standard biological reagent. It is a dual-hazard compound :

  • The Mycotoxin (Ligand): A potent inhibitor of the 60S ribosomal subunit, halting peptide bond formation [1].

  • The Metal (Center): The copper ion stabilizes the toxin but introduces heavy metal toxicity, rendering standard biological deactivation methods (like autoclaving) insufficient and potentially dangerous if mixed with incompatible oxidizers (e.g., bulk bleach).

Risk Assessment & Mechanism

To select the right PPE, you must understand the "Why."

  • Biological Mechanism: TeA mimics the structure of an aminoacyl-tRNA, competitively binding to the peptidyl transferase center of the ribosome. This stops protein synthesis in eukaryotic cells [2].[1][2][3] Implication: Skin contact or inhalation of powder can lead to localized cellular toxicity.

  • Chemical Stability: The copper complex is significantly more stable than the free acid. Implication: It persists on surfaces longer than standard mycotoxins.

  • Physical Form: Supplied as a fine powder (Blue/Green). Implication: Electrostatic dispersion is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

Do not rely on "Standard Lab PPE." Use this upgraded protocol for TeA-Cu handling.

Body AreaStandard Lab PPETeA-Cu Required PPE Technical Justification
Respiratory Surgical MaskN95 Respirator or Fume Hood Powder particles (<5µm) can bypass surgical masks. Inhalation delivers the toxin directly to the bloodstream.
Hands Latex/Vinyl GlovesDouble Nitrile Gloves (0.11mm min) Nitrile offers superior resistance to the organic solvents (DMSO, Methanol) used to dissolve TeA. Double gloving allows outer glove removal upon contamination without exposing skin.
Eyes Safety GlassesChemical Goggles or Face Shield Standard glasses have gaps. Powder drift can enter the eyes, causing immediate mucosal absorption.
Body Lab Coat (Cotton)Tyvek® Sleeves or Disposable Gown Cotton retains powder. Disposable barriers prevent the "take-home" toxin risk.[4]

Operational Workflow: The "Zero-Exposure" Protocol

This workflow integrates engineering controls with PPE to create a self-validating safety system.

Diagram: Safe Handling Logic Flow

Caption: This decision tree outlines the critical control points (CCPs) from storage to disposal, ensuring containment at every stage.

TeA_Handling_WorkflowStartStart: TeA-Cu Vial RetrievalCheck_PPECheck PPE:Double Nitrile + N95/HoodStart->Check_PPEEngineering_ControlTransfer to Chemical Fume Hood(Do NOT use Laminar Flow Bench)Check_PPE->Engineering_ControlPPE VerifiedWeighingWeighing Step:1. Anti-static gun usage2. Weigh into closed vesselEngineering_Control->WeighingSolubilizationSolubilization:Add DMSO/MeOH via septum(Avoid open air mixing)Weighing->SolubilizationSpill_CheckSpill Detected?Solubilization->Spill_CheckCleanupCleanup Protocol:1. Wet wipe (No bleach yet)2. Soap/Water Wash3. Solvent WashSpill_Check->CleanupYesUsageExperimental ApplicationSpill_Check->UsageNoDisposalDisposal:Segregate as Heavy Metal + Toxin(NO DRAIN DISPOSAL)Cleanup->DisposalUsage->Disposal

Detailed Step-by-Step Methodologies

A. Weighing & Solubilization (Critical Risk Phase)

Goal: Convert the electrostatic powder into a liquid solution without aerosolization.

  • Engineering Control: Work strictly within a certified Chemical Fume Hood or a Class II Type B2 Biological Safety Cabinet (ducted). Never use a horizontal laminar flow bench (blows powder at you).

  • Static Neutralization: Use an anti-static gun or strip on the vial before opening. TeA salts are prone to static cling and "jumping."

  • Solvent Addition:

    • Do not weigh the powder onto weighing paper if possible.

    • Preferred Method: Tare the entire vial. Add the solvent (DMSO or Methanol) directly to the manufacturer's vial to create a stock solution.

    • Why? This eliminates the transfer step where 90% of spills occur.

  • Dissolution: Vortex the closed vial inside the hood. Ensure the solution is clear before opening.

B. Deactivation & Spill Cleanup

The Copper/Bleach Trap:

  • Standard Protocol: Usually, 10% bleach deactivates mycotoxins.

  • TeA-Cu Exception: Mixing bulk copper salts with strong oxidizers (bleach) can catalyze the decomposition of hypochlorite, potentially releasing chlorine gas or causing splattering [3].

Correct Cleanup Protocol:

  • Contain: Cover spill with absorbent pads dampened with water (to prevent dust).

  • Remove: Wipe up the bulk material.

  • Clean: Wash the surface with a surfactant (soap/water) to remove the copper salt.

  • Deactivate (Trace only): Once the bulk copper is removed, wipe the surface with 10% bleach to deactivate any residual organic ligand, followed by an ethanol wipe to remove bleach residue.

C. Disposal Strategy

Classification: Hazardous Chemical Waste (Toxic + Heavy Metal).

  • Do NOT autoclave. Autoclaving does not destroy the copper ion and may volatilize the organic component.

  • Do NOT pour down the sink. Copper is highly toxic to aquatic life (H410).

  • Action: Collect all solid waste (gloves, wipes) and liquid waste (stock solutions) into a container labeled "Heavy Metal Contaminated / Toxic Organic."

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54678599, Tenuazonic acid. Retrieved from [Link]

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